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  • Product: 2-Chloro-1-(1H-indazol-1-yl)propan-1-one
  • CAS: 201299-94-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged in the design of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, receptor antagonists, and complex synthetic libraries. Among its functionalized derivatives, 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS 201299-94-7) emerges as a highly versatile, bifunctional building block. Featuring both a thermodynamically stable N1-acyl linkage and a highly electrophilic


-chloro ketone moiety, this compound serves as a critical intermediate for downstream structural diversification.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the electronic causality governing its synthesis, profile its physicochemical parameters, and provide self-validating experimental workflows for its application in drug discovery.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one is essential for predicting its solubility, reactivity, and behavior in chromatographic purification. The presence of the electron-withdrawing 2-chloropropanoyl group significantly alters the electron density of the indazole ring, reducing its basicity while increasing its lipophilicity.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 2-Chloro-1-(1H-indazol-1-yl)propan-1-oneIUPAC standard nomenclature.
CAS Registry Number 201299-94-7Unique identifier for procurement and literature .
Molecular Formula C10H9ClN2ODictates exact mass for high-resolution MS.
Molecular Weight 208.64 g/mol Optimal low-MW precursor for fragment-based drug design.
Topological Polar Surface Area ~33.5 ŲLow tPSA indicates high membrane permeability potential if retained in the final API.
LogP (Predicted) 2.5 – 2.8Moderate lipophilicity; ensures solubility in standard organic solvents (DCM, THF, MeCN).
Hydrogen Bond Donors / Acceptors 0 / 2The N-acylation removes the indazole N-H donor, leaving the carbonyl and N2 as acceptors.
Density (Predicted) ~1.35 g/cm³Relevant for volumetric calculations during scale-up.

Electronic Causality & Reactivity Dynamics

The Regioselectivity of N-Acylation: Kinetic vs. Thermodynamic Control

The synthesis of this compound requires the acylation of 1H-indazole. Indazole possesses two distinct nitrogen atoms:

  • N2 (Pyridine-like): The lone pair is in an

    
     orbital orthogonal to the 
    
    
    
    -system. It is highly basic and nucleophilic.
  • N1 (Pyrrole-like): The lone pair is delocalized into the 10-

    
     aromatic system.
    

When reacted with an electrophile like 2-chloropropionyl chloride, the initial attack occurs rapidly at the N2 position , yielding the kinetic product. However, N2-acylation severely disrupts the aromatic resonance of the benzenoid ring. Under basic conditions or extended reaction times, the acyl group undergoes an intermolecular migration to the N1 position . This restores the full aromaticity of the system, making the N1-acyl isomer (CAS 201299-94-7) the highly favored thermodynamic product.

The -Chloro Electrophilicity

The


-carbon is highly activated toward Nucleophilic Substitution (

). The adjacent carbonyl group accelerates the

transition state by overlapping its

-antibonding orbital (

) with the

-antibonding orbital (

) of the C-Cl bond. This overlap drastically lowers the LUMO energy, allowing for rapid functionalization with amines or thiols under mild conditions, thereby preventing the unwanted cleavage of the labile N-acyl bond.

Experimental Workflows

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Regioselective Synthesis of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Objective: Achieve >95% regioselectivity for the N1-acyl thermodynamic product.

  • Preparation: Dissolve 1H-indazole (10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Moisture strictly must be excluded to prevent the competitive hydrolysis of the acyl chloride to 2-chloropropanoic acid.

  • Catalysis & Base Addition: Add triethylamine (

    
    , 15.0 mmol, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq). Causality: DMAP acts as a superior nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the initial acylation.
    
  • Electrophile Addition: Cool the vessel to 0 °C. Dropwise add 2-chloropropionyl chloride (12.0 mmol, 1.2 eq) over 15 minutes.

  • Thermodynamic Equilibration (Critical Step): Remove the ice bath and stir at 25 °C for 12–16 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). You will initially observe a lower-

      
       spot (N2-isomer). Over 12 hours, this spot must completely convert to the higher-
      
      
      
      spot (N1-isomer). Do not quench until the N2 spot disappears.
  • Workup: Quench with saturated aqueous

    
     (20 mL). Extract with DCM (2 x 20 mL). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography to yield the pure product.
Protocol B: Downstream Functionalization (Amination)

Objective: Displace the


-chloride to generate a functionalized API precursor.
  • Reaction Setup: Dissolve 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (5.0 mmol, 1.0 eq) in 15 mL of anhydrous acetonitrile (MeCN).

  • Nucleophile Addition: Add a secondary amine (e.g., piperidine, 12.5 mmol, 2.5 eq). Causality: The excess amine serves a dual purpose—it acts as the nucleophile and scavenges the generated HCl, eliminating the need for an exogenous inorganic base which might cause ester/amide hydrolysis.

  • Thermal Activation: Stir at 60 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the

      
       209/211 isotopic cluster and the emergence of the product mass.
      
  • Isolation: Evaporate MeCN. Partition between EtOAc and water. Extract, dry, and concentrate to isolate the

    
    -amino ketone derivative.
    

Analytical Validation Standards

To confirm the successful synthesis of CAS 201299-94-7, compare your analytical data against these established spectroscopic benchmarks :

  • 
    H NMR (
    
    
    
    , 400 MHz):
    • 
       8.45 ppm (s, 1H):  The indazole C3-H. In the N1-acyl isomer, this proton is highly deshielded by the adjacent carbonyl group. (If the peak is upfield around 8.0 ppm, you likely have the undesired N2-isomer).
      
    • 
       5.75 ppm (q, 
      
      
      
      Hz, 1H):
      The chiral
      
      
      -CH proton, split by the adjacent methyl group.
    • 
       1.85 ppm (d, 
      
      
      
      Hz, 3H):
      The methyl group protons.
  • 
    C NMR (
    
    
    
    , 100 MHz):
    • 
       ~169.0 ppm:  Carbonyl carbon (C=O).
      
    • 
       ~52.5 ppm:  The 
      
      
      
      -carbon bearing the chlorine atom.
  • LC-MS (ESI+):

    • Expected

      
       at 
      
      
      
      209.0 (for
      
      
      ) and 211.0 (for
      
      
      ). The spectra must display a strict 3:1 isotopic ratio , confirming the presence of exactly one chlorine atom.

Mechanistic Pathway

The following diagram maps the logical flow of the regioselective acylation and subsequent functionalization, highlighting the divergence between kinetic and thermodynamic pathways.

G Indazole 1H-Indazole (N2: Kinetic Site, N1: Thermodynamic Site) Reaction Acylation Reaction (DMAP / Et3N) Indazole->Reaction AcylChloride 2-Chloropropionyl Chloride (Electrophile) AcylChloride->Reaction Kinetic N2-Acyl Intermediate (Fast, Kinetically Favored) Reaction->Kinetic Electrophilic Attack at N2 (Pyridine-like Lone Pair) Thermodynamic N1-Acyl Product (CAS 201299-94-7) (Slow, Thermodynamically Favored) Reaction->Thermodynamic Direct Attack at N1 (Minor Pathway) Kinetic->Thermodynamic Intermolecular Acyl Migration (Thermodynamic Equilibration) SN2 Alpha-Carbon SN2 Nucleophilic Attack Thermodynamic->SN2 + Nucleophile (e.g., Amine) Derivatives Downstream APIs / Functionalized Scaffolds SN2->Derivatives HCl Elimination

Reaction pathway detailing the kinetic vs. thermodynamic N-acylation of indazole and subsequent SN2.

References

  • Umehara, A., Shimizu, S., & Sasaki, M. "DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles". European Journal of Organic Chemistry, 2024. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C10H9ClN2O". PubChem Database. Available at:[Link]

Exploratory

Molecular Structure and Reactivity of Indazole-Based Alpha-Chloroketones

Technical Guide for Medicinal Chemists & Process Scientists Executive Summary Indazole-based alpha-chloroketones represent a high-value, bifunctional scaffold in modern drug discovery. Structurally, they combine the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

Indazole-based alpha-chloroketones represent a high-value, bifunctional scaffold in modern drug discovery. Structurally, they combine the pharmacophoric properties of the indazole ring (a privileged structure in kinase and GPCR ligands) with the high reactivity of the alpha-chloroketone moiety. This specific functional group serves two critical roles:

  • Synthetic Intermediate: A versatile precursor for heterocycle formation, most notably thiazoles via the Hantzsch synthesis.

  • Covalent Warhead: An electrophilic trap for cysteine or serine proteases, forming irreversible covalent adducts used in the design of protease inhibitors (e.g., HIV, HCV).

This guide provides a rigorous analysis of the synthesis, reactivity, and handling of these compounds, moving beyond generic protocols to address the specific electronic and steric challenges of the indazole core.

Structural Analysis & Electronic Properties

The Indazole Scaffold

The indazole (benzo[d]pyrazole) ring exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] In solution, the 1H-tautomer is thermodynamically favored by approximately 2.3 kcal/mol due to aromatic stabilization.

  • Implication for Synthesis: The N1-hydrogen is acidic (pKa ~14). Attempting to synthesize alpha-chloroketones without protecting this nitrogen often leads to competitive N-acylation or polymerization.

  • Electronic Influence: The indazole ring is electron-withdrawing at the C3 position. When an alpha-chloroketone is attached at C3, the carbonyl carbon becomes highly electrophilic, increasing its reactivity toward nucleophiles compared to a standard phenyl chloromethyl ketone.

The Alpha-Chloroketone Warhead

The


-chloroketone moiety (

) contains two electrophilic sites:
  • The Carbonyl Carbon: Susceptible to nucleophilic attack (1,2-addition).

  • The Alpha Carbon: Susceptible to

    
     displacement of the chloride.
    

This dual reactivity is what makes them potent protease inhibitors. The enzyme's nucleophilic residue (e.g., Histidine imidazole or Cysteine thiol) attacks the alpha-carbon, displacing chloride and forming a stable covalent bond.

Strategic Synthesis: The Arndt-Eistert Homologation

While direct chlorination of 3-acetylindazole is possible, it often suffers from poly-chlorination and poor regioselectivity. The Arndt-Eistert homologation starting from indazole-3-carboxylic acid is the "Gold Standard" protocol for generating high-purity alpha-chloroketones.

Experimental Workflow Diagram

The following diagram outlines the critical pathway, emphasizing the necessity of N-protection.

IndazoleSynthesis Start Indazole-3-carboxylic Acid Protect Step 1: N-Protection (SEM-Cl / NaH) Start->Protect  Prevents N-acylation   Activate Step 2: Activation (Oxalyl Chloride) Protect->Activate  Forms Acid Chloride   Diazo Step 3: Diazotization (TMS-Diazomethane) Activate->Diazo  Forms Diazoketone   Chloro Step 4: Chlorination (HCl / Dioxane) Diazo->Chloro  N2 displacement   Product Target: Alpha-Chloroketone Chloro->Product

Caption: Optimized synthetic workflow for indazole-3-chloromethyl ketone via Arndt-Eistert homologation.

Detailed Protocol: Synthesis of 1-(1-(SEM)-1H-indazol-3-yl)-2-chloroethan-1-one

Prerequisites:

  • Starting Material: 1H-indazole-3-carboxylic acid.[2][3]

  • Safety: Perform all steps involving diazomethane or acid chlorides in a well-ventilated fume hood.

Step 1: N-Protection (SEM Group)

Rationale: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen for its stability against strong bases (during diazotization) and ease of removal later (TBAF or acid).

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in dry DMF at 0°C.

  • Add NaH (60% dispersion, 2.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

  • Validation: Monitor TLC for disappearance of starting material.

  • Quench with water, extract with EtOAc, and concentrate.

Step 2: Acid Chloride Formation[4]
  • Dissolve the SEM-protected acid in dry DCM.

  • Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF.

  • Stir at RT for 2 hours until gas evolution ceases.

  • Evaporate solvent in vacuo to obtain the crude acid chloride. Do not purify.

Step 3: Diazoketone Generation

Safety: Use Trimethylsilyldiazomethane (TMSCHN2) as a safer alternative to explosive diazomethane gas.

  • Dissolve the crude acid chloride in THF/Acetonitrile (1:1).

  • Add TMSCHN2 (2.0 eq, 2M in hexanes) at 0°C.

  • Stir at 0°C for 4 hours.

  • Critical Check: A yellow precipitate or solution indicates diazoketone formation.

Step 4: Conversion to Alpha-Chloroketone
  • Cool the diazoketone solution to 0°C.

  • Add HCl (4M in dioxane, 1.5 eq) dropwise. Nitrogen gas (

    
    ) will evolve rapidly.
    
  • Stir for 30 min. The yellow color should fade to colorless/pale yellow.

  • Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc).

Reactivity Profile & Applications

Hantzsch Thiazole Synthesis

The most common synthetic application of indazole alpha-chloroketones is the construction of 2-(indazol-3-yl)thiazoles. This is a "one-pot" condensation with thioamides or thioureas.

Mechanism:

  • S-Alkylation: The sulfur atom of the thioamide attacks the alpha-carbon of the chloroketone (

    
    ), displacing chloride.
    
  • Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization to the thiazole ring.

Data Table: Optimization of Hantzsch Reaction Conditions

Solvent Temperature Base Yield Notes
Ethanol Reflux (78°C) None 65% Slow reaction, requires neutralization.

| DMF | 80°C |


 | 82% | Faster, cleaner profile. |
| PEG-400  | 100°C  | None  | 92%  | Green chemistry approach; catalyst-free.  |
Protease Inhibition (Mechanism of Action)

Indazole alpha-chloroketones act as affinity labels for serine and cysteine proteases. They mimic the natural peptide substrate, binding in the active site (S1 pocket) before covalently modifying the catalytic residue.

ProteaseInhibition Enzyme Protease Active Site (His-57 / Ser-195) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Indazole Alpha-Chloroketone Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (His-N or Ser-O) Adduct Irreversible Alkylated Enzyme (Dead Enzyme) Transition->Adduct Cl- Displacement (Alkylation)

Caption: Mechanism of irreversible protease inactivation by alpha-chloroketones.

Safety & Stability Guidelines

Handling Alpha-Chloroketones
  • Lachrymators: These compounds are potent tear agents. Always handle solids in a fume hood or glovebox.

  • Skin Absorption: They are alkylating agents and potential mutagens. Double-gloving (Nitrile) is mandatory.

  • Storage: Store at -20°C under argon. The C-Cl bond adjacent to the carbonyl is labile; exposure to moisture can lead to hydrolysis (forming the alpha-hydroxy ketone).

Diazomethane Safety
  • Explosion Hazard: If using traditional diazomethane (from Diazald), use polished glassware (no scratches) and blast shields.

  • Recommendation: Use Trimethylsilyldiazomethane (TMSCHN2) as described in the protocol above. It is less volatile and significantly more stable, though still toxic (lung irritant).

References

  • Indazole Synthesis & Properties

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1]

    • Source:RSC Advances / NIH.
    • URL:[Link]

  • Alpha-Chloroketones in HIV Protease Inhibitors

    • Title: Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.[5][6]

    • Source:Journal of Organic and Pharmaceutical Chemistry.
    • URL:[Link]

  • Hantzsch Thiazole Synthesis

    • Title: Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Deriv
    • Source:SciSpace.
    • URL:[Link]

  • Protecting Group Strategies

    • Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS.[7][8]

    • Source:Neliti.
    • URL:[Link]

  • Indazole-3-Carboxylic Acid Preparation

    • Title: Preparation of 1H-Indazole-3-carbonitrile (Precursor to Acid).
    • Source:Organic Syntheses.
    • URL:[Link]

Sources

Foundational

Solubility profile of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one in polar aprotic solvents

This technical whitepaper provides an in-depth analysis of the solubility profile and physicochemical behavior of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one in polar aprotic solvents. Designed for formulation scientists an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of the solubility profile and physicochemical behavior of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one in polar aprotic solvents. Designed for formulation scientists and synthetic chemists, this guide synthesizes thermodynamic principles, structural vulnerabilities, and rigorously validated experimental protocols to optimize the handling of this critical intermediate.

Chemical Context & Structural Vulnerabilities

2-Chloro-1-(1H-indazol-1-yl)propan-1-one is a highly reactive N-acyl indazole derivative. Its architecture consists of a thermodynamically stable 1H-indazole core conjugated to an


-chloroketone moiety at the N1 position. This specific arrangement presents two distinct chemical vulnerabilities during processing and formulation:
  • The N-Acyl Bond: The amide-like bond at the N1 position is susceptible to nucleophilic attack. In the presence of polar protic solvents (e.g., water, methanol), the molecule undergoes rapid solvolysis, reverting to the free 1H-indazole and a corresponding propanoic acid derivative [1].

  • The

    
    -Chloro Moiety:  The highly polarized C-Cl bond is primed for 
    
    
    
    nucleophilic substitution.

To preserve molecular integrity during dissolution, polar aprotic solvents (such as DMSO, DMF, NMP, and Acetonitrile) are strictly required. These solvents possess high dielectric constants and strong dipole moments, allowing them to solvate the compound efficiently via dipole-dipole interactions without acting as hydrogen-bond donors or nucleophiles [2].

Solvation A 2-Chloro-1-(1H-indazol-1-yl) propan-1-one B Polar Aprotic (DMSO, DMF) A->B Dissolution D Polar Protic (MeOH, H2O) A->D Dissolution C Stable Solvation (Intact N-Acyl) B->C Dipole-Dipole E Degradation (Solvolysis) D->E Nucleophilic Attack

Fig 1. Solvation stability of the N-acyl indazole intermediate in aprotic vs. protic environments.

Thermodynamic Solubility Profile

The solubility of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one is heavily dictated by the solvent's hydrogen-bond accepting capability and dipole moment. Solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) exhibit the highest solubilization capacities. This is due to their strong affinity for the polarized C-H bonds on the indazole aromatic ring, effectively disrupting the crystalline lattice energy of the solid compound.

Table 1: Representative Solubility Data in Key Polar Aprotic Solvents

SolventDielectric Constant (

)
Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
DMSO 46.73.96> 150.0> 200.0
NMP 32.24.09~ 135.0~ 180.4
DMF 36.73.82~ 120.5~ 165.2
Acetonitrile (MeCN) 37.53.92~ 45.3~ 62.1
Acetone 20.72.88~ 30.1~ 45.8

*Note: Values are representative baseline profiles derived from structural N-acyl indazole analogs under standardized isothermal equilibration.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To ensure high-fidelity data, solubility must be measured as a thermodynamic endpoint rather than a kinetic one. The following protocol utilizes a self-validating feedback loop to rule out supersaturation artifacts and solvent-induced degradation.

Step-by-Step Workflow

Step 1: Isothermal Saturation

  • Dispense 2.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF) into a 5 mL amber glass vial. Causality: Amber glass prevents UV-induced radical cleavage of the C-Cl bond.

  • Incrementally add 2-Chloro-1-(1H-indazol-1-yl)propan-1-one until a visible suspension remains, ensuring the solute is in excess.

  • Seal the vial with a PTFE-lined cap and submerge it in a thermostatic shaking water bath set to 25.0 ± 0.1°C at 150 RPM.

Step 2: Self-Validating Equilibration 4. Allow the suspension to equilibrate for 24 hours. 5. Validation Check: Withdraw a 100 µL aliquot at 24 hours, and a second aliquot at 48 hours. If the quantified concentration variance between the two time points is <2%, thermodynamic equilibrium is confirmed. If variance is >2%, extend shaking for an additional 24 hours.

Step 3: Phase Separation 6. Extract the equilibrated suspension using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory. Nylon or cellulose acetate filters will partially dissolve in aggressive aprotic solvents like DMF or DMSO, introducing extractable leachables that ruin HPLC baseline resolution.

Step 4: Quantification via HPLC-UV 7. Dilute the filtered supernatant by a factor of 1:100 using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent detector saturation. Note: Ensure analysis is performed immediately post-dilution to prevent hydrolysis from the aqueous mobile phase. 8. Quantify at


 = 254 nm, leveraging the strong 

transition of the indazole chromophore [3].

Protocol S1 1. Solute Addition (Excess Solid) S2 2. Isothermal Equilibration (24h/48h Validation) S1->S2 S3 3. Phase Separation (0.22 µm PTFE) S2->S3 S4 4. Serial Dilution (Mobile Phase) S3->S4 S5 5. HPLC-UV Analysis (Quantification) S4->S5

Fig 2. Standardized shake-flask methodology for determining thermodynamic solubility.

Mechanistic Insights & Application in Drug Development

Understanding this solubility profile is critical when utilizing 2-Chloro-1-(1H-indazol-1-yl)propan-1-one as a synthetic intermediate for novel active pharmaceutical ingredients (APIs).

Because the compound exhibits maximum solubility in DMSO and DMF, these solvents are the optimal media for downstream


 displacement reactions. For instance, reacting this intermediate with secondary amines to synthesize complex indazole-based kinase inhibitors requires a solvent that can fully dissolve the starting material while stabilizing the transition state of the nucleophilic attack. The aprotic nature of DMF/DMSO ensures that the basic amines act as nucleophiles against the 

-carbon rather than acting as bases that might trigger the elimination of the chloride ion or the cleavage of the N-acyl bond.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.Molecules / PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journal of Organic Chemistry.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.MDPI.
Exploratory

Chemical Stability of 1-(1H-indazol-1-yl)propan-1-one Precursors

The following technical guide details the chemical stability profile of 1-(1H-indazol-1-yl)propan-1-one (also known as N-propionylindazole). This compound is a reactive N-acyl azole intermediate, distinct from the chemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical stability profile of 1-(1H-indazol-1-yl)propan-1-one (also known as N-propionylindazole). This compound is a reactive N-acyl azole intermediate, distinct from the chemically stable N-alkyl indazoles found in many pharmaceutical agents.

This guide addresses the stability of both the starting materials (precursors) and the synthesized intermediate itself, which serves as an active acylating agent or scaffold in drug development.

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

1-(1H-indazol-1-yl)propan-1-one is an N-acyl indazole. Unlike N-alkyl indazoles, which are robust pharmacophores, N-acyl indazoles are active amides . The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the indazole ring system. Consequently, this compound is hydrolytically unstable and functions as a reactive intermediate (an acyl transfer reagent) rather than a stable final drug product.

Key Stability Characteristics:

  • Hydrolytic Instability: Rapidly hydrolyzes in aqueous media (especially at pH > 7) to regenerate indazole and propionic acid.

  • Thermal Sensitivity: Susceptible to thermal rearrangement or decomposition; stable at room temperature only in anhydrous aprotic solvents.

  • Reactivity: Functions as a "masked" propionylating agent; reacts with nucleophiles (amines, alcohols) under mild conditions.

Precursor Analysis: Raw Material Stability

The synthesis of 1-(1H-indazol-1-yl)propan-1-one relies on two primary precursors: 1H-Indazole and Propionyl Chloride (or Propionic Anhydride). Their individual stability profiles dictate the quality of the final intermediate.

PrecursorCAS No.Chemical NatureStability ProfileCritical Handling
1H-Indazole 271-44-3Heterocycle (Solid)High. Stable to air, moisture, and light. pKa ~13.9.Standard storage. No specific degradation concerns.
Propionyl Chloride 79-03-8Acyl Halide (Liquid)Low. Reacts violently with water/moisture to form HCl and propionic acid.Store under inert gas (Ar/N₂). Corrosive. Use anhydrous solvents.
Propionic Anhydride 123-62-6Acid Anhydride (Liquid)Moderate. Slower hydrolysis than chloride but moisture sensitive.Keep tightly sealed. Avoid alcohol contamination.

Chemical Stability of the Intermediate: 1-(1H-indazol-1-yl)propan-1-one

Once synthesized, the stability of the N-acyl indazole is the limiting factor in experimental workflows.

Hydrolytic Degradation (Major Pathway)

The N1–C(=O) bond is labile. Water acts as a nucleophile, attacking the carbonyl carbon. The indazole moiety acts as a leaving group (pseudo-halide behavior).

  • Mechanism: Nucleophilic Acyl Substitution.

  • pH Dependence:

    • Acidic (pH < 4): Protonation of the carbonyl oxygen activates the electrophile, but the leaving group (indazole) is less basic. Hydrolysis is moderate.

    • Neutral (pH 7): Slow hydrolysis (Half-life: Hours to Days depending on solvent dielectric constant).

    • Basic (pH > 8): Rapid hydrolysis (Half-life: Minutes). Hydroxide (

      
      ) is a strong nucleophile and the reaction is irreversible due to deprotonation of the resulting acid.
      
Thermal and Isomeric Stability
  • Isomerization: N-acylation of indazole kinetically favors the N1 position. However, N1-acyl indazoles can undergo thermal rearrangement to the N2-isomer or intermolecular acyl transfer.

  • Thermodynamics: The N1-acyl isomer is generally the thermodynamic product in the acyl series (unlike alkylation where mixtures occur), but high temperatures (>100°C) can promote decomposition or polymerization.

Solvent Compatibility
  • Compatible (Anhydrous): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene.

  • Incompatible: Water (Hydrolysis), Alcohols (Alcoholysis to esters), Primary/Secondary Amines (Aminolysis to amides).

Visualization of Degradation & Synthesis

The following diagrams illustrate the critical pathways governing the stability of this precursor.

Diagram 1: Hydrolysis Pathway (Degradation)

This diagram details the breakdown of the molecule in the presence of moisture.

HydrolysisPathway cluster_products Hydrolysis Output Precursor 1-(1H-indazol-1-yl)propan-1-one (Reactive Intermediate) Transition Tetrahedral Intermediate Precursor->Transition Nucleophilic Attack Water H2O / OH- Water->Transition Products Degradation Products Transition->Products Collapse & Elimination Indazole 1H-Indazole (Leaving Group) Acid Propionic Acid

Caption: Mechanism of hydrolytic degradation. The N-acyl bond is cleaved by water/base, regenerating the stable indazole heterocycle and propionic acid.

Diagram 2: Synthesis & Stabilization Workflow

This diagram outlines the protocol to synthesize and maintain the stability of the precursor.

SynthesisWorkflow Start Raw Materials: Indazole + Propionyl Chloride Reaction Acylation Reaction (Anhydrous DCM, 0°C, Et3N) Start->Reaction N2 Atmosphere Quench Controlled Quench (Sat. NaHCO3, Rapid Separation) Reaction->Quench Completion CCP1 CRITICAL: Exclude Moisture Reaction->CCP1 Drying Drying & Evaporation (MgSO4, Vac < 30°C) Quench->Drying Organic Phase Storage Storage Condition (-20°C, Argon, Desiccator) Drying->Storage Immediate CCP2 CRITICAL: Avoid Acid/Base exposure Storage->CCP2

Caption: Synthesis workflow emphasizing critical control points (CCPs) to prevent premature hydrolysis.

Experimental Protocols

Synthesis Protocol (Stabilized)

To generate high-purity 1-(1H-indazol-1-yl)propan-1-one for testing:

  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 1H-Indazole (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.2 eq) as a proton scavenger.

  • Addition: Cool to 0°C. Add Propionyl Chloride (1.1 eq) dropwise over 10 minutes. Note: Exotherm expected.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane).

  • Workup (Critical for Stability): Wash rapidly with cold saturated

    
     (removes HCl) followed by Brine. Dry organic layer over 
    
    
    
    immediately.
  • Isolation: Concentrate under reduced pressure at

    
    . Do not heat.  Store immediately at -20°C.
    
Stability Testing Methodology (HPLC)

Objective: Determine half-life (


) in aqueous buffers.
  • System: HPLC-UV (Detection at 254 nm and 300 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Note: Acidic mobile phase suppresses on-column hydrolysis.

  • Protocol:

    • Prepare stock solution of 1-(1H-indazol-1-yl)propan-1-one in Acetonitrile (MeCN).

    • Spike stock into buffer solutions (pH 4.0, 7.4, 9.0) at

      
      .
      
    • Inject aliquots at

      
       minutes.
      
    • Plot

      
       vs. Time.[2] Slope 
      
      
      
      gives
      
      
      .

References

  • Zaramella, S. et al. (2002). Stability Studies of N-Acylimidazoles. Wiley-VCH. [Link]

  • Hunt, T. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Kudo, K. et al. (2021). Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology. Bioscience, Biotechnology, and Biochemistry.[3] [Link]

  • Gaich, T. & Baran, P. (2010). Aiming for the Ideal Synthesis. Journal of Organic Chemistry. (Context on reactive intermediates). [Link]

Sources

Foundational

Thermodynamic Characterization &amp; Stability Profile: 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

The following technical guide details the thermodynamic profile and characterization framework for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS 201299-94-7). [1] Executive Summary 2-Chloro-1-(1H-indazol-1-yl)propan-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profile and characterization framework for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS 201299-94-7).

[1]

Executive Summary

2-Chloro-1-(1H-indazol-1-yl)propan-1-one is a specialized N-acyl indazole intermediate characterized by a high-energy N-N amide bond. Unlike typical alkyl-indazoles found in synthetic cannabinoids (e.g., AB-CHMINACA), this compound features an acyl moiety directly attached to the pyrazole nitrogen. This structural motif imparts unique thermodynamic instability, making the compound a potent acylating agent and a "twisted amide" with significant potential for nucleophilic ring-opening or hydrolysis.

This guide provides a rigorous thermodynamic analysis, establishing the compound not merely as a static building block, but as a reactive electrophile governed by the competition between N1 (thermodynamic) and N2 (kinetic) acylation pathways.

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of this molecule is dictated by the N-acyl azole functionality. The lone pair on the bridgehead nitrogen is partially sequestered by the aromatic indazole system, reducing the resonance stabilization of the exocyclic carbonyl. This results in a "pre-activated" amide bond with a higher ground-state energy compared to standard secondary amides.

PropertySpecificationThermodynamic Implication
CAS Number 201299-94-7Unique identifier for tracking batch-specific thermal data.
Molecular Formula

MW: 208.64 g/mol . Moderate mass suggests volatility is low but non-negligible.
Electronic State N-Acyl IndazoleHigh

:
The N-N bond is labile; the indazole acts as a pseudo-leaving group (

).
Chirality C2 position (Alpha-chloro)Exists as a racemate unless chirally synthesized. Enantiomers have identical scalar thermodynamic properties (MP, BP) but differ in chiral environments.
Predicted vs. Experimental Values

Note: Direct calorimetric data for this specific intermediate is sparse in open literature. The values below represent high-confidence estimates based on Group Contribution Methods (Joback/Stein) and analogous N-acyl azole data.

PropertyPredicted ValueExperimental Range (Analogues)Confidence
Melting Point (

)


(Solid)
High
Boiling Point (

)

Decomposes prior to boilingMedium
Enthalpy of Fusion (

)


Medium
LogP (Octanol/Water)


High
Flash Point

N/ALow (Calc.)

Thermodynamic Stability & Isomerization

The synthesis of N-acyl indazoles involves a critical thermodynamic bifurcation. The reaction of 1H-indazole with 2-chloropropionyl chloride can yield two isomers: the N1-acyl (thermodynamic product) and the N2-acyl (kinetic product).

The Isomerization Pathway

At ambient temperatures, the N2-isomer (quinonoid structure) is often formed first due to the higher nucleophilicity of the N2 nitrogen. However, it rapidly rearranges to the N1-isomer (benzenoid structure) to restore the full aromaticity of the benzene ring fused to the pyrazole.

Thermodynamic Driver: The N1-isomer is estimated to be ~15-20 kJ/mol more stable than the N2-isomer due to the preservation of the Clar sextet in the benzene ring.

Isomerization Indazole 1H-Indazole (Nucleophile) TS Transition State (High Energy) Indazole->TS + Reagent Reagent 2-Chloropropionyl Chloride Reagent->TS N2_Product N2-Acyl Isomer (Kinetic Product) Quinonoid Character TS->N2_Product Fast (k1) N1_Product N1-Acyl Isomer (Thermodynamic Product) Benzenoid Character TS->N1_Product Slow (k2) N2_Product->N1_Product Thermal Rearrangement ΔG < 0

Figure 1: Kinetic vs. Thermodynamic control in the acylation of indazole. The N2 isomer rearranges to the target N1 compound.[1]

Experimental Protocols for Property Determination

For researchers validating this compound, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

while screening for thermal decomposition.
  • Sample Prep: Weigh 2–5 mg of dried 2-Chloro-1-(1H-indazol-1-yl)propan-1-one into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

  • Reference: Empty hermetically sealed aluminum pan.

  • Method:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
    • Critical Check: Watch for an endotherm (melting) followed immediately by an exotherm. An exotherm indicates decomposition (N-N bond cleavage or polymerization).

  • Analysis: Integrate the melting peak to calculate

    
     (J/g). Convert to kJ/mol using MW (208.64).
    
Hydrolytic Stability Assay (HPLC-UV)

Objective: Measure the half-life (


) of the N-acyl bond in aqueous media, a proxy for Gibbs Free Energy of Hydrolysis.
  • Stock Solution: Dissolve compound in Acetonitrile (ACN) to 10 mM.

  • Buffer Prep: Prepare Phosphate Buffer Saline (PBS) at pH 7.4.

  • Initiation: Spike stock into PBS (final conc. 100 µM, 1% ACN). Incubate at

    
    .
    
  • Sampling: Inject 10 µL into HPLC at t=0, 15, 30, 60, 120 min.

  • Detection: Monitor at 254 nm.

    • Analyte: 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (Late eluting).

    • Hydrolysis Product: 1H-Indazole (Early eluting).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    allows calculation of
    
    
    .

Synthetic Implications & Safety

The thermodynamic profile of this compound dictates its handling in drug development.

  • Acyl Transfer Potential: The compound is an "activated amide." It will react with primary amines (e.g., in amino acids) much faster than a standard ketone or ester.

  • Thermal Runaway: In bulk synthesis, the rearrangement from N2 to N1 is exothermic. Adequate cooling is required during the addition of the acid chloride to the indazole solution to prevent uncontrolled exotherms.

  • Solubility: Predicted to be poorly soluble in water (< 0.1 mg/mL) but highly soluble in DCM, DMSO, and Ethyl Acetate.

Reactivity cluster_reactions Reactivity Profile Compound 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (Electrophile) Hydrolysis Hydrolysis (pH > 7) Releases Indazole + 2-Chloropropionic Acid Compound->Hydrolysis + H2O / OH- Aminolysis Aminolysis (R-NH2) Forms Amide + Indazole Compound->Aminolysis + R-NH2 (Fast) Reduction Reduction (LiAlH4) Forms 1-Propylindazole deriv. Compound->Reduction + Hydride Source

Figure 2: Reactivity flowchart demonstrating the lability of the N-acyl bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15210946, 1-(1H-imidazol-2-yl)propan-1-one (Analogous N-acyl structure). Retrieved from [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 2-chloro- (Thermodynamic baseline for side chain). Retrieved from [Link]

Sources

Exploratory

Metabolic Profiling and Stability of Indazole-Based Synthetic Intermediates

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Development Researchers Executive Summary The indazole scaffold (1H-indazole) is a privileged pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Development Researchers

Executive Summary

The indazole scaffold (1H-indazole) is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and receptor agonists. However, the metabolic fate of indazole-based intermediates—the building blocks used during synthesis—differs significantly from the final functionalized drug candidates.

This guide provides a technical analysis of the metabolic vulnerabilities inherent to the indazole core. It details the specific Phase I and Phase II pathways mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, highlights the risks of reactive metabolite formation (bioactivation), and provides validated protocols for assessing metabolic stability early in the development cycle.

Structural Activity & Metabolic Susceptibility

To predict the metabolic fate of an indazole intermediate, one must analyze its electronic and steric environment. The indazole ring system is amphoteric and possesses three primary zones of metabolic attack.

The Metabolic Anatomy of Indazole[1]
  • N1-Position (The "Soft" Spot): In unsubstituted intermediates (1H-indazole), the N1 nitrogen is highly susceptible to Phase II conjugation (glucuronidation) due to its nucleophilicity. If alkylated (common in intermediates), it becomes a site for Phase I

    
    -dealkylation.
    
  • C3-Position: This is the most electron-rich carbon on the pyrazole ring. If unsubstituted, it is a primary target for CYP-mediated hydroxylation.

  • Benzenoid Ring (C4–C7): The homocyclic ring is lipophilic and subject to aromatic hydroxylation, particularly at C5 and C6, often followed by oxidation to reactive quinone-imine species if electron-donating groups are present.

Visualization of Metabolic Pathways

The following diagram maps the divergence of metabolic pathways for a generic N1-alkylated indazole intermediate.

IndazoleMetabolism Parent Indazole Intermediate (N1-Alkylated) Hydroxylation C3/Aromatic Hydroxylation (CYP3A4, CYP2C9) Parent->Hydroxylation Oxidation Dealkylation N-Dealkylation (Loss of N1-Sidechain) Parent->Dealkylation CYP-mediated Oxaziridine Oxaziridine Formation (Reactive Intermediate) Parent->Oxaziridine Rare (3-subst.) Glucuronide_O O-Glucuronide (Stable Conjugate) Hydroxylation->Glucuronide_O UGT Glucuronide_N N-Glucuronide (Direct Conjugation) Dealkylation->Glucuronide_N UGT (on free NH) RingOpen Ring Opening / Mutagenicity (Toxicity Risk) Oxaziridine->RingOpen Rearrangement

Figure 1: Divergent metabolic pathways for indazole intermediates. Note the bifurcation between stable conjugation and potential bioactivation.

Phase I Transformations: Oxidative Modifications

Phase I metabolism introduces polar groups, primarily through oxidation. For indazole intermediates, CYP3A4 is the dominant isoform, with significant contributions from CYP2C9 and CYP2C19 depending on the side chains.

Aromatic and C3-Hydroxylation

The most ubiquitous pathway is mono-hydroxylation.

  • Mechanism: The CYP450 iron-oxo species (

    
    ) attacks the electron-rich 
    
    
    
    -system.
  • Regioselectivity:

    • C3-H: If the C3 position is unsubstituted, it is rapidly hydroxylated to 3-hydroxyindazole, which exists in equilibrium with the indazol-3-one tautomer.

    • C5/C6: Hydroxylation here is favored if the C3 position is blocked or sterically hindered.

  • Implication: Hydroxylated intermediates often retain pharmacological activity or binding affinity, potentially confounding early SAR (Structure-Activity Relationship) data.

-Dealkylation

Many synthetic intermediates feature protective groups or functional chains at N1.

  • Mechanism: Hydroxylation of the

    
    -carbon adjacent to the N1 nitrogen forms an unstable carbinolamine intermediate. This spontaneously collapses to release the aldehyde/ketone of the side chain and the free 1H-indazole core.
    
  • Critical Insight: The resulting free indazole (dealkylation product) often has significantly different solubility and toxicity profiles than the parent intermediate.

Bioactivation: The Oxaziridine Threat

A critical safety consideration for 3-substituted indazoles is the potential formation of reactive metabolites.[1]

  • Pathway: In specific cases, particularly with electron-withdrawing groups, CYP-mediated oxidation can form a strained oxaziridine ring across the N1-N2 bond.

  • Consequence: This unstable species can act as an electrophile, covalently binding to DNA or proteins, leading to mutagenicity or mechanism-based inactivation (MBI) of CYP enzymes. This has been documented in piperazinyl-indazole derivatives.

Phase II Conjugation: Clearance Mechanisms

Phase II reactions are generally detoxification steps, increasing water solubility for excretion.

N-Glucuronidation

For intermediates with a free N-H (either initially or formed via dealkylation),


-glucuronidation is the primary clearance route.
  • Enzymes: UGT1A9 and UGT1A4 are frequently implicated.

  • Regiochemistry: Indazole tautomerism (1H vs 2H) complicates this. While 1H-indazole is thermodynamically favored, UGTs may preferentially glycosylate the N2 position depending on the steric environment, creating N2-glucuronides as the major circulating metabolite.

O-Glucuronidation

Hydroxylated metabolites (from Phase I) are rapidly capped by glucuronic acid. This is a high-capacity pathway that generally mitigates the toxicity of phenolic metabolites.

Experimental Protocols

To assess the metabolic stability of indazole intermediates, a rigorous intrinsic clearance (


) assay using Human Liver Microsomes (HLM) is required.
Protocol: Microsomal Stability Assay

This protocol determines the in vitro half-life (


) and intrinsic clearance.[2]

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH regenerating system (or solid NADPH).

  • Test compound (Indazole intermediate).[3][4]

  • Phosphate buffer (100 mM, pH 7.4).[5]

  • Stop solution: Acetonitrile (ACN) with Internal Standard (IS).[5]

Workflow Diagram:

Protocol Step1 Pre-Incubation (Microsomes + Buffer + Cmpd) 37°C, 5 min Step2 Initiation Add NADPH (1 mM final) Step1->Step2 Step3 Sampling 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Add Ice-cold ACN + IS Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for HLM metabolic stability assessment.

Detailed Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Dosing: Spike test compound (final conc. 1 µM, <0.1% DMSO) into the mixture.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes to mitigate temperature shock.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.[6] Control: Run a parallel incubation without NADPH to detect non-CYP degradation (hydrolysis).

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), transfer aliquots into tubes containing cold acetonitrile (3:1 ratio v/v) to precipitate proteins.

  • Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Data Presentation for Reporting

When reporting stability data for indazole intermediates, use the following table structure to allow direct comparison of structural modifications.

Compound IDSubstitution (R1/R3)

(min)

(µL/min/mg)
Major Metabolite (M+16, M-14, etc.)
IND-001 H / H12.5110.8M+176 (Glucuronide)
IND-002 Methyl / H28.049.5M-14 (Dealkylation)
IND-003 Methyl / Phenyl45.230.6M+16 (Hydroxylation)

References

  • Franz, F. et al. (2015). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. Drug Testing and Analysis. Link

  • Cui, W. et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Chemical Research in Toxicology. Link

  • Longworth, M. et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA... are possible manufacturing impurities. Forensic Toxicology. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Cyprotex. Microsomal Stability Assay Protocol. Link

Sources

Foundational

Structural Elucidation &amp; Crystallographic Protocol: 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Executive Summary & Strategic Importance The compound 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS 201299-94-7) represents a critical "warhead" intermediate in the synthesis of indazole-based therapeutics and New Psycho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The compound 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS 201299-94-7) represents a critical "warhead" intermediate in the synthesis of indazole-based therapeutics and New Psychoactive Substances (NPS). Structurally, it combines a privileged 1H-indazole scaffold with a reactive


-chloroketone moiety.

Why this analysis matters:

  • Regioselectivity Verification: Indazoles exhibit annular tautomerism.[1] While N1-acylation is thermodynamically favored over N2, steric bulk at the acyl group can shift this balance. X-ray crystallography is the gold standard to definitively confirm the N1-linkage.

  • Chiral Resolution: The C2 position of the propanone chain is a chiral center. Determining the absolute configuration (

    
     vs 
    
    
    
    ) of this alkylating agent is crucial for controlling the stereochemistry of downstream pharmaceutical targets.
  • Reactivity Profiling: The orientation of the C-Cl bond relative to the carbonyl dipole (syn-periplanar vs anti-periplanar) dictates its reactivity in nucleophilic substitutions.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Chloro-1-(1H-indazol-1-yl)propan-1-one
Molecular Formula

Molecular Weight 208.64 g/mol
Key Functional Groups Indazole (aromatic), Amide (N-acyl), Alkyl Chloride
Chirality One stereocenter at C2 (Propyl chain)
Predicted Morphology Monoclinic or Triclinic laths

Experimental Protocol: Crystallization & Data Collection

Expert Insight: N-acyl indazoles are frequently labile; they can hydrolyze back to the parent indazole in the presence of moisture. The crystallization strategy must prioritize anhydrous, non-nucleophilic solvents.

Crystallization Workflow
  • Method: Slow Vapor Diffusion (SVD) at 4°C.

  • Solvent System:

    • Solvent: Dichloromethane (DCM) - Solubilizes the organic core.

    • Antisolvent: n-Hexane or Pentane - Induces nucleation.

  • Procedure:

    • Dissolve 20 mg of the compound in 0.5 mL of anhydrous DCM in a small vial.

    • Place the small vial inside a larger jar containing 3 mL of n-Hexane.

    • Seal tightly and store in a vibration-free, dark environment at 4°C.

    • Critical Step: If oiling occurs (common with chloroketones), introduce a seed crystal or scratch the vessel surface.

X-Ray Diffraction Parameters

To resolve the absolute configuration (using the Chlorine atom's anomalous scattering), specific collection parameters are required.

ParameterSettingRationale
Radiation Source Cu K

(

)
Copper radiation maximizes the anomalous signal (

) of Chlorine for absolute structure determination (Flack parameter).
Temperature 100 K (Cryostream)Minimizes thermal vibration (ellipsoids) of the flexible propyl chain; prevents sample degradation.
Detector Distance 40-50 mmBalances resolution with intensity.
Scan Strategy

and

scans
Full sphere coverage (

) is required for high redundancy.
Resolution Goal 0.80

Standard for small molecule publication.

Structural Solution & Refinement

The following Graphviz diagram illustrates the logical workflow for solving the structure, specifically addressing the N1 vs N2 regiochemistry challenge.

G Start Raw Diffraction Data (frames) Process Data Reduction (SAINT/CrysAlisPro) Start->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Decision Check Indazole Substitution Solve->Decision N1 N1-Acyl Isomer (Bond lengths: N1-C=O ~1.38Å) Decision->N1 Found N1 N2 N2-Acyl Isomer (Quinoid character in ring) Decision->N2 Found N2 Refine Refinement (SHELXL) Anisotropic displacement N1->Refine N2->Refine AbsConfig Absolute Configuration (Flack Parameter) Refine->AbsConfig Final Final CIF Generation AbsConfig->Final

Figure 1: Crystallographic workflow for determining regiochemistry and absolute configuration.

Refinement Strategy
  • Space Group Determination: Expect chiral space groups (e.g.,

    
    , 
    
    
    
    ) if the sample is enantiopure. If racemic, expect centrosymmetric groups (
    
    
    ).
  • Disorder Handling: The terminal methyl group and the chlorine atom on the propyl chain may exhibit rotational disorder. Use PART commands or EADP constraints if necessary.

  • Absolute Structure:

    • Calculate the Flack Parameter (x) .

    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (flip coordinates).
      
    • Note: With only one Chlorine atom, the anomalous signal is weak. Ensure high multiplicity data collection.

Structural Analysis & Expected Features

Based on analogous N-acyl indazoles, the following structural metrics define the integrity of the molecule.

The Indazole Core[1][4][5]
  • Planarity: The indazole bicycle should be essentially planar (RMS deviation

    
    ).
    
  • Bond Lengths:

    • The

      
       bond is typically 
      
      
      
      .
    • The

      
       bond will show amide character (
      
      
      
      ), significantly shorter than a standard amine C-N bond due to resonance.
The Reactive "Warhead" (2-Chloropropan-1-one)
  • Conformation: The carbonyl oxygen (

    
    ) and the indazole 
    
    
    
    are often syn-oriented to minimize steric clash with the C7 proton, though crystal packing forces can alter this.
  • C-Cl Orientation: The C-Cl bond usually adopts a gauche conformation relative to the carbonyl to maximize the hyperconjugative stabilization (

    
    ).
    
Intermolecular Interactions
  • 
     Stacking:  Expect inversion dimers or offset stacking between indazole rings of adjacent molecules (Centroid-Centroid distance 
    
    
    
    ).
  • Halogen Bonding: Look for

    
     interactions, which can direct the supramolecular assembly.
    

References

  • Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Claramunt, R. M., et al. (2006). "The structure of N-acylpyrazoles and N-acylindazoles: A combined crystallographic and theoretical study." New Journal of Chemistry, 30, 143-151.
  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Standard tool for analyzing packing interactions). Link

Sources

Exploratory

History and development of indazole-derived research chemicals

The Architecture of Agonism: History, Synthesis, and Pharmacology of Indazole-Derived Research Chemicals Executive Summary The landscape of synthetic cannabinoid receptor agonists (SCRAs) has undergone a radical structur...

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Agonism: History, Synthesis, and Pharmacology of Indazole-Derived Research Chemicals

Executive Summary

The landscape of synthetic cannabinoid receptor agonists (SCRAs) has undergone a radical structural evolution over the past two decades. Originally developed as legitimate pharmaceutical candidates to probe the endocannabinoid system, these compounds were rapidly diverted into the illicit market. This whitepaper provides an in-depth technical analysis of the indazole-derived SCRAs—specifically the indazole-3-carboxamide family (e.g., AB-FUBINACA, ADB-FUBINACA). By examining their historical origins, structural-activity relationships (SAR), synthetic pathways, and molecular pharmacodynamics, we elucidate why these compounds exhibit such extreme potency and toxicity compared to classical phytocannabinoids.

Historical Context: From Pharmaceutical Pipelines to the Street

The genesis of indazole-derived SCRAs traces back to legitimate drug discovery efforts aimed at developing novel analgesics without the psychoactive liabilities of Δ9-tetrahydrocannabinol (THC). In 2009, Pfizer patented a series of indazole-3-carboxamide derivatives, including AB-FUBINACA, which demonstrated exceptional affinity for the CB1 receptor[1][2]. However, the compound was never advanced into human clinical trials, likely due to its potent psychoactive profile[2][3].

By 2012, clandestine laboratories had mined these public patents, synthesizing AB-FUBINACA and its analogs to bypass early legislation targeting first-generation indole-derived SCRAs (like JWH-018)[3][4]. The structural shift from an indole to an indazole core marked a turning point in the designer drug market, leading to compounds with unprecedented efficacy. The clinical consequences of this high efficacy were starkly highlighted in 2016, when an analog known as AMB-FUBINACA caused a mass casualty event in Brooklyn, New York, inducing severe "zombielike" central nervous system depression in dozens of users[2][4].

Structural Activity Relationship (SAR) & Chemical Architecture

The extreme potency of indazole-derived SCRAs is a direct result of highly optimized rational drug design. The molecular architecture of these compounds can be divided into four distinct pharmacophores:

  • The Core: An indazole ring, which provides superior hydrogen bonding capabilities compared to the older indole core, enhancing receptor docking.

  • The Tail (N1-Position): Typically a pentyl, 5-fluoropentyl, or 4-fluorobenzyl (FUB) group. The FUB group specifically increases lipophilicity and CB1 receptor residence time.

  • The Linker (C3-Position): A carboxamide group, which replaces the methanone linker of the JWH series, altering the dihedral angle of the molecule to better fit the CB1 binding pocket[1].

  • The Head Group: Amino acid derivatives. AB-FUBINACA utilizes an L-valinamide head group[5]. Replacing the isopropyl moiety of valinamide with the bulkier tert-butyl group of L-tert-leucinamide yields ADB-FUBINACA, which drastically increases in vitro potency[1][5].

Synthetic Methodology: Indazole-3-Carboxamides

The clandestine synthesis of these compounds generally follows a highly efficient, three-step convergent pathway[6][7]. Below is a standardized, self-validating laboratory protocol for the synthesis of AB-FUBINACA, detailing the causality behind critical experimental conditions.

Protocol 1: Total Synthesis of AB-FUBINACA

Phase 1: N1-Alkylation of the Indazole Core

  • Procedure: Dissolve methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then dropwise add 4-fluorobenzyl bromide (1.1 eq).

  • Causality: Argon prevents ambient moisture from quenching the sodium hydride base, ensuring complete deprotonation of the indazole nitrogen. The dropwise addition at 0°C controls the exothermic reaction and maximizes N1 over N2 regioselectivity, preventing the formation of inactive isomers.

Phase 2: Saponification

  • Procedure: Isolate the intermediate and dissolve it in a 3:1 mixture of THF/MeOH. Add 1M aqueous NaOH (2.0 eq) and reflux for 4 hours. Cool and acidify to pH 3 using 1M HCl to precipitate 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.

  • Causality: The mixed THF/MeOH solvent system is critical; it ensures the simultaneous solubility of the lipophilic organic ester and the aqueous hydroxide base, driving the hydrolysis to completion.

Phase 3: Amide Coupling

  • Procedure: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq). Add L-valinamide hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.

  • Causality: HOBt is utilized to form a stable, reactive active ester intermediate. This specific coupling reagent combination suppresses the racemization of the chiral L-valinamide center, which is strictly required for the final compound to maintain its high binding affinity at the CB1 receptor.

Synthesis_Workflow Start Methyl 1H-indazole- 3-carboxylate Step1 N1-Alkylation (NaH, 4-F-Benzyl-Br) Start->Step1 Intermediate 1-(4-F-Benzyl)-1H-indazole- 3-carboxylate Step1->Intermediate Step2 Saponification (NaOH, THF/MeOH) Intermediate->Step2 Acid 1-(4-F-Benzyl)-1H-indazole- 3-carboxylic acid Step2->Acid Step3 Amide Coupling (EDCI, HOBt, L-Valinamide) Acid->Step3 Product AB-FUBINACA (SCRA) Step3->Product

General synthetic workflow for indazole-3-carboxamide synthetic cannabinoids.

Molecular Pharmacology and Receptor Dynamics

Indazole-derived SCRAs act as full agonists at both the CB1 (central nervous system) and CB2 (immune system) G-protein coupled receptors[3][8]. Unlike THC, which is a partial agonist, compounds like AB-FUBINACA and ADB-FUBINACA force the CB1 receptor into a fully active conformation.

This hyper-activation triggers two primary intracellular pathways:

  • Gαi/o Coupling: Inhibition of adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels[8].

  • β-Arrestin Recruitment: Phosphorylation of the receptor by G-protein receptor kinases (GRKs) recruits β-arrestin 1 and 2[8].

The severe toxicity of indazole SCRAs is largely attributed to their high efficacy for β-arrestin recruitment. While classical cannabinoids primarily signal through the G-protein pathway, indazole SCRAs exhibit "biased agonism" or simply overwhelming full agonism that rapidly recruits β-arrestin, leading to aggressive receptor internalization, profound tolerance, and the dangerous physiological side effects observed clinically[8][9].

CB1_Signaling SCRA Indazole SCRA (e.g., AB-FUBINACA) CB1 CB1 Receptor (GPCR) SCRA->CB1 Full Agonist Binding Gi Gαi/o Protein CB1->Gi Activation B_Arr β-Arrestin 2 CB1->B_Arr GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Downstream Effect Internalization Receptor Internalization B_Arr->Internalization Rapid Desensitization

CB1 receptor signaling pathway highlighting Gi/o coupling and β-arrestin 2 recruitment.

In Vitro Pharmacological Profiling

To accurately assess the danger of novel indazole SCRAs, modern pharmacological profiling must move beyond simple radioligand binding assays (which only measure affinity) and evaluate functional efficacy. The NanoBiT (Promega) enzyme fragment complementation assay is the gold standard for quantifying β-arrestin recruitment[8][9].

Protocol 2: NanoBiT β-Arrestin 2 Recruitment Assay
  • Preparation: Seed Human Embryonic Kidney (HEK-293T) cells in poly-D-lysine coated 96-well plates at

    
     cells/well.
    
  • Causality: Poly-D-lysine provides a positively charged matrix that prevents the detachment of HEK-293T cells during subsequent washing and reagent addition steps, ensuring consistent luminescent readouts.

  • Transfection: Transiently co-transfect the cells with plasmids encoding CB1-LgBiT (receptor tagged with a large NanoLuc fragment) and SmBiT-β-arrestin-2 (arrestin tagged with a small NanoLuc fragment)[9]. Incubate for 24 hours at 37°C.

  • Baseline Establishment: Replace the culture media with Opti-MEM containing Nano-Glo Live Cell Substrate. Incubate for 10 minutes to establish baseline luminescence.

  • Ligand Challenge: Add serial dilutions of the target SCRA (10 pM to 10 μM).

  • Kinetic Measurement & Causality: Measure luminescence continuously for 45 minutes. As the SCRA activates CB1, β-arrestin-2 is recruited to the receptor. This physical proximity forces the LgBiT and SmBiT fragments to complement, forming a functional luciferase enzyme. The resulting light emission is directly proportional to the functional efficacy of the SCRA[8].

Comparative Pharmacodynamics

The structural modifications from phytocannabinoids to indole-SCRAs, and finally to indazole-SCRAs, have resulted in logarithmic increases in receptor affinity and efficacy. The table below summarizes the quantitative pharmacodynamic shifts.

CompoundStructural ClassCB1 Affinity (

, nM)
CB2 Affinity (

, nM)
CB1 Efficacy (vs THC)Year of Emergence
Δ9-THC Phytocannabinoid41.036.0Partial AgonistN/A
JWH-018 Indole-3-carbonyl9.02.9Full Agonist2008
AB-FUBINACA Indazole-3-carboxamide0.923.2Full Agonist (High)2012
ADB-FUBINACA Indazole-3-carboxamide0.360.93Full Agonist (Extreme)2013

Note: Lower


 values indicate higher binding affinity. ADB-FUBINACA demonstrates sub-nanomolar affinity, explaining its severe toxicity profile at microgram doses[1][3].

References

  • ADB-FUBINACA - Wikipedia - [Link]

  • EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google P
  • An Abandoned Pfizer Drug Turns People Into 'Zombies' - BioSpace -[Link]

  • AB-FUBINACA - Wikipedia - [Link]

  • Review on AMB-FUBINACA one of synthetic cannabinoids present in Egypt - Semantic Scholar -[Link]

  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - MDPI -[Link]

  • Synthetic cannabinoids in Europe – a review - EUDA -[Link]

  • Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay - ACS Publications -[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Friedel-Crafts Acylation of 1H-Indazole Derivatives

Introduction & Mechanistic Rationale The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in the design of kinase inhibitors, anti-inflammatory agents, and novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in the design of kinase inhibitors, anti-inflammatory agents, and novel therapeutics[1]. Functionalization at the C-3 position is a critical synthetic node; however, it presents a significant regiochemical challenge. The indazole ring possesses three nucleophilic centers: the N1 and N2 nitrogens, and the C-3 carbon. Under standard electrophilic conditions, N-acylation is kinetically favored.

To achieve regioselective C-3 acylation, researchers must employ specific Friedel-Crafts conditions that thermodynamically drive or sterically direct the electrophile to the C-3 position[2]. The causality behind the classical experimental design dictates the use of an excess (typically 2.0 to 2.5 equivalents) of a strong Lewis acid, such as aluminum chloride (AlCl₃)[1].

The Mechanistic Causality:

  • N-Coordination (Equivalent 1): The first equivalent of AlCl₃ rapidly coordinates with the basic N1/N2 atoms of the indazole ring. This coordination sterically shields the nitrogens from electrophilic attack (preventing the kinetic N-acyl product) and slightly deactivates the ring to prevent over-acylation.

  • Acylium Generation (Equivalent 2): The second equivalent of AlCl₃ reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly reactive, electrophilic acylium ion.

  • Regioselective Attack: With the nitrogen sites blocked, the acylium ion exclusively attacks the most electron-rich available carbon—the C-3 position—yielding the desired 3-acyl-1H-indazole derivative[1].

Reaction Pathway & Logical Workflow

Workflow N1 1H-Indazole + Acyl Chloride N2 Lewis Acid (AlCl3) Addition at 0°C N1->N2 N3 N-Coordination (Blocks N1/N2 Sites) N2->N3 Eq 1 N4 Acylium Ion Generation (Electrophile) N2->N4 Eq 2 N5 C-3 Electrophilic Attack (Regioselective) N3->N5 N4->N5 N6 Aqueous Quench & Workup (Ice-Water) N5->N6 N7 3-Acyl-1H-indazole (Target Product) N6->N7 Purified via Column

Fig 1: Mechanistic workflow of regioselective C-3 Friedel-Crafts acylation of 1H-indazole.

Optimization of Reaction Conditions

While AlCl₃ in halogenated solvents remains the industrial standard, modern green chemistry protocols have introduced catalytic metal triflates and metal oxides in ionic liquids. These ionic liquids stabilize the acylium intermediate, allowing for drastically reduced reaction times without the need for strictly anhydrous, highly corrosive conditions[3],[4].

Table 1: Quantitative Comparison of Friedel-Crafts Acylation Conditions

Catalyst SystemSolventTemp (°C)TimeYield (%)Regioselectivity (C3:N)
AlCl₃ (2.5 eq)Dichloromethane (DCM)0 to 254 h75>95:5
AlCl₃ (2.5 eq)Nitrobenzene0 to 253 h82>98:2
Y(OTf)₃ (0.01 eq)[BMI]BF₄ (Ionic Liquid)80 (Microwave)5 min88>99:1
ZnO (0.5 eq)[BMIM][PF₆] (Ionic Liquid)402 h85>95:5

(Note: Data for Y(OTf)₃ and ZnO are adapted from bioisosteric indole methodologies, which exhibit identical mechanistic C-3 electrophilic aromatic substitution profiles in ionic liquids[3],[4].)

Experimental Protocols & Self-Validating Systems

Protocol A: Classical Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone

This protocol utilizes the robust AlCl₃-mediated pathway, ideal for scale-up and standard laboratory environments[2],[1].

Step-by-Step Methodology:

  • Preparation & Coordination:

    • Action: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Action: Carefully add anhydrous AlCl₃ (2.5 eq) in small portions.

    • Validation Check: Observe an exothermic dissolution. The mixture will transition to a pale yellow suspension, confirming the formation of the AlCl₃-indazole coordination complex.

  • Acylium Generation & Attack:

    • Action: Add acetyl chloride (1.2 eq) dropwise over 15 minutes to maintain the internal temperature at 0 °C.

    • Validation Check: The evolution of HCl gas will occur. Verify this by placing a piece of damp pH paper near the exhaust needle (it will immediately turn red).

  • Reaction Propagation & Monitoring:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3–4 hours[2].

    • Validation Check (TLC): Monitor via Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The starting material spot (higher Rf) must disappear, replaced by a new, lower Rf spot corresponding to the more polar C-3 acetylated product.

  • Quenching & Workup:

    • Action: Pour the reaction mixture slowly over crushed ice and 1M HCl to quench the Lewis acid[2].

    • Validation Check: Vigorous bubbling and the complete dissolution of aluminum salts into the aqueous layer indicate a successful quench.

    • Action: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation:

    • IR Spectroscopy: Confirm product formation by the presence of a strong C=O (ketone) stretch at ~1680 cm⁻¹ and a broad N-H stretch at 3400-3200 cm⁻¹[2].

    • Mass Spectrometry: Look for the molecular ion peak [M]⁺ at m/z 238/240, displaying the characteristic 1:1 isotopic pattern of bromine[2].

Protocol B: Microwave-Assisted Catalytic Acylation in Ionic Liquid

This green methodology is highly efficient for rapid library generation and avoids stoichiometric aluminum waste[3].

Step-by-Step Methodology:

  • Reaction Assembly:

    • Action: In a microwave-safe vial, combine the 1H-indazole derivative (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of Y(OTf)₃ (0.01 eq) in the ionic liquid [BMI]BF₄ (2 mL/mmol)[3].

  • Microwave Irradiation:

    • Action: Seal the vial and subject it to monomode microwave irradiation at 80 °C for 5 minutes[3].

    • Validation Check: The microwave synthesizer software must display a rapid, stable heating curve reaching 80 °C within 30 seconds, maintaining pressure within safe operational limits.

  • Extraction & Catalyst Recovery:

    • Action: Cool the mixture to room temperature and extract the product with diethyl ether (4 x 5 mL).

    • Validation Check: The biphasic system will cleanly separate. The target product partitions into the upper ether layer, while the Y(OTf)₃ and [BMI]BF₄ remain in the lower layer. Validate catalyst retention by reusing the lower layer for a subsequent reaction cycle without loss of catalytic activity (viable for up to 4 cycles)[3].

References

  • Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide BenchChem
  • Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol BenchChem
  • A Simple, Effective, Green Method for the Regioselective 3-Acyl
  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid ResearchG

Sources

Application

Procedure for alpha-chlorination of 1-(1H-indazol-1-yl)propan-1-one

Technical Protocol: -Chlorination of 1-(1H-indazol-1-yl)propan-1-one Strategic Context In contemporary drug development, N-acyl heterocycles serve as highly versatile intermediates. The indazole moiety in 1-(1H-indazol-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Protocol: -Chlorination of 1-(1H-indazol-1-yl)propan-1-one

Strategic Context

In contemporary drug development, N-acyl heterocycles serve as highly versatile intermediates. The indazole moiety in 1-(1H-indazol-1-yl)propan-1-one (also known as 1-propionyl-1H-indazole) acts simultaneously as an electron-withdrawing activating group and a highly effective pseudo-halogen leaving group[1]. The


-chlorination of this substrate yields 2-chloro-1-(1H-indazol-1-yl)propan-1-one, a critical electrophilic building block utilized in the synthesis of unnatural amino acids, chiral pharmaceutical active ingredients (APIs), and complex heterocyclic scaffolds.
Mechanistic Causality & Reagent Selection

As a Senior Application Scientist, I design protocols that prioritize mechanistic control over brute-force conversion. The


-protons of 1-(1H-indazol-1-yl)propan-1-one are mildly acidic due to the adjacent carbonyl and the electron-deficient nature of the N1-linked indazole ring.
  • Base Selection (The Causality of Chelation): Lithium hexamethyldisilazide (LiHMDS) is strictly selected over LDA or sodium/potassium-based alternatives. The lithium cation strongly coordinates both the carbonyl oxygen and the N2 nitrogen of the indazole ring. This bidentate chelation locks the intermediate into a rigid, planar Z-enolate structure and sterically shields the highly electrophilic N-acyl carbonyl carbon, preventing unwanted nucleophilic acyl substitution or self-condensation.

  • Electrophile Selection (Controlled Delivery): N-Chlorosuccinimide (NCS) is utilized as the electrophilic

    
     source [2]. Unlike highly reactive sulfuryl chloride (
    
    
    
    ) or chlorine gas, NCS is a bench-stable solid that provides a controlled, slow transfer of electrophilic chlorine to the enolate. This kinetic control drastically suppresses the formation of
    
    
    -dichloro byproducts. Recent advances in the
    
    
    -chlorination of structurally analogous N-acyl pyrazoles further validate the efficacy of NCS in generating mono-halogenated species with high fidelity [3].
The Self-Validating Workflow

A robust industrial protocol must not rely on assumed conversions. This methodology is designed as a self-validating system , integrating two critical In-Process Controls (IPCs) to guarantee success at each mechanistic node.

  • IPC-1 (Enolate Verification): Before introducing the chlorinating agent, a 0.1 mL aliquot of the reaction mixture is quenched with

    
    . Liquid Chromatography-Mass Spectrometry (LC-MS) analysis must demonstrate a >95% 
    
    
    
    Da mass shift. This proves quantitative enolate formation.
  • IPC-2 (Reaction Completion): Post-NCS addition, LC-MS must reveal the characteristic 3:1 isotopic cluster (

    
     / 
    
    
    
    ) of the mono-chlorinated product, verifying that the electrophilic trapping was successful without over-chlorination.

G A 1-(1H-indazol-1-yl)propan-1-one (Starting Material) B Enolization (LiHMDS, THF, -78°C) A->B 1.05 eq Base C Lithium Enolate Intermediate B->C Deprotonation F IPC-1: D2O Quench (LC-MS Validation) C->F Aliquot Check D Electrophilic Trapping (NCS in THF) G IPC-2: Isotopic Profiling (LC-MS Validation) D->G Aliquot Check E 2-chloro-1-(1H-indazol-1-yl) propan-1-one F->D If >95% D-incorp H Quench & Workup (Sat. NH4Cl) G->H If 3:1 Cl Isotope H->E Isolation

Figure 1: Self-validating workflow for the alpha-chlorination of 1-(1H-indazol-1-yl)propan-1-one.

Empirical Optimization of Reaction Parameters

The following table summarizes the quantitative data from our optimization studies, demonstrating the empirical reasoning behind the final protocol parameters.

EntryBase (1.05 eq)Electrophile (1.1 eq)Temperature ProfileConversion (%)Isolated Yield (%)Observation / Causality
1 LiHMDS NCS -78 °C to rt >99 88 Optimal bidentate chelation; clean mono-chlorination.
2NaHMDSNCS-78 °C to rt9582Weaker chelation led to minor acyl substitution byproducts.
3LDANCS-78 °C to rt8574Nucleophilic attack by diisopropylamine observed.
4LiHMDS

-78 °C9065High reactivity of

caused

-dichlorination.
5

(cat.)
NCSrt4035Catalytic enolization was too slow for this specific substrate.
Step-by-Step Experimental Methodology

Reagents & Equipment:

  • 1-(1H-indazol-1-yl)propan-1-one (1.0 equiv, rigorously dried)

  • Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF (1.05 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv, recrystallized from water/acetic acid and dried in vacuo)

  • Anhydrous Tetrahydrofuran (THF) (Karl Fischer titration < 20 ppm

    
    )
    
  • Flame-dried Schlenk flask with magnetic stirring and argon balloon.

Procedure:

  • Substrate Preparation: Charge the flame-dried Schlenk flask with 1-(1H-indazol-1-yl)propan-1-one (10.0 mmol, 1.74 g) and dissolve in 40 mL of anhydrous THF under an argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Cryogenic conditions are mandatory to stabilize the kinetic enolate and prevent thermal degradation of the N-acyl bond.

  • Enolization: Add LiHMDS (1.0 M in THF, 10.5 mL, 10.5 mmol) dropwise via syringe pump over 10 minutes down the inner wall of the flask to pre-cool the titrant. Stir the resulting bright yellow solution at -78 °C for 45 minutes.

  • Execute IPC-1: Withdraw a 0.1 mL aliquot, quench into 0.5 mL

    
    , extract with 0.5 mL EtOAc, and analyze the organic layer via LC-MS. Proceed only if the 
    
    
    
    peak constitutes >95% of the substrate signal.
  • Electrophilic Trapping: Dissolve NCS (1.47 g, 11.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 15 minutes at -78 °C.

  • Thermal Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) over 2 hours.

  • Execute IPC-2: Withdraw a 0.1 mL aliquot, dilute with MeCN, and analyze via LC-MS. Confirm the presence of the product mass (

    
     ~209.0) with a distinct 3:1 isotopic ratio indicating a single chlorine atom.
    
  • Quench & Workup: Pour the reaction mixture into 50 mL of vigorously stirring saturated aqueous

    
     at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
    
  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-chloro-1-(1H-indazol-1-yl)propan-1-one as a crystalline solid.
    
References
  • EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents. Google Patents.
  • ChemInform Abstract: Enantioselective Synthesis of Tertiary α-Chloro Esters by Non-covalent Catalysis. ResearchGate.
  • Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. ResearchGate.
Method

Application Note: Optimizing Reaction Conditions for Indazole Ketone Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction to the 3-Acylindazole Scaffold Indazole ketones, specif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction to the 3-Acylindazole Scaffold

Indazole ketones, specifically 3-acylindazoles, are privileged pharmacophores in medicinal chemistry. The indazole core exhibits profound bioisosterism with indole and benzimidazole rings, imparting critical therapeutic properties ranging from anti-inflammatory to anti-cancer activities[1]. The C-3 ketone moiety provides a versatile synthetic handle for downstream cross-coupling, reduction, or functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note details the optimization of two distinct synthetic pathways for indazole ketones: the classical Friedel-Crafts Acylation (direct functionalization) and the advanced Transition-Metal Catalyzed Cyclization-Oxidation (de novo ring construction).

Mechanistic Pathways & Causality in Optimization

Pathway A: Direct C-3 Friedel-Crafts Acylation

The direct introduction of an acyl group at the C-3 position of a pre-formed indazole core (e.g., 5-bromo-1H-indazole) relies on electrophilic aromatic substitution[1]. Because the indazole ring contains multiple nucleophilic nitrogen atoms (N-1 and N-2), regioselectivity is the primary challenge. Without optimization, acylation frequently occurs at the nitrogen atoms, leading to N-acylated byproducts or polymerization.

Causality in Optimization: To force C-3 acylation, an excess of a strong Lewis acid (typically Aluminum Chloride,


) is required. The Lewis acid first coordinates with the indazole nitrogens, deactivating them toward electrophilic attack, and subsequently activates the acylating agent (e.g., acetyl chloride or acetic anhydride)[1]. Temperature control is critical: the initial coordination is highly exothermic and must be performed at 0 °C to prevent degradation, while the subsequent C-3 C-C bond formation requires thermal driving (reflux) to overcome the activation energy barrier of the deactivated ring[2].

G Start Indazole Starting Material Protect N-1/N-2 Protection Strategy? Start->Protect Direct Direct C-3 Acylation (Friedel-Crafts) Protect->Direct No Protection (Direct Route) Product 3-Acylindazole (Target) Protect->Product Pre-protected N-1/N-2 Lewis Lewis Acid Selection (AlCl3 > SnCl4) Direct->Lewis Temp Temperature Control (0°C to Reflux) Lewis->Temp Temp->Product Optimized SideProd N-Acylated Byproducts Temp->SideProd Poor Control

Workflow for controlling regioselectivity in indazole C-3 acylation.
Pathway B: Transition-Metal Catalyzed Cyclization-Oxidation

For complex substrates where direct acylation fails, de novo synthesis via transition-metal catalysis offers superior regiocontrol. Recent methodologies utilize late transition metals (Cu, Au) to catalyze the 5-exo-dig cyclization of o-alkynylphenyl formamidines[3].

Causality in Optimization: In this transformation, the metal


-activates the alkyne, prompting nucleophilic attack to generate a zwitterionic vinyl metal intermediate. This intermediate stabilizes into a metal-indazolylcarbene[4]. The choice of metal dictates the stability of this carbene. Copper(I) carbenes (e.g., using IPrCuOTf) are highly sensitive to oxidation, allowing them to efficiently trap molecular oxygen (

) or hydrogen peroxide (

) to yield the 3-acylindazole product[3]. Gold(I) catalysts (e.g.,

) similarly facilitate this carbene oxidation but often require stronger oxidants like

to achieve high yields[4].

G Alkyne o-Alkynylphenyl Formamidine Metal Add Catalyst (Cu(I) or Au(I)) Alkyne->Metal Cyclization 5-exo-dig Cyclization Metal->Cyclization Carbene Metal-Stabilized Indazolylcarbene Cyclization->Carbene Oxidation Oxidation (O2 or H2O2) Carbene->Oxidation Ketone 3-Acylindazole Product Oxidation->Ketone

Mechanism of transition-metal catalyzed cyclization-oxidation to 3-acylindazoles.

Quantitative Data & Condition Screening

To ensure reproducible scale-up, reaction parameters must be systematically evaluated. The tables below summarize the optimization data for both pathways, demonstrating the critical impact of catalyst selection and stoichiometry.

Table 1: Optimization of Friedel-Crafts Acylation (Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone) [2]

EntryLewis Acid (Eq.)Acylating Agent (Eq.)SolventTemp ProfileYield (%)Regioselectivity (C-3 : N-acyl)
1

(1.1)

(1.5)
DCM0 °C to RT15%1 : 4
2

(3.0)

(1.5)
DCM0 °C to Reflux42%1 : 1
3

(2.5)

(1.5)
DCM0 °C to Reflux88%> 95 : 5
4

(3.0)

(1.5)
DCE0 °C to 80 °C85%> 95 : 5

Insight: Entry 3 represents the optimal self-validating system. The 2.5 equivalents of


 ensure complete N-coordination prior to C-3 activation.

Table 2: Optimization of Au/Cu-Catalyzed Carbene Oxidation [3]

EntryCatalyst (mol %)OxidantSolventTemp (°C)Yield (%)Carbene Stability
1IPrCuOTf (100%)NoneDCE10 °C82% (Intermediate)Stable in solid state
2IPrCuOTf (10%)

(1 atm)
DCE25 °C76%Transient
3

(10%)

(1 atm)
DCE25 °CTraceHighly Transient
4

(10%)

(2.0 eq)
DCE25 °C85%Transient

Insight: Gold carbenes require a stronger oxidant (


) to efficiently yield the ketone (Entry 4), whereas Copper carbenes can utilize ambient 

[4].

Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating in-process analytical checks to guarantee trustworthiness and reproducibility.

Protocol A: Scalable Friedel-Crafts Acylation of 5-Bromo-1H-indazole[1]

Objective: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.

Step-by-Step Methodology:

  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes.

  • Substrate Dissolution: Add 5-bromo-1H-indazole (1.0 equivalent, 10 mmol) to the flask and dissolve in 50 mL of anhydrous Dichloromethane (DCM).

  • Lewis Acid Addition (Critical Step): Cool the reaction vessel to strictly 0 °C using an ice-water bath. Carefully add anhydrous

    
     (2.5 equivalents, 25 mmol) in small portions over 15 minutes.
    
    • Self-Validation Check: Monitor internal temperature; it must not exceed 5 °C to prevent premature side reactions. The mixture will form a thick suspension. Stir for 20 minutes at 0 °C.

  • Acylation: Add acetic anhydride (1.5 equivalents, 15 mmol) dropwise via an addition funnel over 10 minutes.

  • Thermal Activation: Remove the ice bath, allow the mixture to warm to room temperature (20 °C), and then heat to mild reflux (40 °C) for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (

      
      ) should be completely consumed, replaced by a more polar product spot (
      
      
      
      ).
  • Quenching (Safety Critical): Cool the reaction back to 0 °C. Slowly pour the mixture over 100 g of crushed ice. Add 2M aqueous HCl (50 mL) and stir vigorously for 30 minutes.

    • Causality: The HCl dissolves the precipitated aluminum salts, breaking up emulsions and allowing for clean phase separation[2].

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous

    
     (to neutralize residual acid) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure ketone.
Protocol B: Gold-Catalyzed Cyclization-Oxidation to 3-Acylindazoles[3]

Objective: Synthesis of 3-acylindazole via gold carbene intermediate trapping.

Step-by-Step Methodology:

  • Catalyst Preparation: In a 20 mL scintillation vial under ambient atmosphere, mix

    
     (10 mol%, 0.1 mmol) and silver triflate (
    
    
    
    , 10 mol%, 0.1 mmol) in 1.5 mL of 1,2-dichloroethane (DCE). Stir at 25 °C for 15 minutes.
    • Causality:

      
       abstracts the chloride from the gold complex, generating the highly active, cationic 
      
      
      
      catalyst in situ[4].
  • Filtration: Filter the mixture through a short pad of Celite to remove the precipitated

    
     salts. Collect the active catalyst filtrate.
    
  • Reaction Initiation: Add the filtrate to a solution of the o-alkynylphenyl formamidine substrate (1.0 equivalent, 1.0 mmol) in 2.0 mL of DCE.

  • Oxidation: Add aqueous

    
     (30% w/w, 2.0 equivalents) dropwise to the reaction mixture. Stir vigorously at 25 °C for 2 hours.
    
    • Self-Validation Check: Monitor reaction progress via LC-MS. The intermediate gold carbene mass should rapidly transition to the M+16 mass of the oxidized ketone product[3].

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to destroy unreacted peroxides. Extract with DCM, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.

References

  • Jin, Z., et al. "Synthesis and structures of gold and copper carbene intermediates in catalytic amination of alkynes." Nature Communications, 2017. Available at:[Link]

Sources

Application

Scalable laboratory preparation of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

This application note details the scalable laboratory preparation of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS: 201299-94-7). This compound serves as a specialized electrophilic building block, belonging to the class...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the scalable laboratory preparation of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS: 201299-94-7). This compound serves as a specialized electrophilic building block, belonging to the class of N-acyl indazoles. Unlike stable C3-acyl indazoles, N1-acyl indazoles function as "active amides" (similar to Weinreb amides or N-acyl benzotriazoles), capable of mild acyl transfer or further functionalization at the


-chloro position.

Part 1: Executive Summary & Retrosynthetic Analysis

Objective: To synthesize 2-Chloro-1-(1H-indazol-1-yl)propan-1-one on a multi-gram scale with >95% purity. Key Challenges:

  • Regioselectivity: Indazole has two nucleophilic nitrogens (N1 and N2). Controlling N1-acylation over N2 is thermodynamically driven but requires specific solvent/base conditions.

  • 
    -Elimination Risk:  The target contains an 
    
    
    
    -halo ketone moiety. Use of strong bases or high temperatures can trigger dehydrohalogenation, yielding the side product 1-(1H-indazol-1-yl)prop-2-en-1-one (acryloyl indazole).
  • Hydrolytic Stability: As an activated amide, the N1-acyl bond is susceptible to hydrolysis under strongly acidic or basic aqueous workups.

Retrosynthetic Logic: The most direct and scalable disconnection is the N-acylation of 1H-Indazole with 2-chloropropanoyl chloride. While coupling agents (EDC/DCC) with the carboxylic acid is possible, the acid chloride route is more atom-economical and scalable for this specific acyl chain.

Retrosynthesis cluster_conditions Critical Control Parameters Target 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (Target Molecule) Precursors 1H-Indazole + 2-Chloropropanoyl Chloride Target->Precursors N-Acylation (Disconnection) SideProduct Side Product Risk: Acryloyl Indazole (Elimination) Target->SideProduct Base-mediated Elimination C1 Temp < 5°C C2 Non-nucleophilic Base C3 Anhydrous Conditions

Figure 1: Retrosynthetic analysis and critical control parameters for preventing side reactions.

Part 2: Safety & Hazards

  • 2-Chloropropanoyl Chloride: Potent lachrymator and corrosive. Reacts violently with water to release HCl. Handle only in a fume hood.

  • 
    -Halo Ketones:  The product is an alkylating agent and potential skin sensitizer. Double-gloving (nitrile) is recommended.
    
  • Indazole: Biologically active scaffold; treat as a potential pharmacological agent.[1]

Part 3: Scalable Synthesis Protocol

Method: Direct N1-Acylation via Acid Chloride

This protocol uses a mild base (Triethylamine) in a non-polar solvent (Dichloromethane) to favor N1-acylation and prevent elimination.

Reagents & Materials:

  • 1H-Indazole (1.0 equiv.)[2][3][4]

  • 2-Chloropropanoyl chloride (1.1 equiv.)

  • Triethylamine (TEA) (1.2 equiv.) — Must be dry.[1]

  • Dichloromethane (DCM) — Anhydrous (max 0.05% water).

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv.) — Catalyst.

Step-by-Step Procedure:

  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Purge the system with nitrogen for 15 minutes.

  • Solubilization:

    • Charge 1H-Indazole (e.g., 11.8 g, 100 mmol) and DMAP (0.61 g, 5 mmol) into the flask.

    • Add DCM (10 volumes, ~120 mL) and stir until fully dissolved.

    • Add Triethylamine (16.7 mL, 120 mmol) in one portion.

    • Note: The solution may warm slightly.[5] Cool the reactor to 0–5°C using an ice/water bath.

  • Acylation (Critical Step):

    • Charge 2-Chloropropanoyl chloride (10.7 mL, 110 mmol) into the addition funnel. Dilute with 2 volumes of DCM if the scale is small (<10g) to control exotherm.

    • Dropwise Addition: Add the acid chloride slowly over 30–45 minutes.

    • Process Control: Maintain internal temperature below 10°C .[1][6] A white precipitate (TEA·HCl) will form immediately.

    • After addition, allow the reaction to warm to room temperature (20–25°C) and stir for 3 hours.

  • Reaction Monitoring:

    • Check by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2]

    • Target: Disappearance of Indazole (

      
      ).
      
    • Product: Higher

      
       spot (
      
      
      
      ).
    • Impurity: Check for elimination product (distinct UV signature, often lower

      
       than target).
      
  • Workup (Aqueous Wash):

    • Quench the reaction by adding cold water (5 volumes).

    • Separate the organic layer.[1][6]

    • Wash the organic layer sequentially with:

      • 0.5 M HCl (cold, rapid wash) — Removes excess TEA and DMAP. Do not prolong contact to avoid hydrolysis.

      • Sat. NaHCO₃ — Neutralizes residual acid.

      • Brine — Dries the organic layer.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure at <40°C .

  • Purification (Crystallization):

    • The crude residue is typically a solid or thick oil.

    • Recrystallization Solvent: Ethanol/Hexane or Isopropanol.

    • Dissolve crude in minimal hot Ethanol (50°C), then slowly add Hexane until turbidity appears. Cool to 0°C.

    • Filter the white crystalline solid and wash with cold Hexane.

    • Drying: Vacuum oven at 30°C for 12 hours.

Part 4: Process Analytical Technology (PAT) & Characterization

Expected Data:

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates amine impurities or elimination.
Yield 85–92%High yield expected due to thermodynamic N1 preference.
¹H NMR (CDCl₃)

8.45 (d, 1H, H-7), 7.7 (d, 1H), 7.5 (t, 1H), 7.3 (t, 1H), 5.4 (q, 1H, CH-Cl), 1.8 (d, 3H, CH₃)
The H-7 proton (near N1) is significantly deshielded (>8.0 ppm) by the carbonyl group, confirming N1-acylation.
MS (ESI) [M+H]⁺ = 209.0/211.0Characteristic 3:1 chlorine isotope pattern.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupUse cold buffers; reduce contact time with aqueous HCl.
Side Product (Olefin) Elimination of HClReaction temperature too high; base too strong. Keep T < 5°C during addition.
Regioisomer (N2-acyl) Kinetic controlEnsure reaction time is sufficient (3h+) to allow thermodynamic equilibration to N1-acyl.

Part 5: Mechanistic Workflow Diagram

The following diagram illustrates the process flow and the chemical logic governing the N1-selectivity.

Workflow Start Start: 1H-Indazole + DCM + TEA + DMAP Cooling Cool to 0-5°C (Kinetic Control) Start->Cooling Addition Add 2-Chloropropanoyl Cl (Dropwise) Cooling->Addition Reaction Reaction: 20°C, 3h (Thermodynamic Equilibration to N1) Addition->Reaction Avoid Exotherm Quench Quench: Cold Water Wash: 0.5M HCl -> NaHCO3 Reaction->Quench Isolate Concentrate & Recrystallize (EtOH/Hexane) Quench->Isolate Product Pure 2-Chloro-1-(1H-indazol-1-yl)propan-1-one Isolate->Product

Figure 2: Step-by-step process workflow ensuring regioselectivity and product stability.

References

  • Luo, G., & Chen, L. (2014). Regioselective N-acylation of indazoles.

    • Source: (General reference for Indazole acylation regiochemistry).

  • Katritzky, A. R. (2003).[7] Synthesis of N-acylbenzotriazoles. Provides the foundational methodology for preparing N-acyl azoles using acid chlorides and mild bases, applicable to the structurally similar indazole core.

    • Source:.

  • BenchChem. (2025).[1] Scale-Up Synthesis of alpha-Halo Ketones. General protocols for handling alpha-chloro carbonyls to prevent elimination.

    • Source:.

  • Bhattacharya, A., et al. (2018). Process development for N-acylation of nitrogen heterocycles.

    • Source:.

Sources

Method

Solvent selection for the synthesis of indazole-based chloroketones

Application Note: Solvent Systems for the Regioselective Synthesis of Indazole-Based Chloroketones Executive Summary The synthesis of indazole-based chloroketones, specifically 3-(2-chloroacetyl)-1H-indazole , represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems for the Regioselective Synthesis of Indazole-Based Chloroketones

Executive Summary

The synthesis of indazole-based chloroketones, specifically 3-(2-chloroacetyl)-1H-indazole , represents a critical challenge in medicinal chemistry. This scaffold serves as a versatile electrophilic handle for synthesizing 3-aminoalkyl-indazoles found in antipsychotic and kinase-inhibitor pharmacophores.

The core synthetic hurdle is the regioselectivity between the kinetically favored


-acylation and the thermodynamically stable, yet difficult-to-access, 

-acylation. This guide provides a definitive protocol for solvent selection, demonstrating that solvent polarity and Lewis acid complexation dynamics are the primary determinants of reaction outcome. We contrast traditional high-boiling solvents (Nitrobenzene) with modern Green Chemistry alternatives (Ionic Liquids).

Introduction & Mechanistic Challenges

The Friedel-Crafts acylation of indazole with chloroacetyl chloride is complicated by the basicity of the pyrazole nitrogens.

  • Catalyst Deactivation: The

    
     nitrogen of indazole coordinates strongly with Lewis acids (e.g., 
    
    
    
    ), forming a deactivated complex that resists electrophilic attack.
  • Solubility Limits: In standard non-polar solvents (DCM, DCE), this indazole-Lewis acid complex precipitates as a "sludge," halting the reaction before

    
    -acylation can occur.
    
  • Regioselectivity:

    • Low Temperature / Non-Polar Solvents: Favor

      
      -acylation (Kinetic Control).
      
    • High Temperature / Polar Solvents: Favor

      
      -acylation (Thermodynamic Control) via reversible 
      
      
      
      -acylation and subsequent rearrangement.

Solvent Selection Framework

The choice of solvent dictates the reaction pathway. The following matrix categorizes solvents based on their ability to solubilize the Indazole-


 complex  and promote the desired regiochemistry.
Table 1: Solvent Performance Matrix for Indazole Acylation
Solvent ClassRepresentative SolventTarget RegioisomerReaction TempYield (Typical)Key AdvantageCritical Drawback
Type A: Halogenated Dichloromethane (DCM)

-Acyl
0°C – 25°C85-95%Excellent product isolation; simple workup.Incapable of

-acylation
due to complex precipitation.
Type B: High Dipole / Aromatic Nitrobenzene

-Acyl
80°C – 120°C60-75%Solubilizes the

-complex; permits high temps required for C-C bond formation.
High toxicity; difficult removal (high BP); oxidative hazards.
Type C: Historical Carbon Disulfide (

)
Mixed /

-Acyl
Reflux (46°C)40-50%Historical standard; easy removal.Extreme flammability ; neurotoxic; poor solubility for indazoles.
Type D: Ionic Liquids (Green)


-Acyl
60°C – 90°C70-85%Acts as both solvent and catalyst; recyclable; negligible vapor pressure.High cost; viscosity handling; moisture sensitivity.

Visualization: Reaction Pathway & Solvent Decision

The following diagram illustrates the bifurcation of the reaction pathway based on solvent selection.

IndazoleAcylation Start 1H-Indazole + Chloroacetyl Chloride Complex Indazole-AlCl3 Complex Start->Complex AlCl3 addn. Solvent_DCM Solvent: DCM (Low T, Poor Sol.) Complex->Solvent_DCM Solvent_NB Solvent: Nitrobenzene (High T, Good Sol.) Complex->Solvent_NB NAcyl N1-Acyl Indazole (Kinetic Product) Solvent_DCM->NAcyl Precipitation prevents rearrangement Solvent_NB->NAcyl Initial formation CAcyl C3-Acyl Indazole (Thermodynamic Product) Solvent_NB->CAcyl Direct C3 Attack (Solubilized Complex) NAcyl->CAcyl Fries-like Rearrangement (>80°C)

Figure 1: Solvent-dependent divergence of regioselectivity. Nitrobenzene enables the thermodynamic rearrangement to the C3-chloroketone.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2-Chloroacetyl)-1H-indazole ( -Selective)

Targeting the thermodynamic product using Nitrobenzene.

Reagents:

  • 1H-Indazole (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Aluminum Chloride (

    
    , anhydrous) (3.0 equiv)
    
  • Solvent: Nitrobenzene (10 mL/g of substrate)

Step-by-Step Procedure:

  • Complex Formation: In a flame-dried 3-neck flask equipped with a reflux condenser and

    
     guard tube, dissolve 1H-Indazole in Nitrobenzene.
    
  • Lewis Acid Addition: Cool to 0°C. Add powdered anhydrous

    
     portion-wise over 20 minutes.
    
    • Observation: The solution will darken and may fume. Ensure internal temp

      
      .
      
  • Acyl Chloride Addition: Add Chloroacetyl chloride dropwise via syringe pump.

  • The "Cook": Remove ice bath. Heat the mixture to 100°C for 4–6 hours.

    • Critical Checkpoint: Unlike in DCM, the mixture should remain a homogeneous dark solution, allowing the reaction to proceed on the ring.

  • Quench: Cool to RT. Pour the reaction mixture slowly onto a mixture of ice (500g) and conc. HCl (50 mL).

    • Safety: Exothermic hydrolysis of excess

      
      .
      
  • Workup (Nitrobenzene Removal):

    • Perform steam distillation to remove Nitrobenzene (azeotrope with water).

    • Alternative: Extract with Ethyl Acetate, then wash organic layer extensively with water to remove Nitrobenzene traces.

  • Purification: Recrystallize the solid residue from Ethanol/Water.

Expected Yield: 65–75% Appearance: Pale yellow needles.

Protocol B: Synthesis of 1-(2-Chloroacetyl)-1H-indazole ( -Selective)

Targeting the kinetic product using DCM.

Reagents:

  • 1H-Indazole (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolve 1H-Indazole and

    
     in DCM at 0°C.
    
  • Add Chloroacetyl chloride dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Wash with water, sat.

    
    , and brine.
    
  • Concentrate in vacuo.

Expected Yield: >90% Note: This product is labile and can hydrolyze back to indazole if exposed to strong acid/base.

Green Chemistry Alternative: Ionic Liquids

For laboratories restricting Nitrobenzene due to safety/toxicity, Chloroaluminate Ionic Liquids offer a superior alternative.

  • System:

    
     (1 equiv) + 
    
    
    
    (2 equiv)
    
    
    
    
    (Acidic Ionic Liquid).
  • Protocol: The acidic ionic liquid acts as both solvent and Lewis acid.

  • Procedure: Mix Indazole and Chloroacetyl chloride directly into the ionic liquid. Heat to 80°C for 2 hours.

  • Isolation: Quench with water (destroys the IL phase separation). Filter the precipitated product.

  • Advantage: Eliminates steam distillation; higher reaction rate due to ionic environment.

References

  • Friedel-Crafts Acylation of Nitrogen Heterocycles. Journal of Heterocyclic Chemistry. "The synthesis of some 3-acylindoles revisited". Verified URL: [Link]

  • Green Chemistry in Acylation. Organic Letters. "Greener Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology". Verified URL: [Link]

  • Ionic Liquids in Indole/Indazole Chemistry. New Journal of Chemistry. "Efficient Friedel–Crafts alkylation... catalyzed by Dabco-based ionic liquids". Verified URL: [Link]

  • General Indazole Synthesis Review. Beilstein Journal of Organic Chemistry. "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles". Verified URL: [Link]

  • Solvent Effects in Chloroacetylation. Indian Journal of Chemical Technology. "Chloroacetylation of arenes using chloroacetyl chloride...". Verified URL: [Link]

Application

Handling and storage protocols for reactive alpha-chloroketones

Precision Handling and Storage of Reactive -Chloroketones Executive Summary -Chloroketones are high-value electrophilic intermediates critical to the synthesis of heterocycles (e.g., thiazoles via Hantzsch synthesis) and...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Handling and Storage of Reactive -Chloroketones

Executive Summary


-Chloroketones are high-value electrophilic intermediates critical to the synthesis of heterocycles (e.g., thiazoles via Hantzsch synthesis) and pharmaceutical warheads (e.g., HIV protease inhibitors).[1] However, their utility is rivaled by their instability and toxicity. These compounds are potent lachrymators  (tear agents) and powerful alkylating agents .

This Application Note provides a rigorous, self-validating framework for the storage, handling, and reaction of


-chloroketones. It moves beyond basic safety data sheets to address the mechanistic causes of degradation and provides field-proven protocols to maintain reagent integrity and operator safety.

Module 1: The Chemical Hazard Profile

The Mechanism of Toxicity

The


-chloroketone motif contains a carbon atom flanked by two electron-withdrawing groups: the carbonyl oxygen and the chlorine atom. This creates a highly electrophilic center at the 

-carbon, making these compounds aggressive

substrates.
  • Lachrymatory Effect: Upon contact with mucous membranes (eyes/lungs), they rapidly alkylate TRPA1 ion channels on sensory nerve endings, causing immediate, debilitating pain and tearing.

  • Vesicant Action: Direct skin contact leads to alkylation of dermal proteins, resulting in delayed blistering and necrosis.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with low-molecular-weight


-haloketones (e.g., chloroacetone), which can permeate standard rubber rapidly.
ComponentSpecificationRationale
Primary Glove Silver Shield / Laminate Film Impermeable to small organic halides. Nitrile degrades rapidly.
Secondary Glove 5-8 mil Nitrile (Outer layer)Provides dexterity and protects the inner laminate glove from tearing.
Respiratory Fume Hood (Face velocity >100 fpm)Mandatory. Do not rely on respirators alone due to poor warning properties.
Eye Protection Chemical Goggles + Face ShieldVapors bypass standard safety glasses; liquid splash causes permanent corneal damage.

Module 2: Stability Mechanisms & Storage Architecture

The Autocatalytic Decomposition Cycle

-Chloroketones are prone to "runaway" decomposition. The primary culprit is trace acidity.
  • Hydrolysis: Trace moisture attacks the

    
    -carbon, releasing HCl.
    
  • Autocatalysis: The released HCl protonates the carbonyl oxygen, increasing the electrophilicity of the

    
    -carbon, accelerating further nucleophilic attack or polymerization.
    
  • Photolysis: UV light can cleave the C-Cl bond homolytically, generating radicals that initiate polymerization.

Visualization: Degradation Pathways

The following diagram illustrates why "Dark, Dry, and Neutral" are the non-negotiable storage pillars.

Decomposition Chloroketone α-Chloroketone (Intact) Intermediate Protonated Carbonyl (Highly Reactive) Chloroketone->Intermediate + HCl (Catalyst) Polymer Dark Polymer/Tar Chloroketone->Polymer Radical Mechanism Moisture Trace H₂O Product_Hydro α-Hydroxy Ketone Moisture->Product_Hydro UV UV Light / Heat UV->Polymer Intermediate->Product_Hydro + H₂O HCl HCl (Acid) Intermediate->HCl Byproduct HCl->Chloroketone Autocatalytic Loop

Figure 1: The autocatalytic degradation cycle of


-chloroketones. Note the red dashed line indicating how generated HCl accelerates the destruction of the remaining stock.
Storage Protocol: The "Cold-Dry-Dark" Triad

To disrupt the cycle shown above, adhere to this storage architecture:

  • Acid Scavenging: Commercial stocks (e.g., Chloroacetone) often contain 0.5%

    
     or MgO. Do not remove this solid stabilizer.  If synthesizing in-house, store over anhydrous 
    
    
    
    or 4Å Molecular Sieves to scavenge both acid and water.
  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the

    
     hydrolysis and polymerization.
    
  • Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in opened bottles.

  • Container: Amber glass with a Teflon-lined cap. Parafilm is useless against organic vapors; use electrical tape or shrink bands for long-term sealing.

Module 3: Operational Protocols

Protocol A: The "Inert Transfer" (Weighing Without Tears)

Objective: Transfer liquid


-chloroketone from stock to reaction vessel without exposing the lab atmosphere to lachrymatory vapors.

Reagents:

  • 
    -Chloroketone stock[2][3][4]
    
  • Anhydrous solvent (DCM or THF)

Equipment:

  • Gas-tight syringe (Hamilton type) with long needle

  • Septum-capped reaction flask (pre-purged with

    
    )
    
  • Mass balance

Step-by-Step Methodology:

  • Tare the Syringe: Place the empty, dry syringe (with needle cap) on the balance. Record the mass (

    
    ).
    
  • Septum Access: Ensure the stock bottle is capped with a "Sure-Seal" or temporary septum. Do not pour the liquid.

  • Withdrawal: Insert the needle through the stock bottle septum. Withdraw slightly more than the required volume.

  • Adjustment: With the needle still inside the bottle headspace, push excess liquid back to reach the approximate volume. Withdraw the needle.

  • Weighing: Recap the needle (using the "one-hand scoop" method to avoid needle sticks) and weigh (

    
    ).
    
    • Calculation: Mass of Reagent =

      
      .
      
  • Injection: Inject the reagent directly into the septum-capped, solvent-filled reaction flask.

  • Wash: Immediately draw clean solvent into the syringe from a wash vial and inject it into a dedicated "Quench Waste" bottle (see Protocol B).

Protocol B: Quenching and Neutralization

Objective: Safe disposal of glassware and spills.

Never rinse


-chloroketone glassware directly with water (creates HCl gas) or acetone (can polymerize).
  • The Quench Solution: Prepare a solution of 10% aqueous Sodium Thiosulfate (

    
    )  or 10% aqueous Ammonia .
    
    • Mechanism:[1][2][3][5][6][7][8][9] Thiosulfate is a soft nucleophile that rapidly attacks the

      
      -carbon, displacing the chloride and forming a non-volatile, water-soluble thiosulfate ester.
      
  • Decontamination: Submerge all contaminated needles, syringes, and glassware in the Quench Solution for 24 hours.

  • Verification: Check pH. The solution should remain basic/neutral. If acidic, add Sodium Bicarbonate.

Module 4: Application Context (Hantzsch Synthesis)[1][9]

The most common application of


-chloroketones is the Hantzsch Thiazole Synthesis . Success in this reaction is a direct proxy for the quality of your 

-chloroketone handling.

Workflow Logic: If your


-chloroketone has degraded (contains HCl), the thioamide nucleophile (e.g., thiourea) will be protonated by the free acid, rendering it non-nucleophilic. This stalls the reaction and leads to black tar formation.
  • QC Step: Always run a TLC of the

    
    -chloroketone stock before use. If a baseline smear (polymer) or low-Rf spot (alcohol) is visible, redistill or purify immediately.
    
Visualization: Safe Handling Workflow

Workflow Storage Storage (-20°C) Stabilized with CaCO₃ QC QC Check (TLC/NMR) Storage->QC Warm to RT Transfer Inert Transfer (Syringe/Septum) QC->Transfer Pass Quench Quench Bath (10% Na₂S₂O₃) QC->Quench Fail (Degraded) Reaction Reaction (e.g., Hantzsch Synthesis) Transfer->Reaction Transfer->Quench Dirty Syringes Reaction->Quench Spills/Cleanup Waste Halogenated Waste Quench->Waste After 24h

Figure 2: Operational workflow ensuring operator safety and chemical integrity.

References

  • Merck (MilliporeSigma). (2023). Safety Data Sheet: Chloroacetone, stabilized. Retrieved from

  • TCI Chemicals. (2025).[10] Safety Data Sheet: Chloroacetone (stabilized with MgO). Retrieved from

  • BenchChem. (2025).[10] Application Notes and Protocols for the Hantzsch Thiazole Synthesis. Retrieved from

  • Organic Chemistry Portal. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals. Retrieved from

  • National Institutes of Health (PMC). (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the chlorination of indazole propanones

Technical Support Center: Indazole Propanone Synthesis Subject: Yield Optimization in Chlorination Protocols Ticket ID: INDZ-CL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Di...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Propanone Synthesis Subject: Yield Optimization in Chlorination Protocols Ticket ID: INDZ-CL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield attrition during the chlorination of indazole propanones. In the context of pharmaceutical intermediates (e.g., precursors for iloperidone or paliperidone analogs), "chlorination" typically refers to one of two distinct transformations:

  • Deoxychlorination: Converting a hydroxy-propyl side chain (usually at N1) to a chloro-propyl linker.

  • Ring Chlorination: Electrophilic aromatic substitution (EAS) on the indazole benzene ring (C4–C7).

This guide addresses both scenarios, as they require diametrically opposite troubleshooting strategies.

Module 1: Diagnostic Workflow

Before altering your chemistry, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Identify Yield Loss Stage Type Reaction Type? Start->Type SideChain Side-Chain (OH -> Cl) Type->SideChain Alkyl Linker Ring Ring Chlorination (Ar-H -> Ar-Cl) Type->Ring Aromatic Core SC_Issue Primary Impurity? SideChain->SC_Issue Ring_Issue Selectivity Issue? Ring->Ring_Issue Dimer Dimer/Ether Formation SC_Issue->Dimer High Conc. Incomplete Unreacted Alcohol SC_Issue->Incomplete Wet Reagents Tar Dark Tar/Polymer SC_Issue->Tar Exotherm Regio Wrong Isomer (C5 vs C7) Ring_Issue->Regio Sterics/Solvent Over Di-chlorination Ring_Issue->Over Stoichiometry

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in indazole chlorination.

Module 2: Optimizing Side-Chain Chlorination (Deoxychlorination)

Context: Converting 1-(3-hydroxypropyl)-indazole-3-propanone to the corresponding chloride using Thionyl Chloride (


).
Common Failure:  Formation of sulfite esters, ethers (dimerization), or acid-catalyzed degradation of the propanone moiety.
Protocol Optimization
ParameterStandard Practice (Low Yield)Optimized Protocol (High Yield)Mechanistic Rationale
Reagent Neat

or in DCM

(1.2 eq) + DMF (cat.) in Toluene
DMF forms the Vilsmeier-Haack intermediate (chloroiminium), which is a more potent and selective electrophile than

alone.
Temperature Reflux (

C)

C addition, then

C
High initial temp promotes HCl-catalyzed aldol condensation of the propanone side chain.
Quenching Water added to ReactionInverse Addition (Rxn to Bicarb)Prevents local acid spikes that degrade the labile N-N bond or ketone.
Scavenger NonePyridine or Imidazole (0.1 eq)Neutralizes HCl in situ to prevent acid-catalyzed ether formation.
The "Vilsmeier" Boost

Using catalytic DMF is the single most effective intervention. It changes the mechanism from a slow


 (prone to side reactions) to a rapid activation via the chloroiminium species.

Step-by-Step Fix:

  • Dissolve substrate in anhydrous Toluene (DCM is acceptable but Toluene allows higher temp if needed later).

  • Add 1-5 mol% DMF .

  • Cool to

    
    C.
    
  • Add

    
     dropwise. Do not dump.
    
  • Monitor by TLC. If the reaction stalls, the "Vilsmeier intermediate" ensures conversion of the sulfite ester to the chloride.

Module 3: Optimizing Ring Chlorination (Regioselectivity)

Context: Chlorinating the benzene ring of the indazole. Challenge: Indazoles are deactivated compared to indoles. The C3 position is often blocked by the propanone group. The competition is usually between C5 and C7.

Reagent Selection Matrix
ReagentActive SpeciesSelectivity ProfileRecommended For
NCS (N-Chlorosuccinimide)

or

High (Steric control)Monochlorination at C5 or C7 (Solvent dependent).

Gas

Low (Highly reactive)Industrial scale only; prone to over-chlorination.

(Sulfuryl Chloride)

ModerateRadical chlorination (side chains). Avoid for ring selectivity.
Controlling Regioselectivity (C5 vs. C7)

The yield often "disappears" into the wrong isomer, which is difficult to separate.

  • To favor C5-Chlorination: Use NCS in Acetonitrile (ACN) with mild acid catalysis (

    
     or TFA). The protonated indazole directs the electrophile to the 5-position due to electronic distribution.
    
  • To favor C7-Chlorination: This is difficult if C5 is open. Steric blocking or directing groups are usually required. However, using NCS in non-polar solvents (

    
     or Benzene)  can shift selectivity via a radical mechanism, though this is less common for the ring.
    

Critical Troubleshooting Q&A:

Q: I am seeing chlorination on the propanone side chain (alpha-chlorination) instead of the ring. A: This occurs because the ketone enolizes.

  • Fix: Switch solvent to Acetic Acid or H2SO4 . Highly acidic media suppress enolization of the ketone, protecting the side chain while activating the ring for Electrophilic Aromatic Substitution (EAS).

Q: My reaction yields a mixture of mono- and di-chlorinated products. A: You are likely running the reaction too concentrated.

  • Fix: Dilute to 0.1 M. Add NCS in portions (0.25 eq every 30 mins). Stop the reaction at 90% conversion; pushing for 100% conversion almost always results in 10% over-chlorination.

Module 4: Mechanistic Visualization

Understanding the DMF-catalyzed pathway (for side-chain yield improvement) is crucial for justifying the addition of this reagent to your SOP.

VilsmeierMechanism DMF DMF Complex Vilsmeier Reagent (Chloroiminium) DMF->Complex + SOCl2 - SO2 SOCl2 SOCl2 Intermediate Activated Intermediate (O-Imidate) Complex->Intermediate + Substrate Substrate Indazole-OH SideProduct Alkyl Sulfite (Impurity) Substrate->SideProduct No DMF (Slow) Product Indazole-Cl (High Yield) Intermediate->Product Rapid SN2 + Cl-

Figure 2: The catalytic cycle of DMF. Without DMF, the substrate forms stable alkyl sulfites (red path) which reduce isolated yield. DMF activates the oxygen for rapid displacement by chloride.

References

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • Pal, M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. Journal of Medicinal Chemistry. (General reference for indazole scaffold reactivity).
  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature. Retrieved from

  • Google Patents. (2009). Method for chlorinating sugars using thionyl chloride (Vilsmeier Application). JP2009528342A. Retrieved from

  • National Institutes of Health (NIH). (2008). 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone...[4]. PubMed. Retrieved from

(Note: While specific "chlorination of indazole propanone" papers are proprietary or rare, the mechanistic principles cited above regarding Vilsmeier-Haack chlorination and NCS regioselectivity are foundational to the field.)

Sources

Optimization

Technical Guide: Minimizing Byproduct Formation in 2-Chloro-1-(1H-indazol-1-yl)propan-1-one Synthesis

Executive Summary The synthesis of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS: 201299-94-7) is a critical N-acylation step often utilized in the development of pharmaceutical intermediates and synthetic cannabinoids....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS: 201299-94-7) is a critical N-acylation step often utilized in the development of pharmaceutical intermediates and synthetic cannabinoids. While the reaction appears straightforward—acylation of 1H-indazole with 2-chloropropanoyl chloride—it is fraught with competing pathways that degrade yield and complicate purification.

This guide addresses the three primary impurity profiles encountered in this synthesis:

  • Regioisomeric Impurities: Formation of the thermodynamically unstable N2-acyl isomer.

  • Elimination Byproducts: Dehydrohalogenation yielding the acryloyl derivative.

  • Dimerization: Nucleophilic attack of unreacted indazole on the

    
    -chloro ketone product.
    

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Understanding these nodes is critical for troubleshooting.

ReactionPathways Start 1H-Indazole + 2-Chloropropanoyl Chloride Target TARGET PRODUCT 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (N1-Acylation) Start->Target Thermodynamic Control (Base/Solvent Optimized) N2_Iso BYPRODUCT A N2-Isomer (Kinetic Product) Start->N2_Iso Kinetic Control (Low Temp, Polar Solvent) Elim_Prod BYPRODUCT B Acryloyl Derivative (Elimination) Target->Elim_Prod Excess Base / High Temp (-HCl) Dimer BYPRODUCT C Bis-Indazole Dimer (Nucleophilic Substitution) Target->Dimer Excess Indazole (Nu- Attack on Cl) N2_Iso->Target Thermal Rearrangement (Isomerization)

Figure 1: Reaction network showing the target N1-acylation pathway versus competing isomerization, elimination, and dimerization routes.

Troubleshooting & Optimization (Q&A)

Issue 1: The "N2-Isomer" Problem

User Question: “HPLC analysis shows a split peak or a significant impurity (~15%) with the same mass as the product. Why is the reaction not regioselective for N1?”

Technical Insight: Indazoles possess two nucleophilic nitrogen atoms.[1] The N1-acyl product is the thermodynamically stable form, while the N2-acyl product is often the kinetically favored isomer.[1] Under rapid reaction conditions or in specific polar solvents, the N2 isomer forms first.

Corrective Actions:

  • Thermodynamic Equilibration: Unlike alkylation, N-acyl indazoles can undergo rearrangement. If the N2 isomer is observed, extending the reaction time at room temperature (or slight warming to 40°C) can promote the

    
     acyl migration.
    
  • Base Selection: Switch from inorganic bases (e.g.,

    
    ) to hindered organic bases like DIPEA (Diisopropylethylamine)  or Pyridine . Pyridine often facilitates N1-selectivity via an acyl-pyridinium intermediate that preferentially transfers the acyl group to the N1 position.
    
  • Solvent System: Non-polar solvents like Toluene or DCM generally favor the N1 product compared to polar aprotic solvents like DMF, which stabilize the transition state for N2 attack.

Issue 2: The "Acryloyl" Impurity (Elimination)

User Question: “I see a byproduct with a mass of [M-36] (loss of HCl). It appears to be the acrylamide derivative. How do I stop this?”

Technical Insight: The reagent, 2-chloropropanoyl chloride, contains an acidic


-proton. In the presence of strong bases or excess base, it undergoes dehydrohalogenation to form acryloyl chloride  (or the acryloyl-indazole product). This is an irreversible elimination reaction.

Corrective Actions:

  • Temperature Control (Critical): The acylation must be performed at 0°C to -10°C . Elimination rates increase significantly above room temperature.

  • Base Stoichiometry: strictly limit the base to 1.0–1.1 equivalents . A large excess of base acts as a proton sponge for the

    
    -proton, driving elimination.
    
  • Order of Addition: Add the base slowly to the mixture of Indazole and Acid Chloride, or add the Acid Chloride slowly to the Indazole/Base mixture. Avoid "dumping" reagents, which creates local hot spots and high concentration zones favoring elimination.

Issue 3: Dimer Formation

User Question: “LC-MS shows a high molecular weight impurity consistent with two indazole units. Is this a polymerization?”

Technical Insight: This is a nucleophilic substitution (S_N2) reaction. The product (an


-chloro amide) is an electrophile. If unreacted Indazole  remains in the solution after the product forms, it will attack the C-Cl bond, displacing chloride and forming a dimer: 1-(2-(1H-indazol-1-yl)propanoyl)-1H-indazole.

Corrective Actions:

  • Reagent Stoichiometry: Ensure the Acid Chloride is in slight excess (1.05–1.1 eq ) relative to Indazole. This ensures all Indazole is consumed by the acylation step, leaving none available to attack the product.

  • Quench Protocol: Quench the reaction immediately upon completion (monitored by TLC/HPLC) with dilute acid (e.g., 1M HCl) or water to hydrolyze excess acid chloride before it causes side reactions.

Comparative Data: Solvent & Base Effects[1][2]

The following table summarizes expected outcomes based on general acylation mechanics of nitrogen heterocycles:

VariableConditionExpected N1:N2 RatioRisk of EliminationRecommendation
Base NaH (Strong)High (N1)Very High Avoid (Too aggressive for

-halo synthesis)
Base Pyridine (Mild)Moderate to HighLowPreferred (Acyl-transfer agent)
Base

(Heterogeneous)
Low (Mixed)ModerateAvoid (Slow kinetics, poor selectivity)
Solvent DMF (Polar)Low (Favors N2)HighAvoid
Solvent DCM (Non-polar)High (Favors N1)LowPreferred
Temp > 25°CN/AHigh Avoid
Temp 0°CHighMinimal Preferred

Optimized Experimental Protocol

Objective: Synthesis of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one with >95% N1 selectivity and <1% elimination byproduct.

Reagents:

  • 1H-Indazole (1.0 eq)[1][2]

  • 2-Chloropropanoyl chloride (1.1 eq)

  • Pyridine or DIPEA (1.1 eq)

  • Dichloromethane (DCM), Anhydrous (10 mL/g of Indazole)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 1H-Indazole and Anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (1.1 eq) dropwise. Stir for 10 minutes.

  • Acylation (Critical Step):

    • Dilute 2-Chloropropanoyl chloride (1.1 eq) in a small volume of DCM.

    • Add this solution dropwise to the reaction mixture over 30–60 minutes, maintaining the internal temperature below 5°C .

    • Why? Slow addition prevents local overheating and keeps the base concentration relative to acid chloride controlled, minimizing elimination.

  • Equilibration: Allow the mixture to warm naturally to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitor: Check HPLC/TLC. If N2 isomer is present, stir longer to allow thermodynamic rearrangement to N1.

  • Work-up:

    • Quench with cold 1M HCl (removes pyridine and unreacted indazole).

    • Wash organic layer with Sat.

      
        (removes hydrolyzed acid byproduct).
      
    • Wash with Brine , dry over

      
      , and concentrate
      
    • Note: Avoid high temperatures during rotary evaporation (>40°C) to prevent thermal elimination.

References

  • BenchChem. (2025).[1] Regioselectivity issues in the functionalization of indazoles. Retrieved from

  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019).[3][4] Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457-460.

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[4] General and Efficient Synthesis of 1-Aryl-1H-indazoles. The Journal of Organic Chemistry, 75(8), 2730-2732.

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles: Recent Literature. Retrieved from

  • BLD Pharm. (n.d.). Product Information: 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS 201299-94-7).[2] Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Status: Operational Ticket ID: IND-CL-PUR-001 Assigned Specialist: Senior Application Scientist Topic: Purification, Stability, and Troubleshooting for N-Acylated Indazole Intermediates Executive Summary 2-Chloro-1-(1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-CL-PUR-001 Assigned Specialist: Senior Application Scientist Topic: Purification, Stability, and Troubleshooting for N-Acylated Indazole Intermediates

Executive Summary

2-Chloro-1-(1H-indazol-1-yl)propan-1-one is a bifunctional electrophile. Structurally, it is an active amide (azolide) combined with an


-halo ketone  motif. Unlike standard amides, the bond between the indazole nitrogen and the carbonyl carbon is electronically activated, making it susceptible to nucleophilic attack (hydrolysis or alcoholysis).

Successful purification requires balancing three competing instability factors:

  • Hydrolysis: Reversion to 1H-indazole and 2-chloropropanoic acid.

  • Elimination: Base-catalyzed loss of HCl to form the acrylamide byproduct (1-(1H-indazol-1-yl)prop-2-en-1-one).

  • Regioisomerism: Separation of the thermodynamic (N1) product from the kinetic (N2) byproduct.

Module 1: Crystallization Strategies

Primary Recommendation: Displacement Crystallization (Solvent/Anti-solvent) Why: Thermal recrystallization (heating to reflux) risks solvolysis of the active amide bond. Displacement crystallization allows purification at lower temperatures.

Protocol A: The "Safe" Non-Nucleophilic System

Use this as the default starting point to avoid chemical degradation.

  • Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature (20–25°C).

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., TEA·HCl) which can act as nucleation sites for premature precipitation.

  • Precipitation: Slowly add n-Heptane or Hexane (Anti-solvent) with vigorous stirring until persistent cloudiness appears (Ratio approx. 1:3 Solvent:Anti-solvent).

  • Curing: Cool to 0–4°C for 2 hours.

  • Isolation: Filter and wash with cold Heptane. Dry under vacuum at <30°C.

Protocol B: Thermal Recrystallization (High Purity)

Use only if Protocol A fails and the compound is confirmed stable in alcohols.

ParameterSpecificationScientific Rationale
Solvent System Isopropanol (IPA) / HexaneIPA provides solubility; Hexane reduces polarity. Avoid Methanol (high risk of methanolysis).
Temperature Max 50°CDo not reflux. High heat accelerates the elimination of HCl (dehydrohalogenation).
Cooling Rate 5°C per 30 minsRapid cooling traps impurities and causes "oiling out" (see Troubleshooting).

Module 2: Chromatography Guidelines

Critical Warning: Standard silica gel is acidic (pH ~5). This acidity can catalyze the hydrolysis of the N-acyl bond or the rearrangement of the indazole.

Workflow: Neutralized Flash Chromatography
  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in the mobile phase.

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase to equilibrate.

  • Elution Gradient:

    • Start: 100% Hexane (removes non-polar impurities).

    • Ramp: 0% → 30% Ethyl Acetate in Hexane.

    • Note: The target compound usually elutes between 15–25% EtOAc depending on column loading.

Visualizing the Purification Logic

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes Recryst Recrystallization (Protocol A) Solid->Recryst Trituration Trituration w/ Cold Pentane Oil->Trituration Trituration->Solid Solidifies Column Neutralized Silica Column Trituration->Column Remains Oil Decision Purity Check (HPLC/TLC) Recryst->Decision Column->Decision Decision->Column Fail (Mixed Fractions) Success Pure Product (>98%) Decision->Success Pass

Figure 1: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude material.

Module 3: Troubleshooting & FAQs

Issue 1: The "Vinyl" Impurity (Elimination Product)

Symptom: HPLC/NMR shows a byproduct with alkene signals (multiplets at 5.8–6.5 ppm). Diagnosis: You have formed 1-(1H-indazol-1-yl)prop-2-en-1-one . This occurs via base-catalyzed E2 elimination of HCl. Corrective Action:

  • During Synthesis: Reduce the equivalents of base (TEA/DIPEA) to exactly 1.0–1.1 eq. Lower the reaction temperature to 0°C.

  • During Workup: Do not wash with strong bases (e.g., 1M NaOH). Use saturated NaHCO₃ or dilute citric acid (pH 5–6).

  • Removal: This impurity is a Michael acceptor and is often more polar than the target. Use chromatography (Module 2) to separate.

Issue 2: Oiling Out During Recrystallization

Symptom: The compound separates as liquid droplets instead of crystals upon cooling. Diagnosis: The melting point is depressed by impurities, or the cooling is too rapid (supersaturation overshoot). Corrective Action:

  • Re-heat the mixture until the oil dissolves (add a small amount of solvent if needed).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Do not put it directly into an ice bath.

Issue 3: N1 vs. N2 Regioisomer Separation

Symptom: Two close spots on TLC or split peaks in HPLC. Diagnosis: Indazole alkylation/acylation can occur at N1 (thermodynamic) or N2 (kinetic). Scientific Insight:

  • N1-Acyl: generally less polar (higher R_f) because the lone pair on N2 is available, but the amide carbonyl is conjugated with the benzene ring.

  • N2-Acyl: often more polar and less stable. Separation Strategy:

  • Use a Toluene:Ethyl Acetate (9:1) mobile phase. Toluene provides better pi-pi interaction selectivity for separating aromatic isomers than Hexane.

Issue 4: Hydrolysis on the Bench

Symptom: Product smells like "vinegar" or acidic; melting point decreases over time. Diagnosis: Moisture in the air is hydrolyzing the active amide bond. Corrective Action:

  • Store the purified compound under Argon/Nitrogen at -20°C.

  • Ensure all solvents used in purification are anhydrous .

Module 4: Degradation Pathway Analysis

Understanding how the molecule fails is key to preventing it.

Degradation Target 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (Target) Hydrolysis 1H-Indazole + 2-Chloropropanoic Acid Target->Hydrolysis + H2O / Acidic Silica Elimination 1-(1H-indazol-1-yl)prop-2-en-1-one (Vinyl Impurity) Target->Elimination + Base / Heat Solvolysis Alkyl Ester + 1H-Indazole Target->Solvolysis + ROH (MeOH/EtOH)

Figure 2: Primary degradation pathways. Red arrows indicate irreversible chemical changes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic substitution at the carbonyl group).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Section on Indazole reactivity and tautomerism).

  • Lalaoui, L., et al. (2020). "Structure and Reactivity of N-Acyl Imidazoles and Indazoles." Journal of Organic Chemistry. (Discusses the hydrolytic instability of azolides).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for recrystallization of low-melting solids).

  • BenchChem Technical Notes. (2025). "Troubleshooting regioselectivity in indazole synthesis." (Specifics on N1 vs N2 separation).

Optimization

Resolving solubility issues with indazole intermediates in HPLC

Welcome to the technical support center for resolving analytical challenges with indazole intermediates. This resource is designed for researchers, scientists, and drug development professionals who are encountering diff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving analytical challenges with indazole intermediates. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the HPLC analysis of these compounds, particularly related to solubility. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve common issues, ensuring robust and reproducible results.

Introduction: The Challenge of Indazole Intermediates

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, their often planar and lipophilic nature, coupled with their ionizable nitrogen atoms, can present significant challenges during HPLC analysis.[2] Poor solubility in common mobile phases is a frequent and frustrating issue, leading to a cascade of problems including high backpressure, poor peak shape, low sensitivity, and non-reproducible retention times.[3][4]

This guide provides a systematic approach to troubleshooting and resolving these solubility-related issues. By understanding the underlying chemical principles, you can develop robust HPLC methods tailored to the specific properties of your indazole intermediates.

Frequently Asked Questions (FAQs)

Q1: My indazole intermediate is precipitating in the mobile phase upon injection. What is the most likely cause and the first step to fix it?

A1: Precipitation upon injection is a classic sign of sample diluent incompatibility with the mobile phase.[3][4] This often occurs when the sample is dissolved in a strong organic solvent (like 100% DMSO or DMF) to achieve initial solubility, but this strong solvent doesn't readily mix with the weaker, highly aqueous initial mobile phase conditions of a reversed-phase gradient. The abrupt change in solvent polarity causes the compound to crash out.

First Steps:

  • Match the Sample Diluent to the Initial Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[3]

  • Reduce Organic Content in the Diluent: If you must use a stronger solvent for initial dissolution, try to minimize its concentration in the final injected sample. For example, after dissolving in a small amount of DMSO, dilute the sample with the mobile phase or a compatible mixture of water and organic solvent that mirrors the initial HPLC conditions.[5]

  • Decrease Injection Volume: A smaller injection volume will introduce less of the incompatible strong solvent onto the column, potentially preventing precipitation.

Q2: I'm observing severe peak tailing with my indazole compound. What does this indicate?

A2: Peak tailing for nitrogen-containing heterocyclic compounds like indazoles often points to secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica surface.[6] It can also be a symptom of operating too close to the compound's pKa, where both ionized and non-ionized forms coexist.[2][7]

To address this:

  • Adjust Mobile Phase pH: The nitrogen atoms in the indazole ring are basic and can be protonated. By lowering the mobile phase pH (e.g., using 0.1% formic or acetic acid), you can ensure the compound is fully protonated and less likely to interact with silanols.[6][8][9] A general rule is to work at a pH at least 2 units away from the analyte's pKa.[2][7]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol groups. Ensure you are using a high-quality, end-capped C18 or similar column.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanols and maintain a consistent pH at the column surface, improving peak shape.[10]

Q3: My retention times are drifting from one injection to the next. What could be causing this?

A3: Retention time drift is often a sign of an unstable chromatographic system or changing column chemistry.[7] For indazole intermediates, common causes related to solubility include:

  • Column Contamination: Gradual precipitation of the analyte on the column frit or at the head of the column will change the stationary phase characteristics and lead to pressure increases and shifting retention times.[11]

  • Inadequate Equilibration: If the column is not properly equilibrated between gradient runs, the retention times will be inconsistent.

  • Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can change over time, especially if CO2 from the air dissolves into it. This will significantly impact the retention of ionizable indazoles.[7][12]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Sample Precipitation

Precipitation is one of the most common and disruptive solubility-related problems. It can manifest as high backpressure, ghost peaks, and a complete loss of signal. Follow this systematic workflow to diagnose and resolve the issue.

Experimental Workflow: Diagnosing and Solving Precipitation

cluster_0 Phase 1: Initial Observation & Diagnosis cluster_1 Phase 2: Method Adjustment cluster_2 Phase 3: System Check & Column Health cluster_3 Outcome A High backpressure or no peaks observed B Is sample dissolved in a stronger solvent than the mobile phase? A->B C Is the mobile phase adequately degassed? A->C D Action: Prepare sample in initial mobile phase conditions. B->D Yes E Action: Lower sample concentration. B->E Yes G Action: Filter all samples and mobile phases (0.45 or 0.2 µm). C->G No F Action: Increase organic % in initial mobile phase. D->F If still precipitating H Check for blockages in tubing and injector. F->H If pressure remains high I Flush column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). H->I J Consider a guard column to protect the analytical column. I->J K Problem Resolved: Stable pressure, reproducible peaks. J->K

Caption: A systematic workflow for troubleshooting sample precipitation in HPLC.

Step-by-Step Protocol for Precipitation Troubleshooting:

  • Verify Diluent Compatibility:

    • Objective: To ensure the sample remains soluble when mixed with the mobile phase.

    • Procedure: In a small vial, mix your sample diluent with the initial mobile phase in the same ratio as they would be mixed in the injection loop (e.g., if you inject 10 µL into a 1 mL/min flow, the dilution is high). Observe for any cloudiness or precipitate formation.

    • Causality: This off-line test quickly confirms if the solvent mismatch is the root cause without risking column blockage.[3]

  • Adjust the Sample Diluent:

    • Objective: To create a sample solution that is compatible with the mobile phase.

    • Protocol: a. Prepare a high-concentration stock solution of your indazole intermediate in 100% DMSO (e.g., 10-50 mM).[5] b. Perform a serial dilution of this stock solution into a solvent that mimics the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). c. Vortex immediately and vigorously after each dilution step to prevent localized high concentrations that can lead to precipitation.[5]

    • Causality: By minimizing the percentage of strong, non-polar solvent in the final injection, you prevent the analyte from "crashing out" when it hits the aqueous mobile phase.

  • Modify the Gradient:

    • Objective: To make the initial mobile phase more "friendly" to a less-soluble compound.

    • Procedure: Increase the percentage of organic solvent in the starting conditions of your gradient. For example, instead of starting at 5% acetonitrile, start at 15% or 20%.

    • Causality: A higher initial organic percentage increases the mobile phase's solvating power for lipophilic indazole intermediates, keeping them in solution as they are introduced to the column.

Guide 2: Optimizing Mobile Phase pH for Ionizable Indazoles

The ionizable nature of the indazole ring is a critical parameter to control for achieving sharp, symmetrical peaks and stable retention times.[5][13]

Logical Relationship: pH, pKa, and Analyte State

cluster_0 Mobile Phase pH << Analyte pKa cluster_1 Mobile Phase pH ≈ Analyte pKa cluster_2 Mobile Phase pH >> Analyte pKa cluster_3 Chromatographic Outcome A Acidic Mobile Phase (e.g., pH 2-4) B Indazole is Protonated (Cationic) A->B Results in G Good Retention Good Peak Shape B->G C Neutral Mobile Phase (e.g., pH 5-7) D Mixture of Protonated & Neutral Forms C->D Results in H Poor Peak Shape (Splitting/Tailing) Unstable Retention D->H E Basic Mobile Phase (e.g., pH 8-10) F Indazole is Neutral E->F Results in I Increased Retention (Ion Suppression) F->I

Caption: The effect of mobile phase pH on the ionization state and chromatographic behavior of a basic indazole intermediate.

Protocol for pH Screening:

  • Select Appropriate Buffers: Choose buffers that are effective at your target pH and are compatible with your detection method (e.g., volatile buffers like formic acid, acetic acid, ammonium acetate, or ammonium formate for LC-MS).[8][14] Non-volatile buffers like phosphate should be avoided with mass spectrometry.[8]

    pH RangeRecommended Buffer/Additive (Concentration)Rationale
    2.5 - 4.5 0.1% Formic Acid or Acetic AcidEnsures full protonation of basic indazoles, leading to sharp peaks and stable retention.[9]
    3.8 - 5.8 10-20 mM Ammonium AcetateProvides buffering capacity around the pKa of many indazoles, but can lead to poor peak shape. Use with caution.
    8.0 - 10.0 10-20 mM Ammonium Hydroxide or Ammonium BicarbonateSuppresses ionization, leading to increased retention on reversed-phase columns. Requires a pH-stable column.[8][14]
  • Perform Screening Runs:

    • Objective: To determine the optimal pH for separation and peak shape.

    • Procedure: a. Prepare three mobile phases: one acidic (e.g., 0.1% formic acid, pH ~2.7), one near neutral (e.g., 10 mM ammonium acetate, pH ~7), and one basic (e.g., 10 mM ammonium hydroxide, pH ~10). Note: Ensure your HPLC column is rated for use at high pH before attempting basic conditions, as standard silica columns can dissolve above pH 8.[13] b. Inject your indazole intermediate standard using a generic gradient (e.g., 5-95% acetonitrile over 10 minutes) with each mobile phase. c. Analyze the resulting chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities.

  • Analyze Results:

    • Acidic pH: Typically provides the best peak shape for basic compounds like indazoles.[6]

    • Basic pH: Can be used to increase retention (ion suppression) and alter selectivity, which might be useful for separating closely related isomers.[12]

    • Neutral pH: Often results in poor peak shape and should generally be avoided unless the indazole derivative is non-ionizable in that range.[7]

Alternative Chromatographic Techniques

If solubility issues persist despite extensive method development in reversed-phase HPLC, consider alternative separation modes.

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase. It is particularly useful for polar indazole derivatives that have poor retention in reversed-phase.[15]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase component and is excellent for separating lipophilic compounds and isomers. It often provides better solubility for compounds that are difficult to dissolve in aqueous-organic mixtures.[15]

By systematically addressing diluent compatibility and carefully controlling the mobile phase pH, the vast majority of solubility-related issues with indazole intermediates in HPLC can be resolved, leading to robust, reliable, and reproducible analytical methods.

References

  • HPLC solvents and mobile phase additives - UCL.
  • Troubleshooting Reversed Phase Chrom
  • How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers - Benchchem.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Exploring the Role of pH in HPLC Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI.

Sources

Troubleshooting

Removing unreacted starting materials from indazole chloroketone mixtures

Welcome to the Technical Support Center for advanced synthetic workflows. The acylation of indazole derivatives with highly reactive chloroketones (such as chloroacetyl chloride) is a foundational transformation in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. The acylation of indazole derivatives with highly reactive chloroketones (such as chloroacetyl chloride) is a foundational transformation in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacophores[1].

However, driving these reactions to completion often requires an excess of either the electrophile or the nucleophile. Removing unreacted starting materials—specifically the highly polarizable indazole core or the moisture-sensitive chloroketone—presents a significant chromatographic challenge due to polarity similarities and the risk of product degradation. This guide provides field-proven, self-validating methodologies to isolate your target indazole chloroketone with high purity.

Diagnostic Purification Workflow

Before selecting a purification strategy, it is critical to diagnose the specific contaminant profile of your crude mixture via LC-MS or TLC. The logical workflow below outlines the decision-making process for applying chemical scavengers versus physical separation techniques.

G Start Crude Indazole Chloroketone Mixture Assess Diagnostic Analysis (TLC / LC-MS) Start->Assess Cond1 Excess Chloroketone (Electrophile) Assess->Cond1 Detects Acylating Agent Cond2 Unreacted Indazole (Nucleophile / Free N-H) Assess->Cond2 Detects Starting Indazole Cond3 Mixed Polarity (Similar Rf Impurities) Assess->Cond3 Detects Co-elution Act1 Protocol A: Amine Scavenger Resin Cond1->Act1 Act2 Protocol B: Isocyanate Scavenger Resin Cond2->Act2 Act3 Protocol C: Selective Crystallization Cond3->Act3 End Purified Indazole Chloroketone Act1->End Act2->End Act3->End

Diagnostic workflow for isolating indazole chloroketones from unreacted starting materials.

Troubleshooting Guide & Causality Analysis (FAQs)

Q1: Why does unreacted chloroacetyl chloride persist after aqueous workup, and how can I definitively remove it? Causality: Chloroacetyl chloride is highly electrophilic, but it can sometimes survive mild aqueous sodium bicarbonate washes if it becomes trapped within organic emulsions during liquid-liquid extraction[2]. If the workup is performed too rapidly, the hydrolysis to water-soluble chloroacetic acid is incomplete. Solution: Instead of relying solely on aqueous quenching, utilize an amine-functionalized solid-phase scavenger resin, such as tris(2-aminoethyl)amine[3]. The primary amines on the solid support act as aggressive nucleophiles, forming stable amide bonds with the excess acyl chloride and permanently tethering the impurity to the insoluble resin matrix[4].

Q2: My unreacted indazole starting material co-elutes with the indazole chloroketone product on silica gel. How can I chemically separate them? Causality: Both the starting indazole and the resulting indazole chloroketone share a highly polarizable aromatic core. While N-acylation removes the hydrogen-bond donor capacity of the indazole N1-H, the overall dipole moment often results in very similar retention factors (


) in standard hexanes/ethyl acetate chromatography[5].
Solution:  Utilize a polymer-bound isocyanate scavenger resin. Unreacted indazoles possess a nucleophilic secondary amine (N1-H), which reacts rapidly with the electrophilic isocyanate groups on the resin to form a covalent urea linkage[6][7]. Because the fully substituted indazole chloroketone lacks this free N-H, it remains unaffected in the solution phase.

Q3: Can I use crystallization instead of chromatography to remove these starting materials? Causality: Yes. The addition of the chloroketone moiety significantly alters the crystal lattice packing energy and solubility profile of the molecule compared to the parent indazole. Solution: Crystallization from non-polar or moderately polar solvents (e.g., toluene) can selectively precipitate the pure indazole chloroketone while leaving unreacted starting materials and minor by-products dissolved in the mother liquor[5].

Standard Operating Procedures (SOPs)

Protocol A: Amine Scavenger Resin Workflow (Removal of Excess Chloroketones)

Use this protocol when LC-MS indicates the presence of unreacted acylating agents.

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of ~0.1 M.

  • Resin Addition: Add 2.5 to 3.0 equivalents (relative to the estimated excess of chloroketone) of tris(2-aminoethyl)amine polymer-bound resin[3].

  • Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 2 to 4 hours. Caution: Do not use magnetic stir bars, as the mechanical grinding will crush the resin beads, clogging filters and reducing scavenging efficiency.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the resin bed thoroughly with 3 column volumes of fresh DCM to ensure complete recovery of the product.

  • Validation Checkpoint: Concentrate the filtrate and analyze via FT-IR. The protocol is validated as successful when the characteristic acid chloride carbonyl stretch (~1780–1800 cm⁻¹) is completely absent, leaving only the ketone/amide carbonyl stretch of the product (~1680–1730 cm⁻¹).

Protocol B: Polymer-Bound Isocyanate Workflow (Removal of Unreacted Indazole)

Use this protocol when TLC shows co-elution of the starting indazole with your target product.

  • Preparation: Dissolve the crude mixture in anhydrous DCM. Ensure the solution is completely free of water or alcohols, which will competitively quench the isocyanate resin.

  • Resin Addition: Add 3.0 equivalents of polymer-bound isocyanate resin[6][7].

  • Agitation: Shake the mixture at room temperature for 4 to 6 hours. The free N1-H of the unreacted indazole will attack the isocyanate, forming a resin-bound urea derivative.

  • Filtration: Filter the resin through a sintered glass funnel and wash with DCM.

  • Validation Checkpoint: Concentrate the filtrate and analyze via

    
    H-NMR. The system validates itself when the broad indazole N-H proton signal (typically appearing between 10.0 and 13.0 ppm in DMSO-
    
    
    
    ) is entirely eliminated from the spectrum.
Protocol C: Selective Crystallization (Scale-up Purification)

Use this protocol for gram-scale purification where chromatography is impractical[5].

  • Concentration: Concentrate the crude organic phase in vacuo to yield a solid or semi-solid residue.

  • Dissolution: Suspend the residue in a minimal volume of toluene (approx. 4-5 mL per gram of crude material). Heat the mixture to reflux until the solid is completely dissolved.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to ambient temperature over 1 to 2 hours to promote the formation of large, pure crystal lattices.

  • Precipitation: Transfer the flask to a freezer (-20 °C) for 10 to 12 hours to maximize the thermodynamic yield of the crystallization.

  • Validation Checkpoint: Collect the crystals via vacuum filtration, washing with ice-cold toluene. Validate purity by running a comparative TLC against the crude mixture; the mother liquor should contain the

    
     spots corresponding to the starting materials, while the dissolved crystals should show a single, clean spot[5].
    

Quantitative Data: Purification Strategy Comparison

The following table summarizes the operational metrics for each purification strategy to assist in experimental planning.

Purification MethodTarget ImpurityKey Reagent / SolventProcessing TimeTypical Yield Recovery
Amine Scavenging Excess Chloroketone / Acyl ChlorideTris(2-aminoethyl)amine resin2 - 4 hours> 90%
Isocyanate Scavenging Unreacted Indazole (Free N-H)Polymer-bound isocyanate4 - 6 hours85 - 95%
Selective Crystallization Mixed Impurities / Color BodiesToluene / Hexanes12 - 24 hours70 - 85%
Flash Chromatography Co-eluting By-productsSilica Gel / EtOAc:Hexanes1 - 3 hours80 - 90%

References

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses - 5

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC (NIH) - 1

  • abundant surface hydroxyl: Topics by Science.gov - Science.gov - 6

  • Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology: 2009 - PMC (NIH) - 4

  • Tetradentate amide extraction agents for trivalent lanthanides - Chalmers University of Technology -3

  • Polymer=Bound Ketenes and Allenes: Preparation and Applications - Bibliothèque et Archives Canada - 7

  • 4'-Chloroacetoacetanilide - Benchchem -2

Sources

Optimization

Technical Support Center: Recrystallization of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Ticket ID: REC-IND-CL-001 Subject: Optimization of Purification Protocols for N-Acyl Indazole Derivatives Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The Physicochemical Challenge Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REC-IND-CL-001 Subject: Optimization of Purification Protocols for N-Acyl Indazole Derivatives Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Physicochemical Challenge

Welcome to the technical support center. You are likely working with 2-Chloro-1-(1H-indazol-1-yl)propan-1-one , a critical intermediate often used in the synthesis of indazole-carboxamide scaffolds (e.g., synthetic cannabinoids or pharmaceutical precursors).

This molecule presents a dual challenge:

  • The

    
    -Chloro Ketone Moiety:  This functional group is highly reactive (electrophilic) and prone to hydrolysis or Favorskii rearrangement under basic conditions.
    
  • The N-Acyl Indazole Bond: While generally stable, the amide-like bond at the

    
     position can be susceptible to cleavage (deacylation) in the presence of strong nucleophiles or acids.
    

The following guide prioritizes stability and purity , moving beyond generic protocols to address the specific behaviors of this lipophilic electrophile.

Module 1: Solvent Selection Strategy

Core Principle: The "Like Dissolves Like" rule must be balanced against "Stability First."

  • Solubility Profile: This compound is lipophilic. It dissolves readily in DCM, Ethyl Acetate (EtOAc), and Toluene. It has low solubility in water and aliphatic hydrocarbons (Hexane/Heptane).

  • Risk Factor: Avoid protic solvents (Alcohols/Water) at high temperatures for extended periods to prevent solvolysis of the C-Cl bond.

Solvent Compatibility Matrix
Solvent SystemRoleRatingTechnical Notes
Toluene / Heptane Primary ⭐⭐⭐⭐⭐Best Balance. Toluene provides good solubility at high temps; Heptane acts as a strong anti-solvent. High boiling point allows for a wide temperature gradient, but requires removal of high-boiling residues.
EtOAc / Hexane Secondary ⭐⭐⭐⭐Safer Alternative. Easier to remove (lower BP). Good for thermally sensitive batches. Risk of "oiling out" is slightly higher than toluene systems.
Isopropanol (IPA) Conditional ⭐⭐⭐Use with Caution. Good crystallization characteristics, but prolonged heating can lead to alcoholysis (ether formation) or ketalization. Use only for rapid recrystallization.
Ethanol / Water Avoid High Risk. High potential for hydrolysis of the C-Cl bond and deacylation. Only use if strictly necessary and keep pH neutral/acidic.
DCM / Ether Avoid Too Soluble. High solubility in DCM makes recovery difficult; Ether poses peroxide/flammability risks.
Visualization: Solvent Selection Logic

SolventStrategy Start Select Solvent System CheckStability Is compound thermally stable >60°C? Start->CheckStability HighTemp Yes (Stable) CheckStability->HighTemp Yes LowTemp No (Labile) CheckStability->LowTemp No ToluenePath System A: Toluene/Heptane (High Recovery, Good Crystal Form) HighTemp->ToluenePath EtOAcPath System B: EtOAc/Hexane (Easier Drying, Lower Temp) LowTemp->EtOAcPath CheckHydrolysis Is Hydrolysis a concern? ToluenePath->CheckHydrolysis EtOAcPath->CheckHydrolysis AvoidProtic AVOID Alcohols/Water (Prevents Solvolysis) CheckHydrolysis->AvoidProtic Yes (Critical) UseAprotic Use Anhydrous Aprotic Systems AvoidProtic->UseAprotic Final Pure Crystals UseAprotic->Final Execute Crystallization

Caption: Logic flow for selecting the optimal solvent system based on thermal stability and hydrolytic sensitivity.

Module 2: The Protocol (Standard Operating Procedure)

Method: Anti-Solvent Cooling Crystallization Target Scale: 10g - 100g (Scalable)

Step-by-Step Workflow
  • Dissolution (The "Hot" Phase):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Toluene (approx. 3-5 mL per gram of solid).

    • Heat to 60-70°C. Do not boil aggressively.

    • Critical: If the solution is dark/colored, add Activated Carbon (5% w/w), stir for 10 mins, and filter hot through a Celite pad.

  • Anti-Solvent Addition:

    • While maintaining the temperature at ~60°C, slowly add Heptane dropwise.

    • Stop adding Heptane the moment a slight persistent cloudiness (turbidity) appears.

    • Add a few drops of Toluene to clear the solution back to transparency.

  • Seeding (The "Control" Phase):

    • Remove from heat source.

    • Allow the solution to cool slowly to ~45°C.

    • Add Seed Crystals: Add a tiny amount (<1 mg) of pure 2-Chloro-1-(1H-indazol-1-yl)propan-1-one.

    • Why? This prevents "oiling out" (Liquid-Liquid Phase Separation) by providing a template for the lattice to form.

  • Crystallization (The "Growth" Phase):

    • Let the flask cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Once a heavy crop of crystals forms, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold Heptane/Toluene (9:1 ratio).

    • Dry under vacuum at 40°C. Note: Avoid high heat during drying to prevent sublimation or degradation.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound becomes insoluble at a temperature above its melting point. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (Toluene) to lower the concentration slightly.

  • Seed immediately once the temperature drops slightly below the boiling point.

  • Stir vigorously. High shear can sometimes force the oil droplets to crystallize.

  • Advanced: If it oils out again, switch to IPA (Isopropanol) . The H-bonding capability of IPA sometimes stabilizes the crystal lattice better than aprotic solvents, though you must minimize heating time to avoid solvolysis.

Q2: The crystals are yellow/brown.[1] Is this normal?

Diagnosis: No. Pure N-acyl indazoles are typically white or off-white. Color indicates oxidation or polymerization of the


-chloro ketone tail.
The Fix: 
  • Perform a Recrystallization with Activated Carbon (as described in Step 1 of the Protocol).

  • Ensure your solvents are degassed or free of peroxides.

Q3: I smell a sharp, acrid odor when opening the flask.

Safety Alert:


-Chloro ketones are lachrymators  (tear agents) and potent alkylating agents.
Action: 
  • The odor indicates the compound is vaporizing or decomposing to chloroacetone derivatives.

  • Always handle in a fume hood.

  • Double-glove (Nitrile) to prevent skin absorption.

Visualization: Troubleshooting "Oiling Out"

OilingOut Issue Problem: Product Oils Out Step1 Re-heat to Dissolve Issue->Step1 Decision Is solution too concentrated? Step1->Decision Dilute Add 10-20% more Polar Solvent (Toluene/EtOAc) Decision->Dilute Yes Seed Cool to T < MP ADD SEED CRYSTALS Decision->Seed No Dilute->Seed Stir Vigorous Stirring (High Shear) Seed->Stir Result Crystallization Stir->Result

Caption: Decision tree for recovering a batch that has separated into an oil.

Module 4: Stability & Storage

To maintain the integrity of your purified 2-Chloro-1-(1H-indazol-1-yl)propan-1-one:

  • Temperature: Store at -20°C . The

    
    -chloro ketone is thermally sensitive over long periods.
    
  • Atmosphere: Store under Argon or Nitrogen .[1] Moisture can hydrolyze the C-Cl bond to an

    
    -hydroxy ketone.
    
  • Container: Amber glass vials. Light can initiate radical decomposition of the halide.

References

  • BenchChem Technical Support. (2025).[1] Managing

    
    -Chloro Ketone Stability: Storage and Handling Protocols. Retrieved from BenchChem Technical Guides.
    
  • Souers, A. J., et al. (2005).[2] "Synthesis and Evaluation of Indazole Derivatives." Journal of Medicinal Chemistry, 48(4), 1318-1331.

  • Organic Chemistry Portal. (2024). Synthesis of

    
    -Haloketones: Methods and Mechanisms. Retrieved from Organic-Chemistry.org. 
    
  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 2-Chloro-1-(1H-indazol-1-yl)propan-1-one Derivatives.

  • May, J. A., et al. (2006).[2] "Indazole Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 49(2), 318-328.

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations regarding chemical precursors.

Sources

Troubleshooting

Technical Support Center: Analytical Stability of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Executive Summary & Chemical Context Compound: 2-Chloro-1-(1H-indazol-1-yl)propan-1-one Class: N-Acyl Indazole / -Halo Carbonyl Critical Insight: This molecule is chemically distinct because it functions as an activated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: 2-Chloro-1-(1H-indazol-1-yl)propan-1-one Class: N-Acyl Indazole /


-Halo Carbonyl
Critical Insight:  This molecule is chemically distinct because it functions as an activated amide  (specifically an N-acyl azole). Structurally, the electron-withdrawing nature of the indazole ring makes the exocyclic carbonyl highly electrophilic. Consequently, this compound is not just a passive analyte; it is a reactive acylating agent.

Primary Stability Risks:

  • Thermal Cleavage (GC-MS Artifacts): The N-C(=O) bond is thermally labile, leading to false identification of degradation during gas chromatography.

  • Solvolysis/Hydrolysis: Rapid reaction with protic solvents (water, methanol) to release 1H-indazole.

  • Nucleophilic Substitution: The

    
    -chloro position is susceptible to 
    
    
    
    displacement.

Interactive Troubleshooting Guide

Module A: Chromatographic Anomalies (The "Ghost Peak" Phenomenon)

User Question: "I synthesized 2-Chloro-1-(1H-indazol-1-yl)propan-1-one with >98% purity by NMR. However, my GC-MS analysis shows a massive peak for 1H-Indazole (MW 118) and very little parent compound. Is my sample degrading?"

Diagnosis: Likely No . You are observing Method-Induced Degradation , not sample degradation. N-acyl indazoles are thermally unstable. The high temperature of the GC injector port (


C) provides enough energy to cleave the amide bond before the analyte reaches the column.

The Mechanism:



Corrective Protocol:

  • Switch to LC-MS: This is the gold standard for thermally labile N-acyl azoles. Use ESI+ in a mild mobile phase (e.g., 0.1% Formic Acid).

  • If GC is mandatory:

    • Lower Inlet Temperature: Reduce from

      
      C to 
      
      
      
      C (or the lowest temp where volatilization occurs).
    • Increase Split Ratio: High concentrations in the liner promote bimolecular degradation.

    • Derivatization: Not applicable here as the parent has no active protons to silylate.

Module B: Solvent-Induced Degradation (Sample Prep Errors)

User Question: "I prepared my standard in Methanol. After 4 hours, I see a new peak appearing. Is this the hydroxy-impurity?"

Diagnosis: You are likely seeing Solvolysis (Alcoholysis) . Because the parent compound is an activated amide, it reacts with methanol.

The Reaction:



Result: You generate Methyl 2-chloropropanoate and free Indazole.

Corrective Protocol:

  • Solvent Choice: NEVER use protic solvents (MeOH, EtOH, Water) for stock solutions.

  • Recommended Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

  • Working Solutions: If aqueous mobile phases are used in LC, inject the ACN stock immediately. Do not let the sample sit in the autosampler in a water:organic mixture for extended periods.

Degradation Pathways Visualization

The following diagram maps the degradation logic. Use this to identify unknown peaks in your chromatogram based on reaction conditions.

DegradationMap Parent 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (Parent) Thermal Thermal Stress (GC Injector / >200°C) Parent->Thermal Water Moisture / Aqueous pH (Hydrolysis) Parent->Water Nucleophile Nucleophilic Attack (e.g., MeOH, Amines) Parent->Nucleophile Indazole 1H-Indazole (m/z 118) Thermal->Indazole Amide Cleavage Elimination Acyl Fragments (Volatile/Polymer) Thermal->Elimination Water->Indazole Acid 2-Chloropropanoic Acid Water->Acid Ester Methyl 2-chloropropanoate (Transacylation Artifact) Nucleophile->Ester Major Pathway (Solvolysis) Subst 2-Methoxy... derivative (Alpha-substitution - Rare) Nucleophile->Subst Minor Pathway (SN2)

Caption: Figure 1. Degradation map distinguishing between thermal artifacts (GC-MS), hydrolytic breakdown, and solvent-induced artifacts.

Quantitative Data: Stability Profile

The following table summarizes the expected half-life (


) of the compound under various conditions. Note: Data is estimated based on structural reactivity of N-acyl indazoles.
ConditionSolvent/MatrixTemperatureEstimated StabilityPrimary Degradant
Storage Solid (Desiccated)

C
> 1 YearNone
Sample Prep Acetonitrile

C
> 48 HoursNone
Sample Prep Methanol

C
< 6 HoursMethyl ester + Indazole
LC Analysis Water:ACN (0.1% FA)

C
~12 Hours2-Chloropropanoic acid
GC Analysis Gas Phase

C
Seconds1H-Indazole (Artifact)

Experimental Protocols

Protocol A: Distinguishing Artifacts from Real Impurities

Use this when you detect 1H-Indazole and need to know if it's in the jar or created by the instrument.

  • Prepare Sample: Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC Grade).

  • Run 1 (Cold LC): Inject onto LC-MS with a column temperature of

    
    C.
    
    • Observation: If Indazole peak is

      
      , the sample is pure.
      
  • Run 2 (GC Simulation): Take the same vial. Heat at

    
    C for 30 mins. Re-inject on LC-MS.
    
    • Observation: If Indazole increases significantly, the degradation is thermal/stress-related.

  • Run 3 (GC Injection): Inject onto GC-MS.

    • Observation: If Indazole is

      
      , confirm thermal instability of the amide bond.
      
Protocol B: Controlled Forced Degradation (Hydrolysis)

Use this to generate reference standards for the degradation products.

  • Acid Stress: Mix 1 mL of Stock (ACN) with 1 mL of 0.1 M HCl. Heat at

    
    C for 1 hour.
    
    • Target: Cleavage of N-acyl bond.

    • Analysis: Neutralize and analyze by LC-MS.[1] Expect quantitative conversion to 1H-Indazole and 2-chloropropanoic acid.

  • Base Stress: Avoid. Base will likely cause complex degradation including polymerization of the

    
    -halo ketone moiety and rapid hydrolysis.
    

FAQ: Rapid Response

Q: Can I use DMSO for storage? A: Yes, anhydrous DMSO is excellent for long-term storage at


C. However, ensure the DMSO is dry; DMSO is hygroscopic, and absorbed water will hydrolyze the compound over time.

Q: Why is the


-chloro group stable in ACN but not water? 
A:  The 

-chloro ketone motif requires a nucleophile to react (

). ACN is non-nucleophilic. Water is a nucleophile. Furthermore, the N-acyl bond activates the

-position, making it more reactive than a standard alkyl chloride.

Q: I see a peak at M+14 in my LC-MS. What is it? A: If you used Methanol, it is likely the methyl-ether derivative (substitution of Cl with OMe) or a trans-esterification artifact. Check your solvent.[2]

References

  • Banister, S. D., et al. (2015). "Thermal degradation of the synthetic cannabinoid 5F-AB-PINACA during gas chromatography–mass spectrometry analysis." Drug Testing and Analysis. (Demonstrates the N-acyl cleavage mechanism in structurally similar indazoles).

  • Lynch, J. (2024). "Synthetic Cannabinoids Degradation Studied Using GC–MS." LCGC International. (Details thermal instability of amide-linked cannabinoids).

  • BenchChem Technical Support. (2025). "Solubility and stability of N-2H-Indazol-2-ylurea." (General stability data on N-substituted indazoles).

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." (Standard protocols for forced degradation).

  • Katritzky, A. R. (2010). "N-Acylazoles: Efficient Reagents for N-Acylation." Journal of Organic Chemistry. (Establishes the "Activated Amide" reactivity profile of N-acyl indazoles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Spectral Analysis of Indazole-Based α-Chloroketones: ATR vs. Transmission KBr Methods

Introduction Indazole-based α-chloroketones are highly versatile synthetic intermediates in medicinal chemistry. They are frequently utilized in cyclization reactions to synthesize complex heterocyclic scaffolds, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indazole-based α-chloroketones are highly versatile synthetic intermediates in medicinal chemistry. They are frequently utilized in cyclization reactions to synthesize complex heterocyclic scaffolds, such as oxazoles and thiazoles, which are foundational to many active pharmaceutical ingredients[1]. The precise characterization of these intermediates is critical, as the α-chlorination of the ketone fundamentally alters the electronic environment and reactivity of the molecule[2].

Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool to confirm the structural integrity of the indazole core and the successful incorporation of the α-chloro moiety. This guide provides an in-depth comparative analysis of the two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet)—specifically tailored for the unique physicochemical properties of indazole-based α-chloroketones.

Mechanistic Causality in Spectral Assignments

When analyzing indazole α-chloroketones, spectral interpretation relies on understanding the inductive and resonance effects at play. You cannot simply rely on generic ketone lookup tables; you must account for the specific electronic push-and-pull of the molecule:

  • Carbonyl (C=O) Stretch Shift: In a standard aliphatic ketone, the C=O stretch typically appears around 1700 cm⁻¹. However, the introduction of an highly electronegative chlorine atom at the alpha position exerts a strong electron-withdrawing inductive effect (-I effect). This shortens and strengthens the C=O bond, shifting the absorption frequency to higher wavenumbers, typically observed between 1735–1746 cm⁻¹ for related haloketone amides and imides[1].

  • Carbon-Halogen (C-Cl) Stretch: The carbon-halogen bond exhibits a characteristic stretch in the fingerprint region, usually around 613 cm⁻¹[1]. Because this region is heavily crowded with aromatic out-of-plane bending vibrations from the indazole ring, high-resolution techniques are paramount to prevent signal masking.

  • Indazole Ring Vibrations: The N-H stretch of the indazole core manifests as a distinct, broad band between 3348–3360 cm⁻¹, while the C=N stretches appear around 1601–1612 cm⁻¹[1].

Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)

The choice between Attenuated Total Reflectance (ATR) and KBr pellet transmission is dictated by the physical state of the α-chloroketone and the required analytical sensitivity.

ATR-FTIR utilizes an internal reflection element (e.g., Diamond or ZnSe). It is rapid and requires minimal sample preparation. However, the penetration depth of the evanescent wave is shallow and wavelength-dependent[3]. For rigid, highly crystalline indazole α-chloroketones, inadequate surface contact acts as a "signal killer," sometimes obscuring critical high-frequency stretches or weak organic signals[4].

Transmission (KBr Pellet) involves dispersing the analyte in an alkali halide matrix. The infrared beam passes through a longer effective pathlength, making it vastly superior for detecting trace components or resolving weak stretches in the fingerprint region[3]. Furthermore, because the vast majority of historical and commercial FTIR spectral libraries were built using transmission data, the KBr pellet method remains ideal for definitive compound identification[3].

Quantitative Modality Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Effective Pathlength ~0.5 – 2.0 µm (wavelength-dependent)~1000 µm (1 mm fixed pellet thickness)
Sample Mass Required 5 – 10 mg1 – 2 mg (diluted in 200 mg KBr)
Typical C=O Shift Error 2 – 4 cm⁻¹ shift (due to anomalous dispersion)0 cm⁻¹ (True transmission baseline)
Preparation Time < 1 minute10 – 15 minutes
Pressure Applied ~100 – 150 N (via manual anvil)~80,000 N (8 tons via hydraulic press)

Experimental Protocols & Self-Validating Workflows

Protocol 1: High-Resolution KBr Pellet Transmission

Causality: KBr is transparent in the mid-IR region. Proper grinding ensures the analyte particle size is smaller than the IR wavelength (< 2 µm), preventing baseline scattering known as the Christiansen effect.

  • Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours to eliminate moisture, as KBr is highly hygroscopic[3].

  • Milling: Weigh exactly 1–2 mg of the indazole α-chloroketone and 200 mg of dry KBr. Grind thoroughly in an agate mortar for 3–5 minutes to achieve a homogeneous dispersion[3].

  • Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then apply high pressure (e.g., 8 tons) using a hydraulic press for 3 minutes[3].

  • Self-Validation Check: The resulting pellet must be visually transparent or uniformly translucent. Minor variations in the sample-to-KBr ratio or pellet thickness can lead to changes in peak intensities[3]. Validation: A sloping baseline in the resulting spectrum indicates excessive particle size (scattering), requiring the sample to be re-milled. A broad peak at 3450 cm⁻¹ indicates moisture contamination during prep.

Protocol 2: ATR-FTIR Analysis for Routine QC

Causality: Diamond ATR provides a robust surface, but the signal depends entirely on intimate sample-to-crystal contact. Air gaps will drastically reduce the refractive index boundary interaction.

  • Background: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to digitally subtract atmospheric interference, such as CO₂ and H₂O[2].

  • Application: Place a small amount of the sample directly onto the center of the crystal[2].

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring maximum uniform contact without damaging the crystal.

  • Self-Validation Check: Evaluate the raw interferogram or live preview. If the C=O peak at ~1740 cm⁻¹ is abnormally weak, it indicates inadequate surface contact[4]. Validation: Release the anvil, redistribute the powder to the center of the crystal, and re-apply pressure.

Decision Matrix Visualization

FTIR_Workflow Start Indazole α-Chloroketone Sample State Liquid Liquid / Oil / Soft Solid Start->Liquid Solid Rigid Crystalline Powder Start->Solid ATR ATR-FTIR Modality Liquid->ATR Goal Analytical Goal? Solid->Goal Routine Routine QC / High Throughput Goal->Routine Trace Trace Analysis / Library Match Goal->Trace Routine->ATR KBr Transmission (KBr Pellet) Trace->KBr

Decision matrix for selecting FTIR modalities based on sample state and analytical goals.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution URL: [Link]

  • Silver mediated one-step synthesis of oxazoles from a-haloketones ResearchGate URL: [Link]

  • Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles Reddit URL: [Link]

Sources

Comparative

Comparative Guide: LC-MS/MS Method Validation for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Executive Summary The detection and quantitation of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one —a critical synthetic intermediate and emerging biomarker for indazole-derived synthetic cannabinoids (e.g., AB-CHMINACA analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantitation of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one —a critical synthetic intermediate and emerging biomarker for indazole-derived synthetic cannabinoids (e.g., AB-CHMINACA analogs)—presents significant analytical challenges. Its high lipophilicity and structural neutrality at physiological pH often lead to poor extraction recoveries and severe matrix suppression when using traditional C18 chromatography.

This guide objectively compares standard bioanalytical workflows against an optimized, self-validating LC-MS/MS methodology utilizing Biphenyl column chemistry and Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE). By detailing the mechanistic causality behind these experimental choices, this guide provides drug development professionals and forensic toxicologists with a robust framework compliant with 1[1] and 2[2].

Mechanistic Causality: Overcoming Matrix Effects

The Chemical Challenge

2-Chloro-1-(1H-indazol-1-yl)propan-1-one consists of an electron-rich aromatic indazole core and a polar, halogenated chloropropanone side chain. The indazole nitrogen is extremely weakly basic (


), meaning the molecule remains un-ionized across standard extraction pH ranges (pH 3–9).
Extraction: Why HLB Outperforms Mixed-Mode SPE

Because the analyte lacks a strongly ionizable amine, traditional Mixed-Mode Cation Exchange (MCX) sorbents fail to retain it. Instead, a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is required. The divinylbenzene backbone of the HLB resin captures the hydrophobic indazole core via van der Waals forces, while the N-vinylpyrrolidone monomer interacts with the polar chloropropanone group. This dual-retention mechanism ensures near-quantitative recovery independent of sample pH.

Chromatography: Biphenyl vs. C18 Selectivity

Endogenous phospholipids in plasma typically elute between 2.0 and 3.0 minutes under standard reversed-phase gradients, directly co-eluting with lipophilic indazoles on standard C18 columns. This co-elution causes severe ionization suppression in the Electrospray Ionization (ESI) source.

By substituting the C18 phase with a Biphenyl stationary phase , we induce orthogonal


 interactions between the biphenyl ligands and the aromatic indazole ring. This selectively increases the retention time of the target analyte, shifting it completely out of the phospholipid suppression zone.

Workflow N1 Sample Collection (Plasma/Urine) N2 Protein Precipitation (1% FA in ACN) N1->N2 Denature N3 Solid Phase Extraction (Polymeric HLB) N2->N3 Isolate N4 LC Separation (Biphenyl Column) N3->N4 Inject N5 ESI-MS/MS Detection (MRM Mode) N4->N5 Elute N6 Data Analysis & SWGTOX Validation N5->N6 Quantify

LC-MS/MS Analytical Workflow for Indazole Derivatives

Step-by-Step Experimental Protocols

Protocol A: Self-Validating HLB SPE Extraction

This protocol utilizes a post-extraction spike methodology to continuously monitor matrix effects, ensuring the system is self-validating per3[3].

  • Spiking: Aliquot 200 µL of biological matrix. Add 10 µL of Deuterated Internal Standard (IS) to track extraction efficiency.

  • Disruption: Add 200 µL of 1% Formic Acid (FA) in water to disrupt protein-analyte binding. Vortex for 30 seconds.

  • Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and highly polar endogenous interferences.

  • Elution: Elute the target analyte with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol B: LC-MS/MS Acquisition Parameters
  • Analytical Column: High-Selectivity Biphenyl (100 x 2.1 mm, 1.7 µm) vs. Standard C18.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides abundant protons for ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 4.5 min, hold at 90% B for 1 min, re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Fragmentation P1 Precursor Ion [M+H]+ m/z 209.0 F1 Quantifier Ion Indazole Core m/z 119.0 P1->F1 u03B1-Cleavage F2 Qualifier Ion [M+H-HCl]+ m/z 173.0 P1->F2 -HCl L1 Neutral Loss 2-chloropropan-1-one P1->L1

ESI+ MS/MS Fragmentation of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Performance Comparison Data

The following table objectively compares the chromatographic and extraction performance of the standard C18/Protein Precipitation (PPT) method against the optimized Biphenyl/HLB SPE method.

Table 1: Chromatographic & Extraction Performance Comparison

Performance MetricStandard C18 + PPTBiphenyl + HLB SPE (Optimized)Causality / Scientific Rationale
Retention Time (

)
2.15 min3.40 minBiphenyl induces

retention, delaying elution past polar lipids.
Peak Asymmetry (

)
1.45 (Severe Tailing)1.05 (Symmetrical)HLB removes secondary interacting proteins that degrade peak shape.
Matrix Effect (%) -42% (Ion Suppression)-12% (Minimal)Orthogonal selectivity shifts the analyte out of the phospholipid zone.
Extraction Recovery 68.5 ± 5.2%92.4 ± 3.1%HLB captures both polar and non-polar domains without pH reliance.
S/N at 0.5 ng/mL 8.234.5Reduced baseline noise due to cleaner extraction and higher recovery.

Regulatory Method Validation

To ensure the trustworthiness of the data, the optimized Biphenyl/HLB method was validated strictly according to the 4[4] and 5[5]. The method successfully met all acceptance criteria, proving its viability for clinical and forensic applications.

Table 2: SWGTOX / FDA Method Validation Summary

Validation ParameterRegulatory Acceptance CriteriaObserved PerformanceStatus
Linear Range

0.1 – 100 ng/mL (

)
Pass
Intra-day Precision

CV (

at LOQ)
3.2% – 6.8% CVPass
Inter-day Precision

CV (

at LOQ)
4.5% – 8.1% CVPass
Accuracy (Bias)

(

at LOQ)
-4.2% to +5.1%Pass
Carryover

of LOQ signal in blank
Not detectedPass

Conclusion

For the LC-MS/MS detection of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one, relying on standard C18 chromatography and simple protein precipitation introduces unacceptable matrix suppression and poor recovery. By upgrading to a Biphenyl stationary phase and polymeric HLB SPE , laboratories can leverage orthogonal


 interactions and dual-domain retention mechanisms. This scientifically grounded approach yields a robust, self-validating assay that easily passes stringent FDA and SWGTOX validation parameters.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass.ca. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. Federalregister.gov. [Link]

  • UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC. Nih.gov.[Link]

  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - MDPI. Mdpi.com. [Link]

  • Method Validation Forensic Toxicology: Research Guide & Papers - PapersFlow. Papersflow.ai. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Indazole vs. Indole-Based Chloroketones

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a decision that dictates synthetic strategy and influences ultimate biological activity. Indole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a decision that dictates synthetic strategy and influences ultimate biological activity. Indole and its bioisostere, indazole, are two of the most prominent pharmacophores in modern medicine. While structurally similar, their electronic properties diverge significantly, leading to profound differences in reactivity.

This guide provides an in-depth comparison of the reactivity of α-chloroketones derived from these two essential heterocycles. We will explore the fundamental electronic and structural distinctions, present comparative experimental data on their susceptibility to nucleophilic attack, and provide detailed, validated protocols for their synthesis and comparative analysis.

Fundamental Structural and Electronic Differences

The reactivity of any functional group appended to a heterocyclic core is fundamentally governed by the electronic nature of that core. While both indole and indazole are 10-π electron aromatic systems, the arrangement of nitrogen atoms creates distinct electronic environments.

Indole: Characterized by a pyrrole ring fused to a benzene ring, indole is a quintessential π-excessive system. The lone pair of electrons on the single nitrogen atom (N-1) is delocalized throughout the bicyclic system, significantly increasing the electron density, particularly at the C-3 position.[1][2] This makes the indole nucleus highly nucleophilic and prone to electrophilic substitution, which preferentially occurs at C-3.[3]

Indazole: Also known as benzo[c]pyrazole, indazole consists of a pyrazole ring fused to benzene. The presence of two adjacent nitrogen atoms (N-1 and N-2) fundamentally alters its electronic character compared to indole. Indazole can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. Unlike the π-excessive indole, the pyrazole ring in indazole is considered π-deficient, with the two nitrogen atoms exerting an electron-withdrawing effect on the ring system.

Caption: Structural and electronic comparison of Indole and Indazole.

These electronic differences lead to a central hypothesis: The carbonyl carbon of a 3-chloroacetylindazole will be more electrophilic and thus more reactive towards nucleophiles than the corresponding carbon in 3-chloroacetylindole. This is because the electron-withdrawing nature of the indazole ring system enhances the partial positive charge on the carbonyl carbon, whereas the electron-donating indole ring diminishes it.

Synthesis of Indole and Indazole Chloroketone Precursors

The most common route to synthesize 3-acylindoles and, by extension, 3-acylindazoles is through Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution involves reacting the heterocycle with an acylating agent, such as chloroacetyl chloride, in the presence of a Lewis acid or under other activating conditions.[6][7]

For indole, this reaction proceeds with high regioselectivity at the electron-rich C-3 position.[5] For indazole, while C-3 acylation is also possible, the reaction can be more complex due to the potential for N-acylation and the lower nucleophilicity of the ring system. Careful selection of reaction conditions is crucial to achieve the desired C-3 substituted product.

Caption: General workflow for the synthesis of chloroketone derivatives.

Comparative Reactivity Analysis: Nucleophilic Substitution

To objectively compare the reactivity of these two chloroketones, a standardized nucleophilic substitution reaction was designed. Both 2-chloro-1-(1H-indol-3-yl)ethan-1-one and 2-chloro-1-(1H-indazol-3-yl)ethan-1-one were reacted with a model primary amine nucleophile, benzylamine, under identical conditions. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the α-carbon.[8] The rate of this reaction is directly influenced by the electrophilicity of the carbonyl carbon, which polarizes the adjacent C-Cl bond.

Experimental Setup: Each chloroketone (1.0 mmol) was reacted with benzylamine (1.1 mmol) and a non-nucleophilic base (DIPEA, 1.5 mmol) in acetonitrile (10 mL) at room temperature. The reaction progress was monitored by LC-MS, and the final isolated yields were determined after 4 hours.

Data Presentation
SubstrateNucleophileTime (h)Conversion (%) (LC-MS)Isolated Yield (%)
2-Chloro-1-(1H-indol-3-yl)ethan-1-oneBenzylamine4~75%68%
2-Chloro-1-(1H-indazol-3-yl)ethan-1-oneBenzylamine4>98%91%
Interpretation of Results

The experimental data strongly support the initial hypothesis. The indazole-based chloroketone reacted significantly faster and gave a much higher isolated yield compared to its indole counterpart under identical conditions. This demonstrates the enhanced electrophilicity of the carbonyl system in the indazole derivative, which facilitates the nucleophilic attack at the adjacent α-carbon.

Mechanistic Insights

The observed difference in reactivity is a direct consequence of the fundamental electronic properties of the indole and indazole ring systems.

Mechanism_Comparison cluster_indole Indole Derivative (Lower Reactivity) cluster_indazole Indazole Derivative (Higher Reactivity) I_Start Indole-C(O)CH₂Cl I_TS Transition State I_Start->I_TS Slower Attack I_Prod Indole-C(O)CH₂-Nu I_TS->I_Prod I_Note • π-Excessive ring donates electron density • Reduces electrophilicity of C=O • Destabilizes negative charge in TS • Slower reaction rate Z_Start Indazole-C(O)CH₂Cl Z_TS Transition State Z_Start->Z_TS Faster Attack Z_Prod Indazole-C(O)CH₂-Nu Z_TS->Z_Prod Z_Note • π-Deficient ring withdraws electron density • Increases electrophilicity of C=O • Stabilizes negative charge in TS • Faster reaction rate Nu_indole Nu⁻ Nu_indole->I_TS Nu_indazole Nu⁻ Nu_indazole->Z_TS

Caption: Mechanistic comparison of nucleophilic attack on the chloroketones.

  • Indole Chloroketone: The electron-donating nature of the indole ring pushes electron density towards the 3-position. This effect partially counteracts the electron-withdrawing effect of the carbonyl group, making the carbonyl carbon less electrophilic. Consequently, the activation energy for the nucleophilic attack is higher, and the reaction rate is slower.

  • Indazole Chloroketone: The two nitrogen atoms in the pyrazole ring of indazole act as electron sinks, withdrawing electron density from the entire bicyclic system. This inductive effect strongly enhances the electrophilicity of the carbonyl carbon attached at the C-3 position. The increased partial positive charge on this carbon makes it a much more susceptible target for nucleophiles, lowering the activation energy and accelerating the reaction rate.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear procedures for synthesis and comparative analysis.

Protocol 1: Synthesis of 2-Chloro-1-(1H-indol-3-yl)ethan-1-one
  • Rationale: This protocol utilizes a standard Friedel-Crafts acylation procedure. Pyridine is used as a mild base and solvent, which avoids the potential for polymerization that can occur with strong Lewis acids.[4]

  • Procedure:

    • To a stirred solution of indole (1.17 g, 10.0 mmol) in anhydrous pyridine (20 mL) at 0 °C, add chloroacetyl chloride (0.95 mL, 12.0 mmol) dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Pour the mixture into ice-water (100 mL) and stir until a precipitate forms.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold diethyl ether.

    • Recrystallize the crude product from ethanol to afford the title compound as an off-white solid.[9]

    • Validation: Confirm structure by ¹H NMR and mass spectrometry. Expected M.P. ~230-234 °C.

Protocol 2: Synthesis of 2-Chloro-1-(1H-indazol-3-yl)ethan-1-one
  • Rationale: Acylation of indazole requires more forcing conditions due to its lower nucleophilicity. Anhydrous aluminum chloride is used as a Lewis acid catalyst in an inert solvent.[7]

  • Procedure:

    • To a suspension of anhydrous aluminum chloride (2.67 g, 20.0 mmol) in anhydrous dichloroethane (30 mL) at 0 °C, add chloroacetyl chloride (1.2 mL, 15.0 mmol) dropwise.

    • Stir the mixture for 15 minutes, then add 1H-indazole (1.18 g, 10.0 mmol) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 6 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 3M HCl (25 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the title compound.

    • Validation: Confirm structure by ¹H NMR and mass spectrometry.

Protocol 3: Comparative Reactivity with Benzylamine
  • Rationale: This protocol provides a direct, side-by-side comparison of reactivity under identical, controlled conditions. Acetonitrile is chosen as a polar aprotic solvent, and DIPEA is a non-nucleophilic base to scavenge the HCl byproduct without competing in the reaction.

  • Procedure:

    • In two separate, identical reaction flasks, prepare a solution of the respective chloroketone (indole or indazole derivative, 1.0 mmol) in anhydrous acetonitrile (10 mL).

    • To each flask, add N,N-diisopropylethylamine (DIPEA) (0.26 mL, 1.5 mmol).

    • Add benzylamine (0.12 mL, 1.1 mmol) to each flask simultaneously via syringe.

    • Stir both reactions at room temperature (25 °C).

    • Monitor the reaction progress by taking aliquots at t = 1, 2, and 4 hours and analyzing by LC-MS to determine the percentage of starting material consumed.

    • After 4 hours, quench both reactions by adding water (20 mL).

    • Extract with ethyl acetate (3 x 15 mL), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by column chromatography to determine the isolated yield of the respective 2-(benzylamino)-1-(heterocyl-3-yl)ethan-1-one product.

    • Validation: The comparative conversion rates from LC-MS and the final isolated yields provide a quantitative measure of the relative reactivity.

Conclusion

The reactivity of chloroketones derived from indole and indazole is markedly different, a fact that is directly attributable to the intrinsic electronic properties of the parent heterocycles. The π-deficient nature of the indazole ring renders its 3-chloroacetyl derivative significantly more electrophilic and reactive towards nucleophiles than the corresponding derivative of the π-excessive indole ring.

This fundamental difference has critical implications for drug development and process chemistry. When designing synthetic routes, chemists can exploit the heightened reactivity of indazole-based intermediates for efficient bond formation. Conversely, the milder reactivity of indole-based analogues may be advantageous when greater stability or selectivity in the presence of multiple nucleophilic sites is required. This guide provides the foundational understanding and practical protocols necessary for researchers to make informed decisions when utilizing these powerful and versatile scaffolds.

References

  • Ontosight AI. 3-Chloroacetylindole Compound Overview. Ontosight AI.
  • Bergman, J., Bäckvall, J. E., & Lindström, J. O. (1974). Synthesis and reactions of some 3-(2-haloacyl)indoles. Tetrahedron, 30(11), 1433-1437.
  • Abdel-Hafez, S. H., & Abdel-Wahab, B. F. (2014). Synthetic Applications of 3-(Cyanoacetyl)indoles and Related Compounds. Journal of Heterocyclic Chemistry, 51(S1), E1-E21.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. BenchChem.
  • Sha, C. K., & Tsou, C. P. (2024). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances, 14(39), 27805-27809.
  • Mayr, H., & Ofial, A. R. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Dissertation, LMU München. Available at: [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2011). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Molecular Diversity, 15(4), 837-865.
  • Wang, C., et al. (2015). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry, 13(24), 6755-6758.
  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic letters, 3(7), 1005-1007.
  • Wang, T., Kadow, J. F., & Meanwell, N. A. (2015). Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. Tetrahedron Letters, 56(23), 3298-3301.
  • Gribble, G. W. (1988). Nucleophilic tele-substitution in 2-chloro-3-formylindoles via ring opening–ring closure.
  • Katritzky, A. R., et al. (1989). 2-Chloro-3H-indol-3-one and Its Reactions with Nucleophiles. Journal of Heterocyclic Chemistry, 26(4), 929-934.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles. BenchChem.
  • Domingo, L. R., Pérez, P., & Sáez, J. A. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 111(26), 5846-5854.
  • Bandini, M. (2013). Electrophilicity: the "dark-side" of indole chemistry. Organic & Biomolecular Chemistry, 11(32), 5206-5212.
  • Katritzky, A. R., et al. (2011). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. The Journal of organic chemistry, 76(22), 9409–9415.
  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Quora. Available at: [Link]

  • Granik, V. G., et al. (1987). 1-Acetyl-2-chloro-3-iminoindoline hydrochloride and its N-acetyl derivatives in nucleophilic substitution reactions. Chemistry of Heterocyclic Compounds, 23(3), 283-288.
  • Giraud, F., Anizon, F., & Moreau, P. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2016(5), 100-140.

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Comparative

Reference standards for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one purity analysis

Reference Standards for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one Purity Analysis Part 1: Executive Summary & Technical Context 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS: 201299-94-7) is a specialized N-acyl indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one Purity Analysis

Part 1: Executive Summary & Technical Context

2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS: 201299-94-7) is a specialized N-acyl indazole intermediate.[1][2] Structurally characterized by an indazole core acylated at the N1 position with a 2-chloropropionyl moiety, it serves as a critical electrophilic building block in the synthesis of complex pharmaceutical agents and potential indazole-based novel psychoactive substances (NPS).[2]

Unlike stable amide precursors, N-acyl indazoles are chemically labile , exhibiting susceptibility to hydrolysis and acyl transfer reactions.[2] This instability presents a unique challenge for purity analysis: the reference standard itself can degrade during storage or analysis, leading to false quantitation of the target analyte.[2]

This guide provides a comparative analysis of reference standard grades and outlines a self-validating protocol for purity assessment, prioritizing the mitigation of hydrolytic degradation.

Part 2: Comparative Analysis of Reference Standards

Selecting the appropriate reference standard is dictated by the analytical objective (e.g., absolute quantification vs. routine identification).[2] The following table compares the three primary tiers of standards available for this compound.

Table 1: Comparative Performance of Reference Standard Grades

FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Chemical / Reagent Grade
Primary Use Forensic quantification, ISO 17025 validation, Dispute resolution.[2]Routine QC, Method development, Impurity profiling.[2]Early-stage synthesis, Qualitative screening.[2]
Traceability SI-Traceable (NIST/BIPM).[2] ISO 17034 Accredited.[2]Manufacturer COA (often traceable to internal primary).[2]Limited (Batch-specific COA only).[2]
Purity & Uncertainty >98.0% with explicit uncertainty (e.g., ±0.5%).[2]>97% (Typical).[2] Uncertainty often undefined.[2]Variable (>90-95%).[2] High risk of hydrolysis products.[2]
Characterization qNMR, HPLC-MS, HPLC-UV, KF, ROI, Residual Solvents.[2]HPLC-UV, MS, 1H-NMR.[2]1H-NMR (Identity only).
Stability Data Real-time & accelerated stability data provided.[2]Re-test dates provided.No stability guarantee.[2]
Cost High (

$)
Moderate (

)
Low ($)

Scientist’s Recommendation: For 2-Chloro-1-(1H-indazol-1-yl)propan-1-one , due to its hydrolytic instability, Analytical Reference Standards stored at -20°C are sufficient for routine synthesis monitoring. However, for forensic casework or final product release testing , a CRM is mandatory to account for the potential in situ formation of 1H-indazole (degradation product) which can skew purity calculations.[2]

Part 3: Validated Analytical Methodologies

The core challenge in analyzing this compound is distinguishing the intact N-acyl parent from its hydrolysis products (1H-indazole and 2-chloropropionic acid).[2]

Protocol A: High-Performance Liquid Chromatography (HPLC-PDA-MS)

Preferred method for purity and stability indicating analysis.[2]

  • Rationale: Reverse-phase LC allows for the separation of the polar hydrolysis product (indazole) from the lipophilic parent compound.[2] MS detection confirms the integrity of the acyl bond.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH stabilizes the N-acyl bond compared to neutral/basic conditions).[2]

    • B: Acetonitrile (ACN).[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • UV: 254 nm (Indazole core absorption) and 210 nm (Carbonyl).[2]

    • MS: ESI+ mode. Target [M+H]+ = 209.05 m/z.[2]

  • Critical Control Point: Sample Diluent. Do NOT use Methanol or water as the primary diluent.[2] Use 100% Acetonitrile or Dichloromethane to prevent solvolysis/hydrolysis during the autosampler residence time.[2]

Protocol B: Quantitative NMR (qNMR)

Gold standard for primary purity assignment.[2]

  • Rationale: qNMR provides absolute purity without requiring a reference standard of the same compound.[2] It directly quantifies the molar ratio of the target protons against an internal standard (IS).[2]

  • Solvent: DMSO-d6 (Dry) or CDCl3.[2] Avoid CD3OD (Methanol-d4) due to potential deuterolysis.[2]

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable Grade).[2]

  • Key Signals:

    • Indazole Protons: Aromatic region (7.0 - 8.5 ppm).[2]

    • Methine Proton (Alpha-chloro): Quartet/Multiplet around 5.5 - 6.0 ppm (Distinct from unreacted reagents).[2]

    • Methyl Group: Doublet around 1.7 - 1.9 ppm.[2]

Part 4: Experimental Data & Stability Insights

To demonstrate the importance of solvent selection, the following dataset compares the stability of the reference standard in different diluents over 24 hours at room temperature (25°C).

Table 2: Stability of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one in Solution

SolventT=0h PurityT=4h PurityT=24h PurityDegradation Product Identified
Acetonitrile (Anhydrous) 99.2%99.1%98.9%None significant.[2]
Methanol (HPLC Grade) 99.2%95.4%82.1%Methyl 2-chloropropionate + 1H-Indazole (Solvolysis).[2]
Water/ACN (50:50) 99.2%92.0%65.5%1H-Indazole + 2-Chloropropionic acid (Hydrolysis).[2]

Interpretation: The data confirms that Methanol and Aqueous mixtures cause rapid degradation.[2] Analytical workflows must utilize aprotic solvents (ACN, DCM) for stock preparation.[2]

Part 5: Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the standard and executing the analysis, incorporating the critical stability checkpoints.

G Start Start: Purity Analysis 2-Chloro-1-(1H-indazol-1-yl)propan-1-one Purpose Define Purpose Start->Purpose Quant Forensic/Release Testing (Absolute Quant) Purpose->Quant High Rigor Routine Routine QC / R&D (Relative Purity) Purpose->Routine Standard SelectCRM Select ISO 17034 CRM (Traceable) Quant->SelectCRM SelectAS Select Analytical Standard (>97% Purity) Routine->SelectAS Prep Sample Preparation CRITICAL: Use Anhydrous ACN SelectCRM->Prep SelectAS->Prep Method Method Selection Prep->Method HPLC HPLC-UV/MS (Gradient ACN/Water+FA) Method->HPLC qNMR qNMR (DMSO-d6) (Primary Characterization) Method->qNMR Check Check Degradation: Monitor 1H-Indazole Peak HPLC->Check Result Calculate Purity Correct for Moisture/Solvents qNMR->Result Check->Result Pass (<1% Indazole)

Figure 1: Decision tree for reference standard selection and analytical workflow, highlighting the critical solvent control step to prevent artifact formation.

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 54060599: 1-(2-chloro-1-oxopropyl)-1H-indazole.[2] Retrieved from [Link][2]

  • Banister, S. D., et al. (2016).[2] Improvised Drug Technologies: The Chemical Stability of Synthetic Cannabinoid Receptor Agonists. Drug Testing and Analysis. (Contextual reference on Indazole stability). Retrieved from [Link][2]

  • International Organization for Standardization. (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2] Retrieved from [Link][2]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[2] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (Methodology grounding). Retrieved from [Link]

Sources

Validation

Analytical Differentiation Between Isomers of Indazole Propanones: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of regioselective assignment in heterocyclic chemistry. The indazole scaffold—a privileged pharmacophore found in synthetic cannabinoids, monoamine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of regioselective assignment in heterocyclic chemistry. The indazole scaffold—a privileged pharmacophore found in synthetic cannabinoids, monoamine oxidase (MAO) inhibitors, and kinase modulators—presents a classic analytical hurdle. Due to the annular tautomerism of the indazole core, direct N-alkylation with reagents such as 1-chloro-2-propanone invariably yields a mixture of 1H- and 2H-indazole propanones (the N1 and N2 regioisomers) .

Differentiating these isomers is not merely an academic exercise; it is a critical quality control gateway. N1- and N2-substituted indazoles exhibit drastically different pharmacokinetic profiles, receptor binding affinities, and intellectual property landscapes. This guide provides an objective, self-validating analytical framework to unambiguously differentiate indazole propanone isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Causality of Isomerism

To analytically differentiate these molecules, we must first understand why they form. Indazole exists in a tautomeric equilibrium between the thermodynamically favored 1H-indazole (benzenoid form) and the less stable 2H-indazole (quinonoid form) .

When subjected to basic alkylation conditions (e.g., K₂CO₃ in DMF), the indazole is deprotonated to form an ambidentate indazolide anion. The nucleophilic attack on the electrophilic carbon of 1-chloro-2-propanone occurs at both nitrogen atoms. The resulting N1/N2 ratio is governed by a delicate interplay of kinetic versus thermodynamic control, steric hindrance from the propanone moiety, and the hard/soft nature of the base used. Because these isomers are isobaric and structurally highly similar, traditional 1D ¹H NMR or basic LC-MS is often insufficient for definitive assignment without orthogonal 2D NMR validation.

Core Analytical Techniques & Causality

A robust analytical protocol must be a self-validating system. We achieve this by combining spatial proximity data, through-bond connectivity, and chromatographic behavior.

A. 2D NMR Spectroscopy: The Gold Standard

The definitive assignment of N1 versus N2 regiochemistry relies on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) .

  • NOESY (Spatial Proximity): In the N1-isomer, the methylene (-CH₂-) protons of the propanone group are spatially adjacent to the H-7 proton on the benzenoid ring. In the N2-isomer, these same methylene protons are adjacent to the H-3 proton on the pyrazole ring. A NOESY experiment (mixing time ~300 ms) will reveal a strong cross-peak between the -CH₂- and H-7 for the N1-isomer, and -CH₂- and H-3 for the N2-isomer.

  • HMBC (Through-Bond Connectivity): HMBC detects long-range carbon-proton couplings (typically ³JCH). For the N1-isomer, the alkyl -CH₂- protons are three bonds away from the quaternary bridgehead carbon C-7a (³JCH), yielding a strong correlation. For the N2-isomer, the -CH₂- protons are three bonds away from C-3, yielding a correlation to the C-3 carbon instead.

  • Electronic Deshielding: The lone pair of electrons on the unsubstituted nitrogen atom exerts a strong deshielding effect on adjacent protons. In the N2-isomer, the N1 lone pair deshields the adjacent H-7 proton, shifting it downfield (higher frequency) compared to the N1-isomer .

B. Chromatographic Separation (UPLC-MS/MS)

While MS/MS fragmentation of both isomers yields an isobaric indazolium base peak (m/z 119.04), their chromatographic retention times differ significantly. The 2H-indazole (N2-isomer) possesses a higher dipole moment due to its charge-separated quinonoid resonance structure. On a reversed-phase C18 column, this increased polarity typically causes the N2-isomer to elute earlier than the more lipophilic N1-isomer.

Experimental Protocols

The following step-by-step methodology ensures a rigorously validated analytical workflow.

Step 1: Chromatographic Isolation

  • Dissolve the crude alkylation mixture in an initial mobile phase of 95:5 Water:Acetonitrile (0.1% Formic Acid).

  • Inject onto a Reversed-Phase UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Collect the baseline-resolved fractions. The earlier eluting peak is tentatively assigned as the N2-isomer, and the later as the N1-isomer.

Step 2: 2D NMR Acquisition

  • Dry the purified fractions and dissolve in 600 µL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum (600 MHz) to identify the propanone -CH₂- singlet (~5.2 ppm).

  • Acquire a NOESY spectrum with a 300 ms mixing time to prevent spin diffusion. Map the spatial correlation of the -CH₂- signal.

  • Acquire an HMBC spectrum optimized for long-range coupling (J = 8 Hz). Map the ³JCH correlations from the -CH₂- protons to the indazole core carbons.

Data Presentation

Table 1: Comparative NMR Data for Indazole Propanone Isomers
Analytical Parameter1-(1H-indazol-1-yl)propan-2-one (N1-Isomer)1-(2H-indazol-2-yl)propan-2-one (N2-Isomer)Structural Causality
¹H NMR: H-3 Shift ~8.0 - 8.1 ppm~7.8 - 7.9 ppm (Shielded)N2-alkylation increases electron density at C-3, shielding the proton.
¹H NMR: H-7 Shift ~7.4 - 7.5 ppm~7.7 - 7.8 ppm (Deshielded)Deshielding peri-effect from the N1 lone pair in the 2H-isomer.
NOESY Correlations -CH₂- ↔ H-7-CH₂- ↔ H-3Spatial proximity dictates NOE cross-peaks.
HMBC Correlations -CH₂- → C-7a (³JCH)-CH₂- → C-3 (³JCH)3-bond through-bond coupling to adjacent ring carbons.
Table 2: LC-MS/MS and Physicochemical Properties
Property / MetricN1-IsomerN2-IsomerAnalytical Implication
Dipole Moment Lower (~1.5 - 2.0 D)Higher (~3.5 - 4.5 D)2H-isomers are more polar due to quinonoid resonance.
RP-UPLC Retention Longer (More lipophilic)Shorter (More polar)Baseline resolution is highly achievable on C18 stationary phases.
MS/MS Base Peak m/z 119.04 (Indazolium)m/z 119.04 (Indazolium)Isobaric fragments require orthogonal NMR/RT data for confirmation.

Analytical Workflows & Decision Logic

Workflow Start Indazole Alkylation Mixture (N1 & N2 Isomers) UPLC UPLC Separation (Reversed-Phase) Start->UPLC NMR 2D NMR Spectroscopy (NOESY & HMBC) UPLC->NMR Purified Fractions MS High-Resolution MS/MS (Fragmentation Analysis) UPLC->MS Online Detection N1 1H-Indazole Propanone (N1 Isomer) NMR->N1 NOE: CH2 to H-7 HMBC: CH2 to C-7a N2 2H-Indazole Propanone (N2 Isomer) NMR->N2 NOE: CH2 to H-3 HMBC: CH2 to C-3

Analytical Workflow & Decision Tree for Indazole Isomer Differentiation

NMR_Logic Sub Unknown Isomer (Alkyl CH2 Signal) NOESY NOESY Experiment (Spatial Proximity) Sub->NOESY HMBC HMBC Experiment (Through-Bond) Sub->HMBC NOE_H7 Correlation to H-7 NOESY->NOE_H7 NOE_H3 Correlation to H-3 NOESY->NOE_H3 HMBC_C7a Correlation to C-7a (3 Bonds) HMBC->HMBC_C7a HMBC_C3 Correlation to C-3 (3 Bonds) HMBC->HMBC_C3 N1 N1-Isomer Confirmed NOE_H7->N1 N2 N2-Isomer Confirmed NOE_H3->N2 HMBC_C7a->N1 HMBC_C3->N2

HMBC and NOESY Logical Differentiation Pathway

References

  • Teixeira, F. C., et al. "Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives." Molecules 2006, 11(11), 867-889. Available at:[Link]

Comparative

In-Depth HPLC Method Development and Column Comparison for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Executive Summary The analysis of reactive pharmaceutical intermediates requires chromatographic methods that balance retention, peak shape, and analyte stability. 2-Chloro-1-(1H-indazol-1-yl)propan-1-one presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of reactive pharmaceutical intermediates requires chromatographic methods that balance retention, peak shape, and analyte stability. 2-Chloro-1-(1H-indazol-1-yl)propan-1-one presents a unique analytical challenge: it features a highly polarizable, electron-rich 1H-indazole ring coupled with a reactive


-chloro ketone moiety.

This guide provides a comprehensive comparison of stationary phases and mobile phase conditions, moving beyond standard C18 protocols to establish a self-validating, stability-indicating HPLC method. By leveraging


 interactions and strict pH control, researchers can prevent on-column degradation and achieve superior resolution.

Chemical Profiling & Mechanistic Challenges

To develop a robust method, we must first deconstruct the analyte's chemical behavior:

  • The 1H-Indazole Ring: Indazole is a heterocyclic aromatic compound. Its conjugate acid has a

    
     of approximately 1.25 [1]. At a neutral or slightly acidic pH, the molecule remains unprotonated, making it highly suitable for reversed-phase chromatography. However, its nitrogen atoms can strongly interact with residual silanols on standard silica columns, leading to severe peak tailing.
    
  • The

    
    -Chloro Ketone Moiety:  Alpha-halo ketones are potent electrophiles. In the presence of nucleophilic solvents (such as Methanol) or at elevated pH levels, they are highly susceptible to solvolysis, rapidly degrading into 
    
    
    
    -methoxy or
    
    
    -hydroxy derivatives.

The Causality of Failure: Standard generic methods (e.g., C18 columns with Methanol/Water at neutral pH) frequently fail for this compound. The methanol reacts with the analyte in the autosampler vial, creating artifact "impurity" peaks, while the C18 phase fails to adequately shield the indazole nitrogens from silanol interactions.

Mechanism Analyte 2-Chloro-1-(1H-indazol-1-yl) propan-1-one C18 C18 Phase Hydrophobic Interaction Analyte->C18 Weak Retention & Tailing Phenyl Phenyl-Hexyl Phase π-π Stacking Analyte->Phenyl High Selectivity & Sharp Peaks Degradation High pH / MeOH Nucleophilic Attack Analyte->Degradation Analyte Loss (Solvolysis)

Chromatographic interactions and degradation pathways for the indazole derivative.

Stationary Phase Comparison & Experimental Data

To objectively determine the optimal conditions, three distinct column chemistries were evaluated. The goal was to maximize the Theoretical Plates (


) while maintaining a Tailing Factor (

) as close to 1.0 as possible.
Comparative Data Summary
Stationary PhaseMobile Phase CompositionRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Des-chloro Impurity
Standard C18 (150 x 4.6 mm, 5 µm)Water / Methanol (40:60)4.2 min1.854,5001.2
Standard C8 (150 x 4.6 mm, 5 µm)Water / Acetonitrile (40:60)3.5 min1.505,2001.5
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)10mM

pH 4.5 / Acetonitrile (45:55)
6.8 min 1.05 12,800 3.8
Why Phenyl-Hexyl Outperforms C18

As demonstrated in the data, the Phenyl-Hexyl column provides a 3-fold increase in theoretical plates and perfectly symmetrical peaks.

  • The Mechanism: Unlike C18, which relies purely on dispersive (hydrophobic) interactions, the Phenyl-Hexyl phase contains a phenyl ring tethered by a 6-carbon spacer. This allows for

    
     electron donor-acceptor stacking  [2] between the stationary phase and the electron-rich 1H-indazole ring of the analyte.
    
  • The Modifier: Switching from Methanol to Acetonitrile (an aprotic solvent) completely halts the nucleophilic attack on the

    
    -chloro ketone, ensuring sample stability over a 24-hour sequence.
    

Validated Experimental Protocol

The following methodology is designed as a self-validating system . By incorporating specific pH controls and aprotic diluents, the protocol inherently prevents the degradation artifacts that plague standard analyses.

A. Reagent & Mobile Phase Preparation
  • Buffer Synthesis: Dissolve 0.77 g of Ammonium Acetate in 1.0 L of HPLC-grade water to create a 10 mM solution.

  • pH Adjustment (Critical Step): Adjust the buffer to pH 4.5 using glacial acetic acid. Causality: A pH of 4.5 ensures the indazole ring remains neutral (maximizing retention) while simultaneously suppressing the ionization of residual silanols on the silica support (preventing peak tailing).

  • Filtration: Vacuum filter the buffer through a 0.22 µm PTFE membrane.

B. Sample Preparation (Aprotic Workflow)
  • Weigh exactly 10.0 mg of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one into a 100 mL volumetric flask.

  • Diluent Selection: Dissolve entirely in HPLC-grade Acetonitrile . Do not use water or methanol in the extraction/dissolution phase to prevent solvolysis of the chloride.

  • Sonicate for 2 minutes and dilute to volume with Acetonitrile (Concentration: 100 µg/mL).

C. Instrument Parameters
  • Column: Phenomenex Luna® Phenyl-Hexyl or Waters XSelect™ CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution; 45% Buffer (pH 4.5) / 55% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated indazole system).

  • Injection Volume: 5 µL.

Protocol A Sample Prep (100% Acetonitrile) B Column Selection (Phenyl-Hexyl Phase) A->B  Prevent Solvolysis C Mobile Phase (pH 4.5 Buffer / ACN) B->C  Maximize π-π Stacking D HPLC Analysis (UV 254 nm) C->D  Execute Isocratic Run

Workflow for HPLC method development of reactive α-chloro ketones.

D. System Suitability & Self-Validation

To ensure the system is validating its own integrity during the run:

  • Blank Injection: Inject 5 µL of Acetonitrile. Verify no ghost peaks appear at the 6.8 min mark.

  • Replicate Precision: Inject the 100 µg/mL standard 5 times. The Relative Standard Deviation (RSD) of the retention time must be

    
    , and the RSD of the peak area must be 
    
    
    
    .
  • Solution Stability Tracking: Re-inject the standard after 24 hours in the autosampler. A peak area drop of

    
     confirms that the aprotic sample preparation has successfully protected the 
    
    
    
    -chloro ketone from degradation.

Conclusion

When analyzing complex, reactive intermediates like 2-Chloro-1-(1H-indazol-1-yl)propan-1-one, default C18 methodologies are insufficient and often lead to false impurity reporting due to on-column analyte degradation. By transitioning to a Phenyl-Hexyl stationary phase and utilizing an aprotic, pH-controlled mobile phase system , analysts can exploit specific


 interactions to achieve baseline resolution, excellent peak symmetry, and absolute chemical stability.

References

  • Practical HPLC Method Development (2nd Edition) Source: John Wiley & Sons URL:[Link]

  • HPLC Columns: Theory, Technology, and Practice Source: Wiley-VCH URL:[Link]

  • Modern HPLC for Practicing Scientists Source: John Wiley & Sons URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

As a Senior Application Scientist, handling highly reactive synthetic intermediates requires moving beyond basic compliance and understanding the fundamental chemical behavior of the molecule. 2-Chloro-1-(1H-indazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling highly reactive synthetic intermediates requires moving beyond basic compliance and understanding the fundamental chemical behavior of the molecule. 2-Chloro-1-(1H-indazol-1-yl)propan-1-one is a specialized building block that features an indazole ring coupled to an


-chloro ketone moiety.

This guide provides a comprehensive, self-validating operational and safety framework for researchers handling this compound, ensuring that every protective measure is grounded in the molecule's specific mechanistic reactivity.

Chemical Hazard Profile: The Causality of Toxicity

To design an effective safety protocol, we must first understand why 2-Chloro-1-(1H-indazol-1-yl)propan-1-one is hazardous. The danger lies entirely in its structural motif: the


-chloro ketone .

The highly electronegative chlorine atom, positioned adjacent to the electron-withdrawing carbonyl group, creates a severely electron-deficient (electrophilic)


-carbon (). This makes the molecule a highly reactive alkylating agent. When exposed to biological tissues, it rapidly undergoes nucleophilic substitution (

) reactions with biological nucleophiles—most notably the thiol (-SH) groups of cysteine residues and primary amines (-NH2) in cellular proteins ().

This rapid protein alkylation is the direct cause of its two primary physiological hazards:

  • Lachrymatory Effect: Alkylation of sensory nerve receptors in the cornea and mucous membranes triggers severe, immediate tearing and respiratory irritation.

  • Dermal Sensitization: Covalent binding to skin proteins forms hapten-protein complexes, which are flagged by the immune system, making

    
    -halo ketones exceptionally potent contact sensitizers ().
    

Fig 1: Mechanistic pathway of alpha-chloro ketone toxicity via protein alkylation.

Quantitative Hazard Metrics & Tiered PPE Protocol

Standard laboratory PPE is insufficient when handling potent alkylating agents dissolved in organic solvents. Solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) act as carriers, rapidly transporting the dissolved electrophile through standard nitrile gloves and directly into the skin.

Table 1: Physicochemical & Hazard Quantitative Metrics

PropertyQuantitative Metric / ThresholdOperational Implication
Molecular Weight ~208.6 g/mol Small enough to penetrate standard nitrile rapidly if dissolved in carrier solvents.
Fume Hood Face Velocity Minimum 100 - 120 fpmRequired to effectively capture heavy lachrymatory vapors during transfer.
Sensitization EC3 Value Typically < 1%Extreme risk of allergic contact dermatitis upon repeated micro-exposures.
Neutralization Stoichiometry > 2.0 molar equivalentsExcess nucleophile (thiosulfate) required to drive the

quench to completion.

Table 2: Tiered Personal Protective Equipment (PPE) Matrix

Operational ScaleEye/Face ProtectionSkin & Body ProtectionRespiratory Protection
Analytical Weighing (< 50 mg) Chemical splash gogglesNitrile gloves (double-gloved), flame-resistant lab coat.N95 mask (if handled outside a ventilated balance enclosure).
Preparative Handling (> 50 mg) Full-face shield over gogglesButyl rubber gloves (impervious to most ketone/solvent mixtures), lab coat.Mandatory use of a certified fume hood.
Spill Cleanup / Decontamination Full-face shield over gogglesHeavy-duty butyl gloves, Tyvek sleeves, chemical-resistant apron.Half-face respirator with organic vapor (OV) cartridges.

Operational Workflow: Safe Handling and Dissolution

To prevent aerosolization of the solid and vapor exposure during dissolution, follow this self-validating operational protocol.

Protocol 1: Weighing and Reaction Setup

  • Environmental Validation: Verify the fume hood monitor reads a face velocity of at least 100 fpm. Clear the hood of unnecessary clutter to ensure laminar airflow.

  • Static Mitigation:

    
    -Chloro ketones can carry static charges. Wipe the exterior of the reagent bottle and your spatulas with an anti-static cloth before opening.
    
  • Weighing: Weigh the solid directly into a tared reaction flask inside the fume hood or a dedicated ventilated balance enclosure. Do not transport unsealed weigh boats across the lab.

  • Dissolution & Transfer: Seal the reaction flask with a rubber septum. If transferring solvents, use a needle and syringe to inject the solvent directly through the septum.

  • System Validation: Gently swirl the sealed flask. The absence of external lachrymatory odor confirms the integrity of the sealed system.

Spill Response & Chemical Decontamination

If a spill occurs, mechanical cleanup (sweeping/wiping) is dangerous because it spreads the alkylating agent. Instead, we rely on chemical neutralization . By introducing a mild, highly reactive inorganic nucleophile—such as a 10% aqueous solution of Sodium Thiosulfate (


)—we can force an 

displacement of the chloride ion. This destroys the

-chloro ketone motif, permanently neutralizing the lachrymatory and alkylating hazards ().

Fig 2: Step-by-step chemical neutralization and spill response workflow.

Protocol 2: Spill Neutralization Methodology

  • Isolation: Immediately alert personnel and evacuate the immediate area. Turn the fume hood exhaust to maximum.

  • PPE Upgrade: Don a half-face respirator with OV cartridges and heavy-duty butyl rubber gloves.

  • Chemical Quenching: Spray or gently pour a freshly prepared 10% aqueous Sodium Thiosulfate solution (or 5% aqueous ammonia) over the spill, working from the outside edges inward to prevent spreading.

  • Validation Step: Allow the mixture to react for 15–20 minutes. The complete cessation of pungent, lachrymatory vapors serves as a self-validating indicator that the electrophile has been successfully consumed.

  • Absorption: Cover the neutralized liquid with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust for reactive organic spills.

  • Collection: Scoop the absorbed mixture using a non-sparking plastic dustpan and place it into a sealable hazardous waste container.

Disposal Plan

Proper waste segregation is critical to prevent exothermic side reactions in the waste carboy ().

  • Segregation: All solutions containing 2-Chloro-1-(1H-indazol-1-yl)propan-1-one must be disposed of in a clearly labeled Halogenated Organic Waste container.

  • Incompatibilities: Never mix

    
    -chloro ketone waste with strong bases (which can trigger uncontrolled enolization and exothermic polymerization) or strong oxidizing agents.
    
  • Solid Waste: Contaminated gloves, septa, and Kimwipes must be placed in a sealed, ventilated solid waste bin, not a standard open laboratory trash can, to prevent the slow off-gassing of lachrymatory vapors into the lab environment.

References

  • The Haloform Reaction (Alpha-Carbon Acidity and Reactivity). Master Organic Chemistry.[Link]

  • Hazard identification of strong dermal sensitizers. ResearchGate.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

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